molecular formula C18H19N5OS B2932488 LRRK2-IN-16 CAS No. 852375-30-5

LRRK2-IN-16

货号: B2932488
CAS 编号: 852375-30-5
分子量: 353.44
InChI 键: DZOKYYJDZNGNCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LRRK2-IN-16 is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-4-6-14(7-5-13)18-20-19-15-8-9-16(21-23(15)18)25-12-17(24)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKYYJDZNGNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LRRK2-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making LRRK2 a key therapeutic target.[1][2][3] LRRK2-IN-1 serves as a critical tool compound for interrogating the biology of LRRK2 and its role in disease pathogenesis.[4]

Core Mechanism of Action

LRRK2-IN-1 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[4] By binding to the ATP pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its catalytic activity. This inhibition has been demonstrated for both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.[4][5][6]

A key cellular consequence of LRRK2 kinase inhibition by LRRK2-IN-1 is the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935).[4][7] These phosphorylation sites are crucial for the interaction of LRRK2 with 14-3-3 proteins.[5] Inhibition of LRRK2 kinase activity disrupts this interaction, leading to the dephosphorylation of these sites and causing LRRK2 to accumulate in cytoplasmic aggregates.[4]

Quantitative Data: Inhibitory Activity of LRRK2-IN-1

The potency and selectivity of LRRK2-IN-1 have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data.

TargetAssay TypeIC50 (nM)NotesReference
LRRK2 (Wild-Type)Biochemical Kinase Assay13ATP concentration at 0.1 mM.[4]
LRRK2 (G2019S Mutant)Biochemical Kinase Assay6ATP concentration at 0.1 mM.[4]
LRRK2 (R1441C Mutant)Biochemical Kinase Assay10---[8]
LRRK2 (A2016T Mutant)Biochemical Kinase Assay>2400Demonstrates resistance to inhibition.[4]
LRRK2 (A2016T+G2019S)Biochemical Kinase Assay>2400Demonstrates resistance to inhibition.[4]
DCLK2Biochemical Kinase Assay45An off-target kinase.[4]
MAPK7Cellular Assay160An off-target kinase.[4]
LRRK2 Ser935 PhosphorylationTR-FRET Cellular Assay50In SH-SY5Y cells overexpressing LRRK2-G2019S.[9]

LRRK2 Signaling Pathway and Point of Intervention

LRRK2 is a complex, multi-domain protein that participates in various cellular signaling pathways.[1][10][11] Its kinase activity is central to its pathogenic effects in Parkinson's disease. A primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[12][13] LRRK2-IN-1 directly inhibits this initial phosphorylation step.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Dimer LRRK2 Dimerization GTP_Binding GTP Binding to ROC Domain LRRK2_Dimer->GTP_Binding LRRK2_Active Active LRRK2 Kinase GTP_Binding->LRRK2_Active Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases ATP to ADP pRab_GTPases Phosphorylated Rab GTPases LRRK2_Active->pRab_GTPases LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibition Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity

LRRK2 signaling pathway and LRRK2-IN-1 intervention point.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize LRRK2-IN-1.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of purified LRRK2 in vitro.

Workflow:

Kinase_Assay_Workflow Start Start Step1 1. Prepare reaction mix: - Purified LRRK2 (WT or mutant) - Kinase buffer - LRRKtide peptide substrate Start->Step1 Step2 2. Add LRRK2-IN-1 (varying concentrations) Step1->Step2 Step3 3. Initiate reaction with ATP (containing γ-³²P) Step2->Step3 Step4 4. Incubate at 30°C Step3->Step4 Step5 5. Stop reaction and spot on phosphocellulose paper Step4->Step5 Step6 6. Wash to remove unincorporated ATP Step5->Step6 Step7 7. Quantify incorporated ³²P (Scintillation counting) Step6->Step7 End End Step7->End

Workflow for a typical biochemical kinase inhibition assay.

Materials:

  • Purified recombinant LRRK2 protein (e.g., GST-tagged fragment residues 970-2527)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[14]

  • LRRKtide peptide substrate

  • ATP (with γ-³²P-ATP for radiometric assays or unlabeled for luminescence-based assays like ADP-Glo™)[14]

  • LRRK2-IN-1 dissolved in DMSO

  • Phosphocellulose paper or plates for ADP-Glo™ assay

  • Scintillation counter or luminometer

Procedure:

  • A reaction mixture containing purified LRRK2 enzyme and the LRRKtide peptide substrate in kinase buffer is prepared.

  • LRRK2-IN-1 at various concentrations (typically a serial dilution) is added to the reaction mixture and pre-incubated.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated radiolabeled ATP, and measuring the remaining radioactivity. For luminescence-based assays, the amount of ADP produced is measured.[14]

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of LRRK2 at specific sites (e.g., Ser935) in a cellular context, providing an indication of LRRK2 kinase activity.[7]

Workflow:

Western_Blot_Workflow Start Start Step1 1. Culture cells (e.g., HEK293T) expressing LRRK2 Start->Step1 Step2 2. Treat cells with LRRK2-IN-1 (varying concentrations and times) Step1->Step2 Step3 3. Lyse cells and quantify protein concentration Step2->Step3 Step4 4. Separate proteins by SDS-PAGE Step3->Step4 Step5 5. Transfer proteins to a membrane Step4->Step5 Step6 6. Probe with primary antibodies (anti-pSer935-LRRK2, anti-total-LRRK2) Step5->Step6 Step7 7. Incubate with secondary -HRP conjugated antibodies Step6->Step7 Step8 8. Detect signal using chemiluminescence and image Step7->Step8 End End Step8->End

Workflow for Western blot analysis of LRRK2 phosphorylation.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T or SH-SY5Y)

  • Cell culture reagents

  • LRRK2-IN-1

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Ser935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cells are cultured and treated with different concentrations of LRRK2-IN-1 for a specified duration.

  • Following treatment, cells are washed and lysed.

  • The total protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pSer935).

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The signal is detected using a chemiluminescent substrate, and the bands are visualized.

  • The membrane is often stripped and re-probed with an antibody for total LRRK2 to normalize for protein loading.

Conclusion

LRRK2-IN-1 is a cornerstone tool for the study of LRRK2 biology and its implication in Parkinson's disease. Its well-characterized ATP-competitive mechanism of action, potent inhibition of wild-type and mutant LRRK2, and defined cellular effects make it an invaluable reagent for researchers in the field. The experimental protocols outlined in this guide provide a foundation for the continued investigation of LRRK2-targeted therapeutics.

References

LRRK2-IN-1: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and LRRK2-IN-1 serves as a critical tool for investigating its biological functions and role in pathogenesis.

Discovery and Synthesis

LRRK2-IN-1 was identified through a novel, parallel, compound-centric screening approach. A library of 300 compounds designed to target the ATP-binding site of kinases was screened against a panel of 442 diverse kinases. This strategy led to the identification of LRRK2-IN-1 as a potent and selective LRRK2 inhibitor[1].

The synthesis of LRRK2-IN-1 is based on a benzodiazepine scaffold. While detailed, step-by-step protocols are proprietary, the general synthetic scheme involves the reaction of a substituted aminobenzophenone with an amino acid derivative to form the benzodiazepine core, followed by further modifications to introduce the pyrimidyl moiety, which is crucial for its binding to the LRRK2 ATP pocket. For radiolabeling, such as in the case of [3H]LRRK2-IN-1, a tritium/hydrogen (T/H) exchange reaction is performed using an organoiridium catalyst, followed by purification via reversed-phase HPLC[2].

Mechanism of Action

LRRK2-IN-1 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the LRRK2 kinase domain and prevents the transfer of phosphate from ATP to its substrates[1]. This inhibition has been demonstrated to be effective against both wild-type LRRK2 and the pathogenic G2019S mutant, which exhibits enhanced kinase activity[1][3]. The binding of LRRK2-IN-1 to the kinase domain stabilizes it in an active-like conformation[4]. A key feature for validating the on-target effect of LRRK2-IN-1 is the use of the LRRK2[A2016T] mutant, which is significantly less sensitive to the inhibitor[1][3]. Inhibition of LRRK2 by LRRK2-IN-1 in cellular systems leads to the dephosphorylation of LRRK2 at serine residues 910 and 935, which serves as a reliable biomarker of target engagement[1][3].

Data Presentation

The following tables summarize the quantitative data for LRRK2-IN-1.

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants

LRRK2 VariantIC50 (nM)Assay ConditionsReference
LRRK2 (Wild-Type)130.1 mM ATP[1]
LRRK2 (G2019S)60.1 mM ATP[1]
LRRK2 (A2016T)24500.1 mM ATP[3]
LRRK2 (A2016T+G2019S)30800.1 mM ATP[3]

Table 2: Binding Affinity of LRRK2-IN-1

TissueKd (nM)Bmax (pmol/mg protein)Reference
Rat Kidney26 ± 36.4 ± 0.04[2]
Rat Brain Striatum43 ± 82.5 ± 0.03[2]
Human Brain Striatum48 ± 20.73 ± 0.01[2]

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

KinaseIC50 (nM)Reference
DCLK245[1][5]
MAPK7 (ERK5)160 (EC50)[1][5]
AURKB> 1000[1][5]
CHEK2> 1000[1][5]
MKNK2> 1000[1][5]
MYLK> 1000[1][5]
NUAK1> 1000[1][5]
PLK1> 1000[1][5]

LRRK2-IN-1 was found to be highly selective, inhibiting only 12 kinases out of a panel of 442 at a concentration of 10 µM with a score of less than 10% of the DMSO control[1].

Table 4: Pharmacokinetic Properties of LRRK2-IN-1 in Mice

ParameterValueRoute of AdministrationReference
Half-life (T1/2)4.5 hoursIntraperitoneal[1]
AUC14758 hr*ng/mLIntraperitoneal[1]
Bioavailability (%F)49.3%Intraperitoneal[1]

Note: Despite favorable pharmacokinetics, LRRK2-IN-1 has shown poor blood-brain barrier penetration[6].

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of LRRK2-IN-1 against LRRK2.

Materials:

  • Recombinant GST-tagged LRRK2 (wild-type or mutant)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM EGTA, 0.1 mM sodium orthovanadate)

  • LRRK2-IN-1 stock solution in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the LRRK2 enzyme and MBP in the kinase assay buffer.

  • Add serially diluted LRRK2-IN-1 or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration of 0.1 mM).

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay

Objective: To assess the cellular potency of LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser910/Ser935.

Materials:

  • HEK293 cells stably expressing LRRK2 (wild-type or G2019S)

  • Cell culture medium

  • LRRK2-IN-1 stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate HEK293 cells expressing LRRK2 in multi-well plates.

  • Treat the cells with increasing concentrations of LRRK2-IN-1 or DMSO for 1-2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

  • Determine the concentration of LRRK2-IN-1 that causes a 50% reduction in LRRK2 phosphorylation.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects GTP GTP LRRK2_inactive LRRK2 (Inactive) GTP->LRRK2_inactive Activates GDP GDP LRRK2_inactive->GDP GTP Hydrolysis LRRK2_active LRRK2 (Active) ADP ADP LRRK2_active->ADP Phosphorylation Rab_GTPases Rab GTPases LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_active Inhibits ATP ATP pRab_GTPases p-Rab GTPases Rab_GTPases->pRab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Regulates Neuronal_Toxicity Neuronal Toxicity (in disease) pRab_GTPases->Neuronal_Toxicity Contributes to

Caption: LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start_Bio Start: Recombinant LRRK2 Incubate_Inhibitor Incubate with LRRK2-IN-1 Start_Bio->Incubate_Inhibitor Add_Substrate_ATP Add Substrate (MBP) & [γ-³²P]ATP Incubate_Inhibitor->Add_Substrate_ATP Kinase_Reaction Kinase Reaction Add_Substrate_ATP->Kinase_Reaction Stop_Reaction Stop Reaction & Measure Radioactivity Kinase_Reaction->Stop_Reaction IC50_Calc Calculate IC50 Stop_Reaction->IC50_Calc Start_Cell Start: LRRK2-expressing cells Treat_Cells Treat cells with LRRK2-IN-1 Start_Cell->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Western_Blot Western Blot for p-LRRK2 (S910/S935) Lyse_Cells->Western_Blot Quantify_Dephosphorylation Quantify Dephosphorylation Western_Blot->Quantify_Dephosphorylation EC50_Calc Calculate EC50 Quantify_Dephosphorylation->EC50_Calc

Caption: Experimental Workflow for LRRK2-IN-1 Evaluation.

Logical_Relationship Discovery Discovery (Compound-centric screen) Synthesis Synthesis (Benzodiazepine core) Discovery->Synthesis Biochemical_Characterization Biochemical Characterization (Potency & Selectivity) Synthesis->Biochemical_Characterization Cellular_Validation Cellular Validation (Target Engagement) Biochemical_Characterization->Cellular_Validation In_Vivo_Studies In Vivo Studies (Pharmacokinetics) Cellular_Validation->In_Vivo_Studies Tool_Compound Tool Compound for LRRK2 Research In_Vivo_Studies->Tool_Compound

Caption: Logical Flow of LRRK2-IN-1 Development.

References

LRRK2-IN-16 (IKK-16): An In-Depth Technical Guide to a Dual Leucine-Rich Repeat Kinase 2 (LRRK2) and IκB Kinase (IKK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of LRRK2-IN-16, also known as IKK-16, a potent inhibitor of LRRK2. This document details the inhibitor's mechanism of action, presents its biochemical and cellular activity through structured data, outlines detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction to LRRK2

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both serine/threonine kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, located in the kinase domain, is particularly prevalent and leads to a hyperactive kinase, suggesting that inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[1][2]

LRRK2 is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and the regulation of cytoskeletal dynamics.[1][2] Its complex signaling network involves interactions with various proteins and modulation of several downstream pathways. Understanding the intricacies of LRRK2 signaling is paramount for the development of effective and specific inhibitors.

This compound (IKK-16): Mechanism of Action and Quantitative Data

This compound, also known as IKK-16, is a small molecule inhibitor that has demonstrated potent activity against LRRK2. It also exhibits inhibitory activity against IκB kinases (IKKs), making it a dual inhibitor.[3][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate from ATP to its substrates. This inhibition leads to a reduction in the phosphorylation of LRRK2 itself at key regulatory sites, such as Ser935, and of its downstream substrates.[3][4]

Data Presentation

The following tables summarize the quantitative data for this compound (IKK-16) based on available in vitro and cellular assays.

Table 1: Biochemical Activity of this compound (IKK-16) [3][4]

TargetAssay TypeIC50 (nM)
LRRK2In vitro kinase assay50
IKK-1 (IKKα)Cell-free assay200
IKK-2 (IKKβ)Cell-free assay40
IKK complexCell-free assay70

Table 2: Cellular Activity of this compound (IKK-16) [3][4]

Cellular Target/ProcessCell LineReadoutEffect
LRRK2 PhosphorylationNot specifiedInhibition of LRRK2 Ser935 phosphorylationPotent inhibition observed

Note: A comprehensive kinase selectivity profile for this compound (IKK-16) against a broad panel of kinases is not extensively documented in publicly available literature. The available data indicates its potent activity against both LRRK2 and the IKK family.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LRRK2 inhibitors like this compound (IKK-16).

In Vitro LRRK2 Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant LRRK2 enzyme (Wild-type or G2019S mutant)

  • LRRKtide peptide substrate

  • ATP

  • This compound (IKK-16)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound (IKK-16) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of diluted LRRK2 enzyme in Kinase Buffer.

    • Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Target Engagement Assay (Western Blotting)

This assay assesses the ability of the inhibitor to block LRRK2 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)

  • This compound (IKK-16)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound (IKK-16) or DMSO for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare lysates for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Determine the cellular IC50 value from a dose-response curve.

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Inflammatory_Stimuli Inflammatory Stimuli Receptors Receptors Inflammatory_Stimuli->Receptors LRRK2_Inactive LRRK2 (Inactive) Receptors->LRRK2_Inactive Activation Signals LRRK2_Active LRRK2 (Active) GTP-Bound LRRK2_Inactive->LRRK2_Active GTP Binding Dimerization LRRK2_Active->LRRK2_Inactive GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation LRRK2_IN_16 This compound (IKK-16) LRRK2_IN_16->LRRK2_Active Inhibition pRab_GTPases p-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Cytoskeletal_Dynamics->Neuronal_Survival

Caption: LRRK2 Signaling Pathway and Inhibition by this compound (IKK-16).

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme - Substrate (LRRKtide) - ATP - Inhibitor (this compound) Reaction_Setup Set up Reaction in 384-well Plate: Inhibitor + Enzyme + Substrate/ATP Prepare_Reagents->Reaction_Setup Incubation Incubate at RT (60-120 min) Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_Stop Incubate at RT (40 min) Add_ADP_Glo->Incubate_Stop Add_Kinase_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Kinase_Detection Incubate_Develop Incubate at RT (30 min) Add_Kinase_Detection->Incubate_Develop Measure_Luminescence Measure Luminescence Incubate_Develop->Measure_Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro LRRK2 Kinase Inhibition Assay.

Experimental Workflow for Cellular Target Engagement Assay

Cellular_Assay_Workflow Cell_Culture Culture LRRK2-expressing cells Treat_Cells Treat cells with this compound (dose-response) Cell_Culture->Treat_Cells Cell_Lysis Lyse cells and collect protein Treat_Cells->Cell_Lysis Protein_Quantification Quantify protein concentration (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting Immunoblot with specific antibodies (pLRRK2, total LRRK2, etc.) Western_Blot->Immunoblotting Detection Detect with ECL and image Immunoblotting->Detection Data_Analysis Quantify bands and determine cellular IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Cellular LRRK2 Target Engagement Assay.

Conclusion

This compound (IKK-16) is a valuable chemical probe for studying the roles of LRRK2 and IKK in cellular signaling and disease. Its ability to potently inhibit LRRK2 kinase activity makes it a relevant tool for Parkinson's disease research. The provided data, protocols, and visualizations serve as a comprehensive resource for scientists and researchers aiming to investigate LRRK2 function and modulation. Further characterization of its kinome-wide selectivity will be crucial for its development as a highly specific therapeutic agent.

References

Technical Guide on the Role of LRRK2 Inhibitors in Parkinson's Disease Research: A Focus on IKK-16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "LRRK2-IN-16" is not found in the reviewed scientific literature. This guide will focus on IKK-16 (IKK Inhibitor VII) , a compound identified in a screen of 1120 physiologically active compounds as one of 16 potential hits that inhibit Leucine-rich repeat kinase 2 (LRRK2).[1] Given its numerical designation and confirmed activity against LRRK2, it is a relevant analogue for this technical overview.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target in Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD.[1][3] Many of these pathogenic mutations, most notably G2019S, result in a hyperactive kinase state, which is linked to neurotoxicity and the pathological hallmarks of the disease.[4][5] This has spurred the development of small molecule inhibitors aimed at reducing LRRK2's kinase activity.[3] These inhibitors are invaluable tools for elucidating the complex cell biology of LRRK2 and represent a promising therapeutic strategy for disease modification in PD.[5]

This guide provides an in-depth technical overview of IKK-16, a known LRRK2 inhibitor, for researchers, scientists, and drug development professionals. It covers its biochemical activity, relevant experimental protocols, and its place within the broader context of LRRK2 signaling pathways in Parkinson's disease research.

Data Presentation: Quantitative Profile of IKK-16

IKK-16 was identified as an inhibitor of LRRK2 in a biochemical experiment.[1] While it demonstrates activity against LRRK2, it is important to note that it also inhibits other kinases, particularly those in the IκB kinase (IKK) family, indicating a degree of polypharmacology.[6][7][8]

Table 1: Biochemical Potency (IC50) of IKK-16 Against LRRK2 and Other Kinases

Target KinaseIC50 (nM)Reference
LRRK2 50 [2][6][7][8]
IKK240[2][6][7][8]
IKK complex70[2][6][7]
IKK1200[2][6][7]
PKD1153.9[2][6]
PKD2115[2][6]
PKD399.7[2][6]

Experimental Protocols

The following protocols are representative methodologies for characterizing LRRK2 inhibitors like IKK-16.

In Vitro LRRK2 Kinase Activity Assay (Radiometric)

This protocol describes a method to measure the direct inhibition of purified LRRK2 enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 (wild-type or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Cold ATP stock solution

  • Test compound (e.g., IKK-16) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

    • Recombinant LRRK2 (final concentration ~10-20 nM)

    • MBP substrate (final concentration ~0.2 mg/mL)

    • Varying concentrations of the test compound (IKK-16) or DMSO as a vehicle control.

    • Kinase Assay Buffer to volume.

  • Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP (final concentration ~100 µM).

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C. Ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by spotting 20 µL of the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block LRRK2 activity within a cellular context by measuring the phosphorylation of a key biomarker site, Serine 935 (pS935).

Objective: To determine the cellular potency of a test compound by measuring the inhibition of LRRK2 pS935 in treated cells.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or primary neurons)

  • Cell culture medium and reagents

  • Test compound (e.g., IKK-16) dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of IKK-16 (or other inhibitors) for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935 signal to the total LRRK2 signal for each sample. Plot the normalized phosphorylation levels against the inhibitor concentration to calculate the cellular IC50.

Mandatory Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases, a key event in its pathological activity, and the intervention point for kinase inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects LRRK2_Mutations PD Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) Kinase Hyperactivity LRRK2_Mutations->LRRK2_Active Promotes Rab29 Rab29 Rab29->LRRK2_Active Recruits & Activates LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation LRRK2_Active->LRRK2_Inactive Deactivation pRab_GTPases Phospho-Rab GTPases LRRK2_Active->pRab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation IKK16 IKK-16 IKK16->LRRK2_Active Inhibits Rab_GTPases Rab GTPases (e.g., Rab10) Rab_GTPases->pRab_GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Neuronal_Damage Neuronal Damage Vesicle_Trafficking->Neuronal_Damage Lysosomal_Dysfunction->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: LRRK2 signaling pathway and the inhibitory action of IKK-16.

Experimental Workflow for LRRK2 Inhibitor Validation

This diagram outlines a typical workflow for identifying and validating a novel LRRK2 inhibitor.

LRRK2_Inhibitor_Workflow cluster_screening Phase 1: Screening & Potency cluster_cellular Phase 2: Cellular Activity & Selectivity cluster_vivo Phase 3: In Vivo Validation Screening High-Throughput Screen (e.g., TR-FRET) Biochemical_Assay In Vitro Kinase Assay (Radiometric or Luminescence) Screening->Biochemical_Assay Hit Identification IC50_Determination Determine Biochemical IC50 Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Assay (Western Blot for pLRRK2) IC50_Determination->Cellular_Assay Lead Compound Kinome_Scan Kinome-wide Selectivity Profiling IC50_Determination->Kinome_Scan Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Cellular_IC50 PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cellular_IC50->PK_PD Optimized Lead Selectivity_Profile Assess Off-Target Effects Kinome_Scan->Selectivity_Profile Target_Engagement Measure Target Engagement in Brain/PNS PK_PD->Target_Engagement Efficacy_Models PD Animal Models (e.g., G2019S KI Mice) Target_Engagement->Efficacy_Models Phenotypic_Rescue Assess Phenotypic Rescue Efficacy_Models->Phenotypic_Rescue

Caption: Workflow for the discovery and validation of LRRK2 inhibitors.

Logical Relationship of LRRK2 in Parkinson's Disease Pathogenesis

This diagram illustrates the logical framework from genetic mutation to cellular dysfunction and therapeutic intervention.

LRRK2_Logic_Diagram LRRK2_Gene_Mutation LRRK2 Gene Mutation (e.g., G2019S) Gain_of_Function Gain of Function: Increased Kinase Activity LRRK2_Gene_Mutation->Gain_of_Function Leads to Substrate_Phosphorylation Aberrant Phosphorylation of Substrates (e.g., Rab10) Gain_of_Function->Substrate_Phosphorylation Results in Cellular_Dysfunction Cellular Dysfunction (Vesicular, Lysosomal, etc.) Substrate_Phosphorylation->Cellular_Dysfunction Causes Neurodegeneration Neurodegeneration & PD Pathology Cellular_Dysfunction->Neurodegeneration Contributes to Therapeutic_Intervention Therapeutic Intervention: LRRK2 Kinase Inhibitor (IKK-16) Therapeutic_Intervention->Gain_of_Function Blocks

Caption: Logic of LRRK2-driven pathology and therapeutic intervention.

References

LRRK2-IN-16 and Neuroinflammation Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a spectrum of neurodegenerative diseases. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key modulator of inflammatory responses within the central nervous system, primarily through its kinase activity in microglia, the brain's resident immune cells.[1] The aberrant kinase activity of LRRK2, particularly associated with pathogenic mutations like G2019S, is linked to an exaggerated neuroinflammatory response, contributing to neuronal damage.[2][3] Consequently, the inhibition of LRRK2 kinase activity presents a promising therapeutic avenue for mitigating neuroinflammation and its detrimental consequences. This guide provides a comprehensive technical overview of the role of LRRK2 in neuroinflammation and the application of inhibitors, with a focus on the principles guiding the investigation of compounds like LRRK2-IN-16. While specific quantitative data for this compound is emerging, the methodologies and expected outcomes are based on extensive research with other potent LRRK2 inhibitors.

LRRK2's Role in Neuroinflammatory Signaling

LRRK2 is strategically positioned at the crossroads of several key inflammatory signaling pathways. Its kinase activity has been shown to influence downstream signaling cascades that are crucial for the production of pro-inflammatory cytokines and the overall activation state of microglia. Two of the most well-documented pathways are the Toll-like receptor (TLR)/NF-κB pathway and the NLRP3 inflammasome pathway.

TLR/NF-κB Signaling Pathway

Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Upon activation, TLRs, particularly TLR4 which recognizes lipopolysaccharide (LPS), initiate a signaling cascade that culminates in the activation of the transcription factor NF-κB.[4][5] NF-κB then translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5] Studies have demonstrated that LRRK2 kinase activity can potentiate TLR-mediated inflammatory responses.[5][6] Inhibition or knockdown of LRRK2 has been shown to attenuate LPS-induced production of these inflammatory mediators by reducing NF-κB transcriptional activity.[5]

TLR_NFkB_Pathway LRRK2 in TLR/NF-κB Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates LRRK2 LRRK2 LRRK2->IKK_complex Potentiates LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines Leads to

LRRK2 potentiation of TLR4/NF-κB signaling.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[7] Its activation is a two-step process: a "priming" signal, often from TLR activation, which upregulates the expression of NLRP3 and pro-IL-1β, and an "activation" signal from a variety of stimuli, leading to the assembly of the inflammasome complex.[8] Emerging evidence suggests a role for LRRK2 in the regulation of the NLRP3 inflammasome.[9] LRRK2 may influence both the priming and activation steps, and its inhibition has been shown to reduce the release of IL-1β.[9]

NLRP3_Pathway LRRK2 and the NLRP3 Inflammasome cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, nigericin) TLR4 TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b NLRP3_gene NLRP3 NFkB->NLRP3_gene IL1b Mature IL-1β Mature IL-18 pro_IL1b->IL1b Release Activation_Signal Activation_Signal NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Activation_Signal->NLRP3_Inflammasome Triggers Assembly Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleaves pro-Caspase-1 Caspase1->pro_IL1b Cleaves LRRK2 LRRK2 LRRK2->NLRP3_Inflammasome Potentiates LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibits

LRRK2 modulation of the NLRP3 inflammasome.

Quantitative Data on LRRK2 Inhibition and Neuroinflammation

The following tables summarize quantitative data from studies using various LRRK2 inhibitors in models of neuroinflammation. These data provide a framework for the expected efficacy of novel inhibitors like this compound.

Table 1: Effect of LRRK2 Inhibition on Cytokine Release in vitro

Cell TypeStimulusLRRK2 InhibitorConcentrationCytokine% Reduction (vs. Stimulated Control)Reference
Murine MicrogliaLPSLRRK2 knockdown-TNF-αSignificant reduction[5]
Murine MicrogliaLPSLRRK2 knockdown-IL-1βSignificant reduction[5]
Murine MicrogliaLPSLRRK2 knockdown-IL-6Significant reduction[5]
Human MonocytesLPSMLi20.1 µMMultiple CytokinesNo significant effect[3]
Human MonocytesLPSPF-064474750.5 µMMultiple CytokinesNo significant effect[3]

Table 2: Effect of LRRK2 Inhibition on Inflammatory Markers in vivo

Animal ModelTreatmentLRRK2 InhibitorOutcome MeasureEffectReference
MiceAβ1-42 fibrilsMLi2pre-IL-1β levelsAttenuated increase[10]
MiceAβ1-42 fibrilsPF-06447475pre-IL-1β levelsAttenuated increase[10]
LRRK2 G2019S Transgenic RatrAAV-αSYNLRRK2 inhibitorMicroglial activationAbolished increase[2]
LRRK2 KO MiceLPS-iNOS positive cellsReduced number[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LRRK2 inhibitors in the context of neuroinflammation. The following are synthesized protocols for key in vitro and in vivo experiments.

In Vitro Microglial Activation Assay

This protocol describes the induction of an inflammatory response in microglia and its modulation by a LRRK2 inhibitor.

1. Cell Culture:

  • Primary Microglia: Isolate primary microglia from the cerebral cortices of neonatal mouse pups. Culture in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine.

  • BV-2 Cells (Alternative): Culture the murine microglial cell line BV-2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

  • Plate cells at a suitable density (e.g., 2.5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

  • Pre-treat the cells with this compound at a range of concentrations (determined by initial dose-response studies, e.g., 10 nM to 3 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for a desired time point (e.g., 6 hours for TNF-α, 24 hours for nitric oxide).

3. Endpoint Analysis:

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix equal volumes of supernatant with Griess reagent and measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blotting: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins of interest (e.g., p-p65, iNOS, LRRK2) and a loading control (e.g., β-actin).

Experimental_Workflow In Vitro Microglial Activation Assay Workflow Cell_Culture 1. Microglia Culture (Primary or BV-2) Plating 2. Cell Plating Cell_Culture->Plating Pre_treatment 3. Pre-treatment (this compound or Vehicle) Plating->Pre_treatment Stimulation 4. Stimulation (LPS) Pre_treatment->Stimulation Endpoint_Analysis 5. Endpoint Analysis Stimulation->Endpoint_Analysis Griess_Assay Griess Assay (NO) Endpoint_Analysis->Griess_Assay ELISA ELISA (Cytokines) Endpoint_Analysis->ELISA Western_Blot Western Blot (Proteins) Endpoint_Analysis->Western_Blot

Workflow for in vitro microglial activation assay.
In Vivo LPS-Induced Neuroinflammation Model

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the evaluation of a LRRK2 inhibitor's effects.

1. Animals:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • House animals under a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

2. Treatment:

  • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose. The dosing regimen will depend on the pharmacokinetic properties of the compound.

  • After a specified pre-treatment period (e.g., 1 hour), administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce systemic inflammation.

3. Tissue Collection and Analysis:

  • At a defined time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect brain tissue (e.g., cortex, hippocampus, striatum) and blood.

  • Cytokine Measurement in Brain Tissue: Homogenize brain tissue in lysis buffer. Centrifuge and collect the supernatant. Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits.

  • Immunohistochemistry: Perfuse mice with saline followed by 4% paraformaldehyde. Collect brains, cryoprotect, and section. Perform immunostaining for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (GFAP).

  • Western Blotting: Homogenize fresh-frozen brain tissue to analyze protein levels of inflammatory markers and LRRK2 pathway components.

Conclusion

The inhibition of LRRK2 kinase activity represents a compelling strategy for the therapeutic intervention of neuroinflammatory processes implicated in neurodegenerative diseases. While direct experimental data on this compound is still forthcoming in the public domain, the established role of LRRK2 in modulating key inflammatory pathways, such as TLR/NF-κB and the NLRP3 inflammasome, provides a solid foundation for its investigation. The experimental protocols and expected quantitative outcomes detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively evaluate the potential of this compound and other novel LRRK2 inhibitors as anti-neuroinflammatory agents. Through rigorous preclinical assessment using these methodologies, the therapeutic promise of targeting LRRK2 can be thoroughly elucidated.

References

LRRK2-IN-16: A Technical Guide for Investigating Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical regulator of innate and adaptive immunity, with genetic links to several autoimmune and inflammatory diseases, including Crohn's disease, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1] Its role in modulating key inflammatory signaling pathways, such as NF-κB, MAPK, and autophagy, positions it as a compelling therapeutic target. This technical guide provides an in-depth overview of the use of LRRK2 inhibitors, with a focus on the conceptual application of a tool compound like LRRK2-IN-16, for the study of autoimmune disorders. Due to the limited specific public data on this compound, this guide leverages data and protocols from studies on other well-characterized LRRK2 inhibitors to provide a comprehensive framework for researchers. This document outlines the mechanism of action of LRRK2 in the immune system, presents quantitative data from preclinical autoimmune models, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.

Introduction: LRRK2 in Autoimmune Pathophysiology

LRRK2 is a large, multidomain protein with both kinase and GTPase activity.[1] It is highly expressed in immune cells, including monocytes, macrophages, microglia, B cells, and T cells.[1][2] LRRK2 expression is upregulated in response to pro-inflammatory stimuli, such as interferon-γ (IFN-γ) and lipopolysaccharide (LPS), suggesting its active role in the immune response.[1]

Mutations in the LRRK2 gene, particularly gain-of-function mutations that increase its kinase activity (e.g., G2019S), are associated with an increased risk of developing not only Parkinson's disease but also inflammatory conditions.[1][3] This genetic evidence strongly implicates LRRK2's kinase activity in the pathogenesis of these diseases. The kinase domain of LRRK2 is a druggable target, and the development of potent and selective LRRK2 kinase inhibitors has provided valuable tools to probe its function and assess its therapeutic potential.[4][5]

LRRK2 inhibitors are being investigated for their ability to dampen excessive inflammatory responses. By inhibiting the kinase activity of LRRK2, these compounds can modulate downstream signaling pathways that are crucial for immune cell activation, cytokine production, and antigen presentation.[1] This guide will explore the practical aspects of using a LRRK2 inhibitor, exemplified by the conceptual this compound, to investigate these processes in the context of autoimmune disorders.

LRRK2 Signaling Pathways in Immunity

LRRK2 is a central node in several signaling pathways that are fundamental to the immune response. Understanding these pathways is crucial for interpreting the effects of LRRK2 inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. LRRK2 has been shown to positively regulate NF-κB activation.[2] LRRK2 can influence the NF-κB pathway through various mechanisms, including its interaction with components of the NF-κB signaling cascade, thereby promoting the transcription of inflammatory genes. Inhibition of LRRK2 kinase activity is expected to attenuate NF-κB-mediated inflammation.[6]

LRRK2_NFKB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Intermediates Signaling Intermediates Receptor->Signaling Intermediates IKK Complex IKK Complex Signaling Intermediates->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Degradation Degradation IκB->Degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocates LRRK2 LRRK2 LRRK2->IKK Complex promotes LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 inhibits DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

LRRK2 in the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. LRRK2 can act as a scaffold protein within MAPK pathways, influencing the activity of downstream kinases and transcription factors.[7] By modulating MAPK signaling, LRRK2 can impact the production of inflammatory mediators.

LRRK2_MAPK_Pathway Upstream Signal Upstream Signal MAPKKK MAPKKK Upstream Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates LRRK2 LRRK2 LRRK2->MAPKK scaffolds/phosphorylates LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 inhibits MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response induces

LRRK2 in the MAPK Signaling Pathway.
Autophagy Pathway

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. It plays a dual role in immunity, contributing to both pathogen clearance and the regulation of inflammation. Dysregulated autophagy is implicated in several autoimmune diseases. LRRK2 has been shown to influence multiple stages of the autophagy process, from the formation of the autophagosome to its fusion with the lysosome. The precise role of LRRK2 in autophagy is complex and may be cell-type dependent, with reports suggesting both positive and negative regulation.[8]

LRRK2_Autophagy_Pathway cluster_cytoplasm Cytoplasm Cellular Stress Cellular Stress Phagophore Phagophore Cellular Stress->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome matures into Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation LRRK2 LRRK2 LRRK2->Autophagosome modulates formation LRRK2->Autolysosome regulates fusion LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 inhibits

LRRK2 in the Autophagy Pathway.

Quantitative Data on LRRK2 Inhibition in Autoimmune Models

The following tables summarize representative quantitative data from preclinical studies using LRRK2 kinase inhibitors in models of autoimmune and inflammatory diseases. This data provides a basis for the expected outcomes when using a tool compound like this compound.

Table 1: In Vitro Effects of LRRK2 Inhibitors on Immune Cells

Cell TypeStimulusLRRK2 InhibitorConcentrationEffectReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPSUnspecifiedNot specifiedAmeliorated increased colitis severity in a mouse model.[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)TLR agonistsUnspecifiedNot specifiedDid not have a major effect on TLR-stimulated cytokine levels.[8][9]
Primary MicrogliaLPSUnspecifiedNot specifiedDecreased production of TNF and IL-1β.[1]
Human Immune Cells-MultipleNot specifiedDecreased CD14, CD16, and MHC-II expression.[1]

Table 2: In Vivo Efficacy of LRRK2 Inhibitors in Autoimmune Disease Models

Disease ModelAnimal ModelLRRK2 InhibitorDosing RegimenOutcomeReference
Dextran Sulfate Sodium (DSS)-Induced ColitisMouseUnspecifiedNot specifiedAmeliorated increased colitis severity.[1][3]
Experimental Autoimmune Encephalomyelitis (EAE)MouseBenzothiazole-based inhibitor10 mg/kg daily, intraperitoneallyReduced clinical burden and decreased damaged area in the spinal cord.[10]
α-synuclein-induced NeurodegenerationRatPF-064474753 and 30 mg/kg, p.o. b.i.d. for 14 daysReduced α-synuclein aggregation and dopaminergic neuron loss.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of LRRK2 inhibitors in the context of autoimmune disorders. These protocols are generalized and should be optimized for specific experimental conditions.

In Vitro LRRK2 Kinase Inhibition Assay

This biochemical assay is used to determine the direct inhibitory effect of a compound on LRRK2 kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents: - LRRK2 Enzyme - Kinase Buffer - LRRKtide Substrate - ATP - this compound Start->Prepare Reagents Plate Setup Add this compound and LRRK2 enzyme to 384-well plate Prepare Reagents->Plate Setup Initiate Reaction Add Substrate/ATP mix to initiate reaction Plate Setup->Initiate Reaction Incubate Incubate at room temperature for 120 minutes Initiate Reaction->Incubate Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent and incubate Incubate->Stop Reaction & Deplete ATP Generate Luminescence Add Kinase Detection Reagent and incubate Stop Reaction & Deplete ATP->Generate Luminescence Read Luminescence Read Luminescence Generate Luminescence->Read Luminescence Analyze Data Analyze Data: - Calculate % inhibition - Determine IC50 Read Luminescence->Analyze Data End End Analyze Data->End

Workflow for In Vitro LRRK2 Kinase Inhibition Assay.

Materials:

  • Recombinant LRRK2 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]

  • LRRKtide substrate[13]

  • ATP

  • This compound (or other inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µl of LRRK2 enzyme diluted in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µl of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Incubate the plate at room temperature for 120 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Generate a luminescent signal by adding 10 µl of Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Assay for LRRK2 Inhibition (Western Blot)

This cell-based assay measures the inhibition of LRRK2 kinase activity within a cellular context by assessing the phosphorylation of LRRK2 itself (autophosphorylation at Ser935) or its substrates (e.g., Rab10 at Thr73).

Workflow Diagram:

Western_Blot_Workflow Start Start Cell Culture & Treatment Culture immune cells and treat with This compound at various concentrations Start->Cell Culture & Treatment Cell Lysis Lyse cells and collect supernatant Cell Culture & Treatment->Cell Lysis Protein Quantification Determine protein concentration (e.g., BCA assay) Cell Lysis->Protein Quantification Sample Preparation Prepare lysates with Laemmli buffer Protein Quantification->Sample Preparation SDS-PAGE Separate proteins by SDS-PAGE Sample Preparation->SDS-PAGE Protein Transfer Transfer proteins to PVDF membrane SDS-PAGE->Protein Transfer Blocking Block membrane to prevent non-specific binding Protein Transfer->Blocking Primary Antibody Incubation Incubate with primary antibodies (e.g., anti-pLRRK2, anti-pRab10, total LRRK2, total Rab10, loading control) Blocking->Primary Antibody Incubation Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies Primary Antibody Incubation->Secondary Antibody Incubation Detection Visualize bands using ECL substrate and imager Secondary Antibody Incubation->Detection Data Analysis Quantify band intensities and normalize to total protein and loading control Detection->Data Analysis End End Data Analysis->End

Workflow for Cellular LRRK2 Inhibition Assay (Western Blot).

Materials:

  • Immune cells of interest (e.g., PBMCs, macrophages)

  • Cell culture medium and supplements

  • This compound (or other inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pLRRK2 (S935), anti-pRab10 (T73), anti-total LRRK2, anti-total Rab10, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Plate immune cells and allow them to adhere or stabilize in culture.

  • Treat cells with a range of concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Lyse the cells and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels and the loading control.

In Vivo Model of Inflammatory Bowel Disease (DSS-Induced Colitis)

This protocol describes a common method for inducing colitis in mice to study the in vivo efficacy of LRRK2 inhibitors.

Workflow Diagram:

DSS_Colitis_Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Induce Colitis Administer DSS in drinking water (e.g., 2-3% for 5-7 days) Acclimatize Mice->Induce Colitis Treatment Administer this compound or vehicle daily (e.g., p.o. or i.p.) Induce Colitis->Treatment Monitor Disease Activity Daily monitoring of: - Body weight - Stool consistency - Rectal bleeding (Calculate Disease Activity Index - DAI) Treatment->Monitor Disease Activity Sacrifice & Tissue Collection Sacrifice mice at study endpoint and collect colon tissue Monitor Disease Activity->Sacrifice & Tissue Collection Histological Analysis - H&E staining for inflammation and tissue damage - Immunohistochemistry for inflammatory markers Sacrifice & Tissue Collection->Histological Analysis Biochemical Analysis - Myeloperoxidase (MPO) assay for neutrophil infiltration - Cytokine measurement (ELISA or qPCR) from colon tissue Sacrifice & Tissue Collection->Biochemical Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis Biochemical Analysis->Data Analysis End End Data Analysis->End

Workflow for DSS-Induced Colitis Model.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Dextran sulfate sodium (DSS)

  • This compound (or other inhibitor)

  • Vehicle for inhibitor administration

  • Equipment for oral gavage or intraperitoneal injection

  • Materials for tissue collection and processing (formalin, cryopreservation media)

  • Reagents for histological and biochemical analysis

Procedure:

  • Acclimatize mice to the facility for at least one week.

  • Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.

  • Administer this compound or vehicle control daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • At the end of the study, sacrifice the mice and collect the colon.

  • Measure the colon length as an indicator of inflammation.

  • Process colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and biochemical analysis.

  • Perform a myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.

  • Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.

  • Analyze the data to determine the effect of the LRRK2 inhibitor on colitis severity.

Conclusion

LRRK2 stands as a promising therapeutic target for a range of autoimmune and inflammatory disorders. The use of selective kinase inhibitors, such as the conceptual this compound, provides a powerful approach to dissect the role of LRRK2 in immune regulation and to evaluate its potential for clinical translation. This technical guide offers a foundational resource for researchers embarking on the study of LRRK2 in the context of autoimmunity. By leveraging the provided data, protocols, and pathway diagrams, scientists can design and execute robust experiments to further elucidate the complex role of LRRK2 in health and disease, and to accelerate the development of novel therapies for patients suffering from these debilitating conditions.

References

LRRK2-IN-1: A Technical Guide to a Potent and Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LRRK2-IN-1, a first-generation potent and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Given that mutations increasing LRRK2 kinase activity are a significant genetic cause of Parkinson's disease, LRRK2-IN-1 serves as a critical tool for investigating the kinase's role in cellular pathways and disease pathogenesis. This document details the inhibitor's biochemical and cellular properties, its selectivity profile, and comprehensive protocols for key experimental applications.

Core Properties of LRRK2-IN-1

LRRK2-IN-1 is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.[1] Its discovery provided researchers with a valuable pharmacological tool to probe LRRK2 function.

Biochemical Activity

The inhibitory activity of LRRK2-IN-1 has been quantified through in vitro kinase assays, typically employing a peptide substrate (such as LRRKtide or Nictide) and radio-labeled ATP.[2] The half-maximal inhibitory concentration (IC50) values highlight its potency. Notably, the A2016T mutation in the LRRK2 kinase domain confers significant resistance to LRRK2-IN-1, a feature that can be exploited in control experiments to confirm on-target effects.[1]

LRRK2 Variant Biochemical IC50 (nM) Assay Conditions Notes
Wild-Type (WT) 13100 µM ATP, 20 µM NictideBaseline potency against the native enzyme.[2]
G2019S Mutant 6100 µM ATP, 20 µM NictideApproximately 2-fold more potent against the hyperactive mutant.[2]
A2016T Mutant 2450100 µM ATP, 20 µM NictideThe A2016T "gatekeeper" mutation confers ~400-fold resistance.[1]
G2019S + A2016T 3080100 µM ATP, 20 µM NictideThe double mutant remains highly resistant to inhibition.[1]
Cellular Activity and Biomarkers

In cellular systems, LRRK2-IN-1 effectively engages LRRK2, leading to the inhibition of downstream signaling. This is commonly measured by a decrease in the phosphorylation of LRRK2 substrates, such as Rab10, or by observing the dephosphorylation of LRRK2 itself at key regulatory sites.

  • pRab10 Inhibition: LRRK2 directly phosphorylates Rab10 at Threonine 73 (pT73). Inhibition of LRRK2 by LRRK2-IN-1 leads to a dose-dependent decrease in pRab10 levels, which serves as a robust biomarker of LRRK2 kinase activity in cells.[3]

  • Dephosphorylation of Ser910/Ser935: LRRK2 kinase inhibition triggers a cellular feedback mechanism, resulting in the rapid dephosphorylation of LRRK2 at serines 910 and 935.[4] This event disrupts the binding of 14-3-3 proteins and is a widely used pharmacodynamic marker for LRRK2 inhibitor engagement in cells and in vivo.[5][6] LRRK2-IN-1 induces this dephosphorylation at nanomolar concentrations.[7]

Cellular Readout Cell Line Effective Concentration Notes
pSer935 Dephosphorylation (IC50) U-2 OS (G2019S-LRRK2)30 nMMeasured via a high-throughput TR-FRET assay.[7]
pSer935 Dephosphorylation (IC50) U-2 OS (WT-LRRK2)80 nMMeasured via a high-throughput TR-FRET assay.[7]
LRRK2 Relocalization HEK293 (GFP-G2019S)1 µM (for 2h)Inhibition causes LRRK2 to relocalize into cytoplasmic fibrillar-like structures.[2]
Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity. LRRK2-IN-1 has been profiled against a broad panel of kinases and demonstrates a high degree of selectivity, making it a reliable tool for studying LRRK2-specific functions.[1]

Kinase Target IC50 / EC50 (nM) Assay Type
LRRK2 (G2019S) 6Biochemical IC50
LRRK2 (WT) 13Biochemical IC50
DCLK2 45Biochemical IC50
MAPK7 (ERK5) 160Cellular EC50
AURKB >1000Biochemical IC50
CHEK2 >1000Biochemical IC50
MKNK2 >1000Biochemical IC50
MYLK >1000Biochemical IC50
NUAK1 >1000Biochemical IC50
PLK1 >1000Biochemical IC50

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the application of LRRK2-IN-1.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Regulation cluster_1 Downstream Substrate G2019S_Mutation G2019S Mutation LRRK2_Active Active LRRK2 Kinase G2019S_Mutation->LRRK2_Active Increases Activity Rab10 Rab10 LRRK2_Active->Rab10 pRab10 Phospho-Rab10 (pT73) Rab10->pRab10 Phosphorylation Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Alters LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibits

LRRK2 signaling and the inhibitory action of LRRK2-IN-1.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunoblot Immunoblotting A 1. Plate HEK293 cells expressing LRRK2 & Rab10 B 2. Treat cells with LRRK2-IN-1 (dose-response) A->B C 3. Lyse cells in buffer with phosphatase inhibitors B->C D 4. Quantify protein concentration (e.g., BCA assay) C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Transfer proteins to PVDF membrane E->F G 7. Block & Incubate with primary antibodies (anti-pRab10, anti-total Rab10) F->G H 8. Incubate with secondary HRP-conjugated antibody G->H I 9. Detect with ECL reagent & Image H->I

Workflow for pRab10 Western blot analysis after LRRK2-IN-1 treatment.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing LRRK2-IN-1.

In Vitro Radiometric Kinase Assay (IC50 Determination)

This protocol describes a standard method to determine the biochemical potency of LRRK2-IN-1 against purified LRRK2 enzyme.

1. Reagents and Materials:

  • Kinase Buffer (10x): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

  • Enzyme: Purified, active recombinant LRRK2 (e.g., GST-LRRK2 G2019S mutant).

  • Substrate: LRRKtide or Nictide peptide substrate (e.g., final concentration of 20 µM). Myelin Basic Protein (MBP) can also be used.[8]

  • Inhibitor: LRRK2-IN-1 serially diluted in DMSO.

  • ATP Mix: 100 µM "cold" ATP mixed with [γ-³²P]ATP (specific activity ~500 cpm/pmol).

  • Stop Solution: 75 mM phosphoric acid.

  • P81 Phosphocellulose Paper and scintillation counter.

2. Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of LRRK2-IN-1 in a 96-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Set up Kinase Reaction: In a reaction tube/well, combine:

    • Kinase Buffer (1x final concentration).

    • Diluted LRRK2 enzyme (e.g., 10 nM final concentration).[9]

    • 1 µL of diluted LRRK2-IN-1 or DMSO.

    • Peptide substrate.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding the ATP Mix.

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C with gentle agitation.[5]

  • Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immerse the paper in 75 mM phosphoric acid to stop the reaction.[1]

  • Washing: Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the papers (e.g., with acetone) and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression (log(inhibitor) vs. response).

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This protocol assesses the cellular target engagement of LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser935.

1. Reagents and Materials:

  • Cells: HEK293 cells stably or transiently expressing tagged LRRK2 (e.g., GFP-LRRK2).

  • Inhibitor: LRRK2-IN-1 dissolved in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: Rabbit anti-pSer935-LRRK2, Mouse anti-total LRRK2.

    • Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Western Blot Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.

2. Procedure:

  • Cell Culture and Treatment: Plate HEK293 cells expressing LRRK2 and allow them to adhere. Treat the cells with a dose-response of LRRK2-IN-1 (e.g., 1 nM to 10 µM) or DMSO for 90 minutes.[4]

  • Cell Lysis: Place plates on ice, wash cells once with ice-cold PBS, and lyse them directly in the well with ice-cold lysis buffer.

  • Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20-30 minutes. Clarify the lysates by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-pSer935 and anti-total LRRK2) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for pSer935 and total LRRK2. Normalize the phospho-signal to the total LRRK2 signal for each sample.

    • Determine the concentration of LRRK2-IN-1 that causes a 50% reduction in Ser935 phosphorylation (EC50).

Conclusion

LRRK2-IN-1 remains a foundational tool compound for the study of LRRK2 biology. Its high potency and well-characterized selectivity profile allow for reliable interrogation of LRRK2 kinase-dependent pathways. The experimental protocols provided herein offer robust methods for assessing its biochemical and cellular activity, facilitating further research into the mechanisms of LRRK2 and the development of next-generation therapeutics for Parkinson's disease.

References

An In-depth Technical Guide to the LRRK2 Inhibitor LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on LRRK2-IN-1: A Core Reference for LRRK2 Inhibition Studies

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, with mutations in the LRRK2 gene representing a significant cause of both familial and sporadic forms of the disease. Consequently, the development of potent and selective LRRK2 inhibitors is a primary focus of therapeutic research. This document provides a detailed technical overview of LRRK2-IN-1, a foundational small molecule inhibitor used extensively in the study of LRRK2 biology. Due to the limited public availability of detailed scientific data for "LRRK2-IN-16," this guide focuses on the well-characterized and structurally related compound LRRK2-IN-1 as a representative tool for LRRK2 research. This guide includes its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to support ongoing research and development efforts.

LRRK2-IN-1: Chemical Identity and Properties

LRRK2-IN-1 is a potent and selective, ATP-competitive inhibitor of LRRK2 kinase activity. Its chemical details are pivotal for its application in experimental settings.

  • Compound Name: LRRK2-IN-1

  • CAS Number: 1234480-84-2[1][2][3][]

  • Molecular Formula: C₃₁H₃₈N₈O₃[2][3]

  • Molecular Weight: 570.69 g/mol

  • IUPAC Name: 2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5,11-dimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][6]diazepin-6-one[2]

  • Chemical Structure:

    alt text

    (Image Source: PubChem CID 46843906)

Mechanism of Action and Biological Activity

LRRK2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain. This competitive inhibition prevents the phosphorylation of LRRK2 substrates. A key cellular consequence of LRRK2-IN-1 treatment is the dephosphorylation of LRRK2 at autophosphorylation sites, such as Ser910 and Ser935. This dephosphorylation event disrupts the interaction between LRRK2 and 14-3-3 proteins, which is a critical aspect of its cellular regulation[1][3][7].

The primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking[8][9][10]. By inhibiting LRRK2, LRRK2-IN-1 prevents the phosphorylation of these Rab proteins, thereby modulating cellular processes such as autophagy and lysosomal function[11][12].

Quantitative Data Presentation

The following tables summarize the in vitro and cellular potency of LRRK2-IN-1.

Table 1: In Vitro Biochemical Potency of LRRK2-IN-1

Target EnzymeAssay TypeIC₅₀ (nM)K_d_ (nM)Reference
LRRK2 (Wild-Type)Kinase Assay1320[1][13][14]
LRRK2 (G2019S Mutant)Kinase Assay611[1][13][14]
DCLK2Kinase Assay4516[1][13]
MAPK7Kinase Assay160 (EC₅₀)28[1][13]

Table 2: Cellular Activity of LRRK2-IN-1

Cell LineLRRK2 VariantCellular ReadoutIC₅₀ (µM)Reference
HEK293Wild-TypepLRRK2 (Ser935)0.17[3]
HEK293G2019S MutantpLRRK2 (Ser935)0.04[3]
SH-SY5YEndogenouspLRRK21-3[13]
AsPC-1EndogenousTumor GrowthNot Applicable[1]

Table 3: In Vitro Binding Affinity of [³H]LRRK2-IN-1

TissueK_d_ (nM)B_max_ (pmol/mg protein)IC₅₀ (nM) of unlabeled LRRK2-IN-1Reference
Rat Kidney26 ± 36.4 ± 0.0440 ± 4[14]
Rat Brain Striatum43 ± 82.5 ± 0.0365 ± 3[14]
Human Brain Striatum48 ± 20.73 ± 0.0173 ± 6[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol outlines the determination of the IC₅₀ value of LRRK2-IN-1 against recombinant LRRK2 using a radiometric assay.

Materials:

  • Recombinant human LRRK2 (Wild-Type or G2019S mutant)

  • Myelin Basic Protein (MBP) as a generic substrate[5][15]

  • [γ-³²P]ATP

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • LRRK2-IN-1 stock solution in DMSO

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the LRRK2 enzyme and MBP in the kinase assay buffer.

  • Add varying concentrations of LRRK2-IN-1 (typically in a serial dilution) or DMSO as a vehicle control to the reaction mixture.

  • Pre-incubate the enzyme and inhibitor for 10-20 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction by adding 2X Laemmli sample buffer.

  • Separate the proteins via SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the radioactive signal corresponding to the phosphorylated MBP using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This cell-based assay measures the ability of LRRK2-IN-1 to induce the dephosphorylation of LRRK2 at key serine residues.

Materials:

  • HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S)

  • Cell culture reagents

  • LRRK2-IN-1 stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Plate the HEK293 cells and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of LRRK2-IN-1 or DMSO for 1-2 hours.

  • Wash the cells with ice-cold PBS and lyse them in the lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform Western blot analysis:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pSer935-LRRK2 and total LRRK2.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate.

  • Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

  • Plot the normalized phosphorylation levels against the LRRK2-IN-1 concentration to determine the cellular IC₅₀.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to LRRK2 and its inhibition by LRRK2-IN-1.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Effects GTP GTP LRRK2_inactive LRRK2 (Inactive) GTP->LRRK2_inactive Activates Dimerization Dimerization Dimerization->LRRK2_inactive Promotes Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation LRRK2_active->LRRK2_inactive Deactivation Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylates LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_active Inhibits pRab_GTPase p-Rab GTPase Rab_GTPase->pRab_GTPase Vesicular_Trafficking Vesicular Trafficking pRab_GTPase->Vesicular_Trafficking Regulates Autophagy Autophagy Vesicular_Trafficking->Autophagy Lysosomal_Function Lysosomal Function Autophagy->Lysosomal_Function

Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.

Kinase_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Kinase Reaction cluster_analysis 3. Analysis Prepare_Reagents Prepare Reagents (LRRK2, Substrate, Buffer) Mix_Components Mix LRRK2, Substrate, and LRRK2-IN-1 Prepare_Reagents->Mix_Components Prepare_Inhibitor Prepare LRRK2-IN-1 Dilutions Prepare_Inhibitor->Mix_Components Initiate_Reaction Add [γ-³²P]ATP Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Phosphorimaging Phosphorimaging SDS_PAGE->Phosphorimaging Data_Analysis Data Analysis (IC₅₀) Phosphorimaging->Data_Analysis

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

This guide provides a foundational understanding of LRRK2-IN-1, a key tool compound in the study of LRRK2. The provided data and protocols are intended to facilitate further research into the roles of LRRK2 in health and disease and to aid in the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.

References

A Technical Review of IKK-16 as a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the compound IKK-16, a known IκB kinase (IKK) inhibitor that also demonstrates significant inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2). While literature searches did not yield results for a compound specifically named "LRRK2-IN-16," the available data strongly suggest a potential misnomer for IKK-16, which has been identified as a hit compound in screens for LRRK2 inhibitors. This review consolidates the current understanding of IKK-16's effects on LRRK2, including its quantitative inhibitory data, the experimental methodologies used for its characterization, and its role within the broader context of LRRK2 signaling pathways, which are of significant interest in the research and development of therapeutics for Parkinson's disease.

Quantitative Inhibition Data

IKK-16 has been characterized as a potent inhibitor of LRRK2 in biochemical assays. The following table summarizes the key quantitative data regarding its inhibitory activity.

CompoundTargetIC50 (nM)Assay TypeReference
IKK-16LRRK250Biochemical Kinase Assay[1][2][3][4]
IKK-16IKK240Cell-free Assay[1][3][4][5]
IKK-16IKK complex70Cell-free Assay[1][3][4][5]
IKK-16IKK1200Cell-free Assay[1][3][4][5]

Experimental Protocols

The characterization of IKK-16 as a LRRK2 inhibitor has been established through specific experimental methodologies.

1. Biochemical Kinase Inhibition Assay:

The IC50 value of 50 nM for IKK-16 against LRRK2 was determined in a biochemical experiment.[2][6] While the specific details of this assay are not fully elaborated in the search results, a typical in vitro kinase assay for LRRK2 inhibition would involve the following steps:

  • Reagents: Recombinant LRRK2 protein (wild-type or mutant, e.g., G2019S), a suitable kinase substrate (e.g., a peptide or protein substrate of LRRK2), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test inhibitor (IKK-16).

  • Procedure:

    • The recombinant LRRK2 enzyme is incubated with varying concentrations of IKK-16.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is then stopped, and the extent of substrate phosphorylation is measured. This can be done by quantifying the incorporation of the radiolabel into the substrate or by using specific antibodies that recognize the phosphorylated substrate.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. High-Throughput TR-FRET Cellular Assay for LRRK2 Phosphorylation:

IKK-16 was identified as a hit compound from a screen of 1120 physiologically active compounds using a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cellular assay.[2][6] This assay measures the phosphorylation of LRRK2 at serine 935 (pS935) in a cellular context.

  • Cell Line: SH-SY5Y neuroblastoma cells transduced to express LRRK2-GFP (G2019S mutant).[2][6]

  • Procedure:

    • The transduced SH-SY5Y cells are plated in a multi-well format.

    • The cells are treated with various concentrations of the test compounds (including IKK-16).

    • After an incubation period, the cells are lysed.

    • The TR-FRET reagents, typically a terbium-labeled antibody against total LRRK2 and a fluorescently-labeled antibody that specifically recognizes pS935 LRRK2, are added to the lysate.

    • If LRRK2 is phosphorylated at S935, the two antibodies are brought into close proximity, allowing for FRET to occur between the terbium donor and the fluorescent acceptor.

    • The TR-FRET signal is measured, which is proportional to the level of LRRK2 S935 phosphorylation.

    • A decrease in the TR-FRET signal in the presence of an inhibitor indicates a reduction in LRRK2 kinase activity.

Signaling Pathways and Mechanism of Action

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[2][6] It is implicated in a variety of cellular processes, and its hyperactivation due to mutations is a key factor in the pathogenesis of Parkinson's disease. IKK-16, by inhibiting the kinase activity of LRRK2, is expected to modulate these downstream signaling events.

Key LRRK2 Signaling Pathways:

  • Vesicular Trafficking: LRRK2 phosphorylates a subset of Rab GTPases, including Rab8A and Rab10.[2] This phosphorylation event can influence the interaction of Rab proteins with their effectors, thereby affecting vesicular trafficking, endosomal recycling, and organelle localization.

  • Autophagy and Lysosomal Function: LRRK2 has been shown to play a role in the regulation of autophagy and the function of the lysosome, the cell's primary degradative organelle. Dysfunctional LRRK2 can impair these processes, leading to the accumulation of cellular waste and toxic protein aggregates.

  • Ciliogenesis: Through its phosphorylation of Rab10, LRRK2 can impact primary cilia formation and function.[2]

  • Neuroinflammation: LRRK2 is expressed in immune cells and is involved in inflammatory responses within the central nervous system. Inhibition of LRRK2 may have anti-inflammatory effects.

By inhibiting the kinase activity of LRRK2, IKK-16 would be expected to reduce the phosphorylation of its downstream substrates, such as Rab proteins. This would, in turn, restore the normal function of these proteins and mitigate the pathological consequences of LRRK2 hyperactivation.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Hyperactivation Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Lysosomal Impaired Autophagy/ Lysosomal Function Rab_GTPases->Autophagy_Lysosomal Ciliogenesis Defective Ciliogenesis Rab_GTPases->Ciliogenesis IKK_16 IKK-16 IKK_16->LRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and the Point of Intervention for IKK-16.

Kinase_Inhibition_Assay_Workflow cluster_reagents cluster_procedure cluster_analysis LRRK2_Enzyme Recombinant LRRK2 Incubation 1. Pre-incubate LRRK2 with IKK-16 LRRK2_Enzyme->Incubation IKK16_Inhibitor IKK-16 (Varying Conc.) IKK16_Inhibitor->Incubation Substrate_ATP Substrate + [γ-³²P]ATP Reaction 2. Initiate Kinase Reaction Substrate_ATP->Reaction Incubation->Reaction Quench 3. Stop Reaction Reaction->Quench Detection 4. Measure Substrate Phosphorylation Quench->Detection IC50_Calc 5. Calculate IC50 Detection->IC50_Calc

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

References

Methodological & Application

Application Notes and Protocols for LRRK2-IN-16 In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain enzyme with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2] The kinase activity of LRRK2 is a key area of investigation, as pathogenic mutations often lead to its hyperactivity, suggesting that kinase inhibition is a promising therapeutic strategy.[3] LRRK2-IN-16 is a known inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for utilizing this compound in various in vitro kinase assay formats to determine its potency and guide further research.

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a complex protein that participates in multiple cellular signaling cascades. Its kinase activity is central to its pathological role in Parkinson's disease. A primary downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] this compound, as an ATP-competitive inhibitor, is expected to block the kinase domain of LRRK2, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_Binding GTP Binding LRRK2_Kinase LRRK2 Kinase Domain GTP_Binding->LRRK2_Kinase Activates Dimerization Dimerization Dimerization->LRRK2_Kinase Activates Rab_GTPases Rab GTPases LRRK2_Kinase->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Kinase->Cytoskeletal_Dynamics Impacts Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_Kinase Inhibits

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50). While a precise IC50 value from a single definitive source is not publicly available, it has been reported to be less than 5 µM.

CompoundTarget KinaseIC50Assay Type
This compoundLRRK2< 5 µMBiochemical Kinase Assay

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not currently available in the public domain. For comparison, a similar compound, LRRK2-IN-1, has been shown to be highly selective when profiled against a large number of kinases.[5]

Experimental Protocols

Several in vitro assay formats can be employed to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like this compound. Below are detailed protocols for three common methods: a luminescence-based assay (ADP-Glo™), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a radiometric assay.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Kinase Buffer - LRRK2 Enzyme - Substrate (e.g., LRRKtide) - ATP - this compound (serial dilution) Assay_Plate Dispense into 384-well plate: 1. This compound/DMSO 2. LRRK2 Enzyme 3. Substrate/ATP Mix Reagent_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction Read_Plate Read Plate (Luminescence, TR-FRET, or Radioactivity) Stop_Reaction->Read_Plate Calculate_Activity Calculate % Kinase Activity Read_Plate->Calculate_Activity IC50_Curve Generate Dose-Response Curve and Determine IC50 Calculate_Activity->IC50_Curve

References

Application Notes and Protocols for LRRK2-IN-16 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease. The kinase activity of LRRK2 is a key area of investigation, as pathogenic mutations often lead to its hyperactivity. LRRK2-IN-16 is a potent and selective inhibitor of LRRK2 kinase activity, making it a valuable tool for studying LRRK2 signaling and for the development of potential therapeutic agents for PD.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory effects on LRRK2 kinase activity. The primary readouts for LRRK2 activity in a cellular context are the phosphorylation of LRRK2 at serine 935 (pSer935) and the phosphorylation of its downstream substrate, Rab10, at threonine 73 (pThr73).

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a central node in a complex signaling network. Its kinase activity is regulated by its GTPase domain and by various protein-protein interactions. Once activated, LRRK2 can phosphorylate a number of substrates, including Rab GTPases, which are key regulators of vesicular trafficking. The phosphorylation of Rab10 by LRRK2 is a well-established biomarker of LRRK2 kinase activity in cells. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate to its substrates.

LRRK2_Signaling_Pathway cluster_inhibition Inhibition cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects This compound This compound LRRK2 LRRK2 This compound->LRRK2 Inhibits pLRRK2_S935 pLRRK2 (Ser935) LRRK2->pLRRK2_S935 Autophosphorylation Rab10 Rab10 pLRRK2_S935->Rab10 Phosphorylates pRab10_T73 pRab10 (Thr73) pLRRK2_S935->pRab10_T73 Phosphorylates Vesicular_Trafficking Vesicular Trafficking (e.g., Autophagy) pRab10_T73->Vesicular_Trafficking Regulates

Figure 1: LRRK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data for LRRK2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized LRRK2 inhibitor, LRRK2-IN-1, which is a close analog of this compound. These values were determined in various cell-based assays and provide a benchmark for assessing the potency of LRRK2 inhibitors.

CompoundAssay TypeCell LineTargetIC50 (nM)Reference
LRRK2-IN-1Western Blot (pSer935)SH-SY5Y (G2019S)LRRK2<100[1]
LRRK2-IN-1TR-FRET (pSer935)U-2 OS (G2019S)LRRK2~100[2]
LRRK2-IN-1TR-FRET (pSer935)SH-SY5Y (G2019S)LRRK2~200[2]
LRRK2-IN-1MSD Assay (pSer935)Human PBMCsLRRK2>75% inhibition at 1µM[3]

Experimental Protocols

Two common methods for assessing the cellular activity of this compound are Western blotting and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays.

Western Blotting for LRRK2 and pRab10 Phosphorylation

This protocol describes the detection of total LRRK2, pSer935-LRRK2, and pThr73-Rab10 in cell lysates by Western blot to determine the inhibitory effect of this compound.

WB_Workflow A 1. Cell Culture & Treatment (e.g., HEK293T, SH-SY5Y) B 2. This compound Treatment (e.g., 1 hr, 100 nM) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Detection & Analysis G->H

Figure 2: Western Blotting Experimental Workflow.

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y, or primary cells)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pSer935-LRRK2

    • Mouse anti-total LRRK2

    • Rabbit anti-pThr73-Rab10

    • Mouse anti-total Rab10

    • Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 1 hour). Include a positive control with a known LRRK2 inhibitor if available.[4]

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate).[5]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10-30 minutes with occasional vortexing.[5]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) per lane onto an SDS-polyacrylamide gel.[6]

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

High-Throughput TR-FRET Assay for LRRK2 pSer935

This protocol describes a homogeneous, high-throughput assay to measure the phosphorylation of LRRK2 at Ser935 in a cellular context using TR-FRET technology.[2]

TRFRET_Workflow A 1. Seed Cells Expressing LRRK2-GFP (e.g., U-2 OS, SH-SY5Y) in 384-well plate B 2. This compound Treatment (e.g., 90 min) A->B C 3. Cell Lysis & Antibody Addition (Tb-anti-pSer935 antibody) B->C D 4. Incubation (2-4 hours, RT) C->D E 5. TR-FRET Measurement (Ex: 340 nm, Em: 495 nm & 520 nm) D->E F 6. Data Analysis (Calculate Ratio & % Inhibition) E->F

Figure 3: TR-FRET Assay Experimental Workflow.

Materials:

  • Cell line expressing LRRK2 fused to a Green Fluorescent Protein (GFP) tag (e.g., U-2 OS or SH-SY5Y)

  • This compound

  • DMSO (vehicle control)

  • 384-well, black, low-volume cell culture plates

  • Lysis buffer containing a Terbium (Tb)-conjugated anti-phospho-LRRK2 (Ser935) antibody, protease, and phosphatase inhibitors

  • TR-FRET compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed cells expressing LRRK2-GFP into a 384-well plate at a density that will result in 80-90% confluency on the day of the assay.[2]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium and add the compound dilutions to the cells. Include DMSO-only wells as a negative control.

    • Incubate the plate for 90 minutes at 37°C in a CO2 incubator.[2]

  • Cell Lysis and Antibody Addition:

    • Prepare the lysis buffer containing the Tb-anti-pSer935 antibody at the manufacturer's recommended concentration.

    • Aspirate the medium containing the compound from the wells.

    • Add the lysis buffer with the antibody to each well.[2]

  • Incubation:

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

  • TR-FRET Measurement:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (GFP).[2]

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
Western Blot: Weak or no signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Low antibody concentrationOptimize the primary and secondary antibody concentrations.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining.
Western Blot: High background Insufficient blockingIncrease blocking time or use a different blocking agent.
High antibody concentrationDecrease the concentration of primary and/or secondary antibodies.
Insufficient washingIncrease the number and duration of washing steps.
TR-FRET: Low signal-to-background Low LRRK2-GFP expressionOptimize cell seeding density and transduction/transfection conditions.
Suboptimal antibody concentrationTitrate the Tb-anti-pSer935 antibody concentration.
TR-FRET: High well-to-well variability Inconsistent cell seedingEnsure even cell distribution when seeding the plate.
Pipetting errorsUse calibrated pipettes and ensure accurate liquid handling.

By following these detailed protocols and guidelines, researchers can effectively utilize this compound to investigate the role of LRRK2 kinase activity in various cellular processes and to advance the development of novel therapeutics for Parkinson's disease.

References

Application Notes and Protocols for LRRK2-IN-16 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LRRK2-IN-16, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cell culture experiments. This document includes detailed protocols for key assays, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease. Many of these pathogenic mutations, particularly the G2019S substitution, lead to a hyperactive kinase state, making LRRK2 a prime therapeutic target.

This compound (also known as IKK-16) is a small molecule inhibitor that effectively targets the kinase activity of LRRK2.[1][2][3][4][5] By blocking the ATP-binding site of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases. This inhibitory action makes this compound a valuable tool for studying LRRK2-mediated signaling pathways and for evaluating the therapeutic potential of LRRK2 inhibition.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound (IKK-16) against LRRK2 and other kinases.

Table 1: In Vitro Biochemical Potency of this compound (IKK-16)

TargetIC50 (nM)Assay Conditions
LRRK250Biochemical kinase activity assay[1][2][4]
IKK2 (IKKβ)40Cell-free assay[1][4]
IKK complex70Cell-free assay[1][4]
IKK1 (IKKα)200Cell-free assay[1][4]
PKD1153.9Cell-free assay[1]
PKD2115Cell-free assay[1]
PKD399.7Cell-free assay[1]

Table 2: Cellular Activity of this compound (IKK-16)

Cell LineAssayEndpointEffective ConcentrationReference
HEK293 expressing LRRK2-GFP G2019STR-FRETInhibition of Ser935 phosphorylationIdentified as a hit from a screen of 1120 compounds[5]
Flp-In T-REx™ HEK293 GFP-LRRK2 G2019SWestern BlotInhibition of Ser910, Ser935, Ser955, and Ser973 phosphorylation20 µM[1]
SH-SY5YAutophagy analysisInduction of protective autophagyNot specified, but used in conjunction with other LRRK2 inhibitors[6]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a central node in a complex signaling network. Pathogenic mutations often lead to its kinase hyperactivation, resulting in the phosphorylation of a subset of Rab GTPases, including Rab10. This phosphorylation event can disrupt downstream cellular processes such as vesicular trafficking and ciliogenesis. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing these downstream effects.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream_Activators Upstream Activators (e.g., Rab29) LRRK2_inactive LRRK2 (Inactive) Upstream_Activators->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) (pLRRK2) LRRK2_inactive->LRRK2_active Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active Inhibition Normal_Processes Normal Cellular Processes Rab_GTPases->Normal_Processes pRab_GTPases Phosphorylated Rab GTPases (pRab10) Downstream_Effectors Downstream Effectors pRab_GTPases->Downstream_Effectors Cellular_Processes Altered Cellular Processes (Vesicular Trafficking, Ciliogenesis) Downstream_Effectors->Cellular_Processes

LRRK2 signaling and inhibition by this compound.
Experimental Workflow: Western Blot for pLRRK2 and pRab10

This workflow outlines the key steps to assess the efficacy of this compound in a cellular context by measuring the phosphorylation status of LRRK2 and its substrate Rab10.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, HEK293) Treatment 2. Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pLRRK2, anti-LRRK2, anti-pRab10, anti-Rab10, loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Workflow for Western Blot analysis.

Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 and Rab10 Phosphorylation

This protocol details the steps to measure the inhibition of LRRK2 kinase activity in cells treated with this compound by assessing the phosphorylation levels of LRRK2 (e.g., at Ser935) and its substrate Rab10 (at Thr73).

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293T)

  • Complete cell culture medium

  • This compound (IKK-16)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pLRRK2 (Ser935)

    • Mouse anti-LRRK2

    • Rabbit anti-pRab10 (Thr73)

    • Mouse anti-Rab10

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for the desired time (e.g., 1-24 hours). A final DMSO concentration should be kept below 0.1%.

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.

    • Plot the normalized data to determine the dose-dependent inhibition of LRRK2 activity by this compound.

Protocol 2: In Vitro LRRK2 Kinase Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on the kinase activity of purified LRRK2 enzyme.

Materials:

  • Purified recombinant LRRK2 (wild-type or mutant)

  • LRRK2 substrate (e.g., LRRKtide peptide or recombinant Rab protein)

  • This compound (IKK-16)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Prepare a solution of LRRK2 enzyme in kinase assay buffer.

    • Prepare a solution of the LRRK2 substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add 1 µL of the this compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 2 µL of the LRRK2 enzyme solution.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes).

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing endogenous or overexpressed LRRK2

  • This compound (IKK-16)

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot reagents (as listed in Protocol 1)

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with this compound at a desired concentration (e.g., 1-10 µM) or vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

    • Collect the supernatant.

  • Analysis of Soluble LRRK2:

    • Analyze the amount of soluble LRRK2 in the supernatant by Western blotting as described in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for LRRK2 at each temperature for both vehicle- and this compound-treated samples.

    • Plot the percentage of soluble LRRK2 relative to the non-heated control against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.

Conclusion

This compound is a valuable chemical probe for investigating the cellular functions of LRRK2 and for the preclinical assessment of LRRK2-targeted therapies. The protocols and data provided in these application notes offer a comprehensive resource for researchers to effectively utilize this inhibitor in their cell culture-based studies. Careful optimization of experimental conditions, including inhibitor concentration and treatment time, is recommended for each specific cell line and assay.

References

LRRK2-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).

LRRK2-IN-1 is a valuable tool for studying the cellular functions of LRRK2 and its role in pathological conditions, particularly Parkinson's disease. Due to its hydrophobic nature, careful consideration of its solubility in DMSO and final culture media is crucial for successful and reproducible experimental outcomes.

Data Presentation: Solubility of LRRK2-IN-1

The solubility of LRRK2-IN-1 in Dimethyl Sulfoxide (DMSO) is high, allowing for the preparation of concentrated stock solutions. However, its solubility in aqueous solutions, including cell culture media, is limited. The following tables summarize the available quantitative data.

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO≥ 50[1]≥ 87.61[1]Can be sonicated to aid dissolution.[2]
DMSO45[2]78.85[2]Sonication is recommended.[2]
DMSO30[3]52.57[3]Requires ultrasonic treatment.[3]
DMSO100[4]175.22[4]Use fresh, moisture-free DMSO for best results.[4]
Ethanol57[2]99.88[2]Sonication is recommended.[2]
WaterInsoluble[4]-

Table 1: Solubility of LRRK2-IN-1 in Various Solvents.

Experimental Protocols

Preparation of LRRK2-IN-1 Stock Solution

Materials:

  • LRRK2-IN-1 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Bring the LRRK2-IN-1 powder and DMSO to room temperature.

  • Weigh the desired amount of LRRK2-IN-1 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is difficult, sonicate the solution in a water bath for short intervals until the solution is clear.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[6]

G cluster_0 Stock Solution Preparation start Start: Weigh LRRK2-IN-1 Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate Sonicate Briefly check_dissolution->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end_stock End: Stock Solution Ready store->end_stock

Figure 1. Workflow for preparing LRRK2-IN-1 stock solution.

Preparation of Working Solutions in Cell Culture Media

Materials:

  • LRRK2-IN-1 DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Protocol:

  • Thaw the LRRK2-IN-1 DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. It is recommended to add the concentrated stock solution to the larger volume of medium while vortexing or stirring to ensure rapid and even distribution.[5]

  • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤0.1%) to avoid solvent toxicity.[4]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use the freshly prepared working solution immediately.

G cluster_1 Working Solution Preparation start_working Start: Thaw DMSO Stock prewarm_media Pre-warm Culture Medium to 37°C start_working->prewarm_media serial_dilution Perform Serial Dilutions in Medium prewarm_media->serial_dilution check_dmso Final DMSO Concentration ≤0.1%? serial_dilution->check_dmso adjust_dilution Adjust Dilution Scheme check_dmso->adjust_dilution No add_to_cells Add to Cells Immediately check_dmso->add_to_cells Yes adjust_dilution->serial_dilution end_working End: Cells Treated add_to_cells->end_working

Figure 2. Workflow for preparing LRRK2-IN-1 working solution.

Cell-Based Assay Protocol Example: Inhibition of LRRK2 Phosphorylation

This protocol provides a general guideline for assessing the inhibitory effect of LRRK2-IN-1 on LRRK2 phosphorylation in a cellular context.

Materials:

  • Cells expressing LRRK2 (e.g., SH-SY5Y, HEK293T overexpressing LRRK2)

  • Complete cell culture medium

  • LRRK2-IN-1 working solutions at various concentrations

  • Vehicle control (medium with DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-LRRK2 (e.g., pS935 or pS1292), anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Western blot reagents and equipment

Protocol:

  • Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Remove the culture medium and replace it with fresh medium containing the desired concentrations of LRRK2-IN-1 or the vehicle control. A common concentration range to test for cellular inhibition is 1-3 µM.[2]

  • Incubate the cells for the desired treatment period (e.g., 1, 2, 4, 6, 12, or 24 hours).

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform Western blot analysis to detect the levels of phosphorylated LRRK2, total LRRK2, and the loading control.

  • Quantify the band intensities to determine the dose-dependent effect of LRRK2-IN-1 on LRRK2 phosphorylation.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its signaling pathway is complex and not yet fully elucidated. LRRK2 interacts with several signaling cascades, including the MAPK pathway, and plays a role in vesicular trafficking, autophagy, and cytoskeletal dynamics.[7] LRRK2-IN-1 acts by inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates.

G cluster_pathway LRRK2 Signaling Pathway Upstream Upstream Signals (e.g., Oxidative Stress, Neuroinflammation) LRRK2_inactive Inactive LRRK2 Upstream->LRRK2_inactive LRRK2_active Active LRRK2 (Kinase Domain) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylation LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibition Downstream Downstream Cellular Processes Rab_GTPases->Downstream Vesicular_Trafficking Vesicular Trafficking Downstream->Vesicular_Trafficking Autophagy Autophagy Downstream->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Downstream->Cytoskeletal_Dynamics

Figure 3. Simplified LRRK2 signaling pathway and point of inhibition by LRRK2-IN-1.

References

Application Notes and Protocols for LRRK2-IN-16 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing LRRK2-IN-16, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in primary neuron cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating the investigation of LRRK2-mediated signaling pathways and their role in neuronal function and neurodegenerative disease models.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant interest in the field of neuroscience, particularly due to its strong genetic association with Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein. This hyperactivation is believed to contribute to the neurodegenerative process, making LRRK2 a prime therapeutic target.

This compound is a small molecule inhibitor designed to selectively target the kinase activity of LRRK2. By inhibiting LRRK2, researchers can investigate the downstream consequences of its signaling in healthy neurons and in disease models, such as those derived from animals expressing mutant LRRK2 or those treated with neurotoxic agents. Primary neuron cultures offer a physiologically relevant in vitro system to study the cell-autonomous effects of LRRK2 inhibition on neuronal morphology, function, and survival.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to LRRK2 substrates. The kinase activity of LRRK2 is implicated in a variety of cellular processes, including:

  • Vesicular Trafficking: LRRK2 phosphorylates a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.

  • Cytoskeletal Dynamics: LRRK2 has been shown to influence the stability and organization of microtubules, which is critical for neurite outgrowth and maintenance.

  • Autophagy and Lysosomal Function: LRRK2 signaling can impact the autophagy pathway, a cellular process responsible for the degradation of damaged organelles and aggregated proteins.

  • Protein Synthesis: LRRK2 has been linked to the regulation of protein translation.

In the context of PD-associated mutations, the resulting increase in LRRK2 kinase activity is thought to disrupt these normal cellular functions, leading to neuronal stress and eventual degeneration. Inhibition of this kinase activity with this compound allows for the investigation of these pathological mechanisms and the potential for their reversal.

Quantitative Data Summary

ParameterValueSpecies/SystemNotes
Suggested Starting Concentration Range 10 nM - 1 µMPrimary NeuronsBased on effective concentrations of similar LRRK2 inhibitors like MLi-2 and Lrrk2-IN-6.[1][2]
IC50 (MLi-2) 0.76 nMIn vitro kinase assayMLi-2 is a potent and selective LRRK2 inhibitor.[3]
IC50 (Lrrk2-IN-6, G2019S LRRK2) 4.6 µMIn vitro kinase assay[1]
IC50 (Lrrk2-IN-6, Wild-Type LRRK2) 49 µMIn vitro kinase assay[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in primary neuron cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for 1 mg of this compound (please verify the molecular weight from the supplier), add the calculated volume of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Treatment of Primary Neuron Cultures with this compound

Objective: To inhibit LRRK2 kinase activity in primary neurons and assess its effects on cellular phenotypes.

Materials:

  • Primary neuron cultures (e.g., hippocampal, cortical, or dopaminergic neurons) at the desired days in vitro (DIV)

  • Pre-warmed complete neuron culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture primary neurons to the desired stage of development (e.g., 5-7 DIV for neurite outgrowth studies).

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the highest concentration of this compound treated wells.

  • Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the neurons for the desired treatment duration. This can range from a few hours for assessing acute signaling events (e.g., protein phosphorylation) to several days for studying effects on neurite outgrowth or survival. For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

  • Following treatment, proceed with downstream analysis such as immunocytochemistry, Western blotting, or live-cell imaging.

Protocol 3: Analysis of Neurite Outgrowth

Objective: To quantify the effect of this compound on neuronal morphology. Mutant LRRK2 has been shown to reduce neurite length and branching, a phenotype that can be rescued by LRRK2 kinase inhibitors.[4][5]

Materials:

  • Treated primary neuron cultures (from Protocol 2)

  • 4% paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin, MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • After the desired treatment period, fix the primary neuron cultures with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Acquire images of the neurons using a fluorescence microscope.

  • Use image analysis software to trace and measure the total neurite length, the number of primary neurites, and the number of branch points per neuron.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Signals Growth Factors, Cytokines, Stress LRRK2_Activation LRRK2 Activation (Dimerization & Membrane Recruitment) Upstream_Signals->LRRK2_Activation LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Autophagy Autophagy LRRK2->Autophagy Protein_Synthesis Protein Synthesis LRRK2->Protein_Synthesis LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Function Neurite Outgrowth, Synaptic Function Vesicular_Trafficking->Neuronal_Function Cytoskeletal_Dynamics->Neuronal_Function

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_analysis Downstream Analysis Start Primary Neuron Culture Treatment Treat with this compound (or Vehicle) Start->Treatment Incubation Incubate for Desired Duration Treatment->Incubation ICC Immunocytochemistry (Neurite Outgrowth) Incubation->ICC WB Western Blot (Protein Phosphorylation) Incubation->WB Live_Imaging Live-Cell Imaging (e.g., Vesicular Transport) Incubation->Live_Imaging

Caption: Experimental Workflow for Using this compound.

References

Application Notes and Protocols for LRRK2-IN-16: A Tool for Inducing LRRK2 Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and also contribute to sporadic forms of the disease. Pathogenic mutations often lead to a gain-of-function in LRRK2's kinase activity, making it a prime therapeutic target. Inhibition of LRRK2 kinase activity has been shown to induce the dephosphorylation of LRRK2, followed by its ubiquitination and subsequent degradation by the proteasome.

LRRK2-IN-16, also known as compound 25, is a potent and selective, central nervous system (CNS)-penetrant inhibitor of LRRK2 kinase.[1] As a Type I ATP-competitive inhibitor, it offers a valuable tool for researchers studying the physiological and pathological roles of LRRK2, particularly for inducing its degradation to understand the consequences of reduced LRRK2 protein levels. These application notes provide detailed information and protocols for utilizing this compound to induce and study LRRK2 protein degradation in cellular models.

Data Presentation

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, highlighting its potency as a LRRK2 kinase inhibitor.

ParameterValueSpecies/SystemReference
LRRK2 IC50 (in vitro) 0.9 nMHuman[2]
Cellular LRRK2 pS935 EC50 0.18 nMHuman PBMCs[2]
General LRRK2 Kinase IC50 < 5 µMNot Specified[3]

Note: The significant discrepancy in reported IC50 values may be attributed to different assay conditions. The 0.9 nM value is from a detailed kinase inhibition assay and is likely more representative of the compound's direct potency.

Signaling Pathway

LRRK2_Degradation_Pathway

Caption: Signaling pathway of LRRK2 degradation induced by this compound.

Experimental Protocols

The following protocols provide a framework for inducing and assessing LRRK2 protein degradation using this compound in a cellular context.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Analysis Data Analysis: Densitometry Western_Blot->Analysis

Caption: General experimental workflow for assessing LRRK2 degradation.

Protocol 1: In-Cell LRRK2 Degradation Assay

This protocol outlines the steps to treat cells with this compound and prepare cell lysates for downstream analysis of LRRK2 protein levels.

Materials:

  • Cell line expressing endogenous or overexpressed LRRK2 (e.g., SH-SY5Y, HEK293T, A549)

  • This compound (resuspended in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO vehicle control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.

  • Incubation: Incubate the cells for the desired amount of time at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • The samples are now ready for SDS-PAGE and Western blot analysis or can be stored at -20°C.

Protocol 2: Western Blotting for LRRK2

This protocol describes the Western blot procedure to detect and quantify the levels of total LRRK2 and phosphorylated LRRK2.

Materials:

  • Cell lysates prepared as in Protocol 1

  • SDS-PAGE gels (low percentage acrylamide, e.g., 6-8%, is recommended for the large LRRK2 protein)[2]

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-total LRRK2

    • Anti-phospho-LRRK2 (e.g., pS935)

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of the SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions. Due to the large size of LRRK2 (~286 kDa), a longer run time at a lower voltage may be necessary.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. An overnight transfer at a low voltage (e.g., 30V) at 4°C is recommended for large proteins like LRRK2.[2]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. It is recommended to probe for total LRRK2, phospho-LRRK2, and a loading control on separate blots or by stripping and re-probing.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the total LRRK2 and phospho-LRRK2 band intensities to the loading control.

    • Calculate the percentage of LRRK2 degradation relative to the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the consequences of LRRK2 kinase inhibition and subsequent protein degradation. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. It is important to note that the link between LRRK2 kinase inhibition and degradation is well-established, and while specific degradation data for this compound is not extensively published, its potent kinase inhibition strongly suggests it will induce LRRK2 degradation through the ubiquitin-proteasome pathway. Researchers are encouraged to optimize the provided protocols for their specific cell systems and experimental goals.

References

Application Notes and Protocols for High-Throughput Screening with LRRK2-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation within the kinase domain is particularly prevalent and leads to increased kinase activity, which is believed to contribute to neuronal toxicity.[1][3][4] This has positioned LRRK2 as a key therapeutic target for the development of novel treatments for Parkinson's disease.

LRRK2-IN-16 is an inhibitor of LRRK2 kinase activity with a reported IC50 value of less than 5 μM.[5] These application notes provide detailed protocols for developing a high-throughput screen (HTS) to identify and characterize inhibitors of LRRK2, using this compound as a reference compound. The protocols described are suitable for both biochemical and cellular assay formats, enabling a comprehensive evaluation of potential therapeutic candidates.

LRRK2 Signaling Pathway

LRRK2 is a complex signaling protein involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[6][7][8] Its kinase activity is central to its pathological function in Parkinson's disease. LRRK2 can phosphorylate itself (autophosphorylation) and various substrates, including a subset of Rab GTPases.[1] The diagram below illustrates a simplified overview of the LRRK2 signaling pathway and the mechanism of inhibition by compounds like this compound.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor LRRK2_inactive LRRK2 (Inactive) Receptor->LRRK2_inactive Upstream Signals LRRK2_active LRRK2 (Active) (p-Ser1292) LRRK2_inactive->LRRK2_active Autophosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active Inhibition p_Rab_GTPases p-Rab GTPases Vesicular_Trafficking Vesicular Trafficking p_Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy p_Rab_GTPases->Autophagy Neurite_Outgrowth Neurite Outgrowth p_Rab_GTPases->Neurite_Outgrowth HTS_Workflow Start Start Compound_Plating 1. Compound Plating (this compound / Test Compounds) Start->Compound_Plating Enzyme_Addition 2. LRRK2 Enzyme Addition Compound_Plating->Enzyme_Addition Pre_incubation 3. Pre-incubation Enzyme_Addition->Pre_incubation Substrate_ATP_Addition 4. Substrate/ATP Addition (Initiate Reaction) Pre_incubation->Substrate_ATP_Addition Kinase_Reaction 5. Kinase Reaction Incubation Substrate_ATP_Addition->Kinase_Reaction Detection_Reagent_Addition 6. Detection Reagent Addition (Stop Reaction) Kinase_Reaction->Detection_Reagent_Addition Final_Incubation 7. Final Incubation Detection_Reagent_Addition->Final_Incubation Plate_Reading 8. Plate Reading (TR-FRET Signal) Final_Incubation->Plate_Reading Data_Analysis 9. Data Analysis (IC50 Determination) Plate_Reading->Data_Analysis End End Data_Analysis->End Cellular_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding Start->Cell_Seeding LRRK2_Expression 2. LRRK2 Expression (Transfection/Transduction) Cell_Seeding->LRRK2_Expression Compound_Treatment 3. Compound Treatment LRRK2_Expression->Compound_Treatment Cell_Lysis 4. Cell Lysis Compound_Treatment->Cell_Lysis Antibody_Bead_Addition 5. Add Acceptor Beads & Biotinylated Antibody Cell_Lysis->Antibody_Bead_Addition Incubation1 6. Incubation Antibody_Bead_Addition->Incubation1 Donor_Bead_Addition 7. Add Donor Beads Incubation1->Donor_Bead_Addition Incubation2 8. Incubation (in dark) Donor_Bead_Addition->Incubation2 Plate_Reading 9. Plate Reading (AlphaLISA Signal) Incubation2->Plate_Reading Data_Analysis 10. Data Analysis (EC50 Determination) Plate_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for LRRK2-IN-16 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key target in the study of neurodegenerative diseases, particularly Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease. LRRK2 possesses both kinase and GTPase activity and is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[1][2][3] LRRK2-IN-16 is a potent inhibitor of LRRK2 kinase activity, with an IC50 value of less than 5 µM, making it a valuable tool for investigating the cellular functions of LRRK2.[4] These application notes provide detailed protocols for the use of this compound in immunofluorescence staining to study its effects on LRRK2 subcellular localization and the phosphorylation of its downstream targets.

Mechanism of Action

This compound acts as a selective inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its substrates.[5] One of the key downstream effects of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, most notably Rab10.[3][6][7] Phosphorylation of Rab10 by LRRK2 has been shown to regulate its interaction with effector proteins and its function in vesicle trafficking and ciliogenesis.[8][9] Inhibition of LRRK2 with compounds like this compound is therefore expected to decrease the levels of phosphorylated Rab10 (pRab10).

Furthermore, inhibition of LRRK2 kinase activity has been observed to alter the subcellular localization of the LRRK2 protein.[10] Under basal conditions, LRRK2 is diffusely localized in the cytoplasm. However, upon treatment with LRRK2 kinase inhibitors, the protein can relocalize to form filamentous structures that associate with microtubules.[10] This change in localization provides a visual readout of LRRK2 inhibitor engagement in cellular assays.

Data Presentation

The following table summarizes the expected quantitative effects of this compound in cellular assays based on the known effects of similar LRRK2 kinase inhibitors. Researchers should generate their own dose-response curves to determine the optimal concentration for their specific cell type and experimental conditions.

ParameterAssay TypeExpected Effect of this compoundTypical Concentration RangeReference
LRRK2 Kinase Activity In vitro kinase assayInhibition10 nM - 5 µM[4]
pRab10 (Thr73) Levels Immunofluorescence/Western BlotDose-dependent decrease100 nM - 2 µM[7][11]
LRRK2 Relocalization ImmunofluorescenceIncreased filamentous LRRK2100 nM - 2 µM[10]
Cell Viability Cytotoxicity AssayMinimal effect at effective concentrationsUp to 10 µM[12]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Endogenous LRRK2 and Visualization of Inhibitor-Induced Relocalization

This protocol describes the treatment of cells with this compound followed by immunofluorescent staining to observe the relocalization of endogenous LRRK2 to microtubule structures.

Materials:

  • Cultured cells (e.g., SH-SY5Y, HEK293T, or primary neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)

  • Primary Antibody: Rabbit anti-LRRK2 (e.g., c41-2)

  • Primary Antibody: Mouse anti-α-tubulin

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Secondary Antibody: Alexa Fluor 594-conjugated goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 100 nM, 500 nM, 1 µM, 2 µM). Include a DMSO-only vehicle control.

    • Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate the cells for 2-4 hours at 37°C in a CO2 incubator.

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-LRRK2 and anti-α-tubulin) in Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the Blocking Buffer and add the diluted primary antibodies.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS with 0.1% Tween-20 for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibodies in Blocking Buffer.

    • Aspirate the wash buffer and add the diluted secondary antibodies.

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS with 0.1% Tween-20 for 5 minutes each.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green, LRRK2), and Alexa Fluor 594 (red, α-tubulin).

    • Quantify the percentage of cells exhibiting filamentous LRRK2 staining in treated versus control samples.

Protocol 2: Immunofluorescence Staining for Phosphorylated Rab10 (pRab10)

This protocol is designed to assess the effect of this compound on the phosphorylation of its substrate, Rab10, at the Threonine 73 (Thr73) position.

Materials:

  • Same as Protocol 1, with the following modifications:

  • Primary Antibody: Rabbit anti-phospho-Rab10 (Thr73)

  • Primary Antibody: Mouse anti-total Rab10 (optional, for normalization)

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Secondary Antibody: Alexa Fluor 594-conjugated goat anti-mouse IgG (if using total Rab10 antibody)

Procedure:

  • Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1. A shorter incubation time (e.g., 1-2 hours) may be sufficient to observe changes in Rab10 phosphorylation.

  • Fixation, Permeabilization, and Blocking: Follow steps 3, 4, and 5 from Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-pRab10) in Blocking Buffer. If co-staining for total Rab10, include the anti-total Rab10 antibody in the same solution.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Follow step 7 from Protocol 1, using the appropriate secondary antibodies.

  • Counterstaining, Mounting, and Imaging:

    • Follow steps 8 and 9 from Protocol 1.

    • Quantify the mean fluorescence intensity of the pRab10 signal per cell in treated versus control samples. If co-staining for total Rab10, the pRab10 signal can be normalized to the total Rab10 signal.

Visualization of Signaling Pathways and Workflows

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Rab29 Rab29 (Rab7L1) LRRK2_active LRRK2 (Active) Membrane-associated Rab29->LRRK2_active promotes activation & membrane recruitment Lysosomal_Stress Lysosomal Stress Lysosomal_Stress->Rab29 recruits LRRK2_inactive LRRK2 (Inactive) Cytosolic LRRK2_inactive->LRRK2_active LRRK2_active->LRRK2_inactive Rab10 Rab10 LRRK2_active->Rab10 phosphorylates LRRK2_filaments LRRK2 Filamentous Structures LRRK2_active->LRRK2_filaments relocalizes to pRab10 pRab10 (Thr73) Vesicle_Trafficking Altered Vesicle Trafficking pRab10->Vesicle_Trafficking regulates Microtubules Microtubules LRRK2_filaments->Microtubules associates with LRRK2_IN16 This compound LRRK2_IN16->LRRK2_active inhibits

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis Start Seed Cells on Coverslips Culture Culture to 50-70% Confluency Start->Culture Treatment Treat with this compound (or vehicle control) 2-4 hours Culture->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., anti-LRRK2, anti-pRab10) Overnight at 4°C Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies 1 hour at RT Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount Mount Coverslips Counterstain->Mount Imaging Image with Fluorescence Microscope Mount->Imaging Quantification Quantify Fluorescence Intensity or Percentage of Positive Cells Imaging->Quantification

Caption: Experimental Workflow for Immunofluorescence Staining using this compound.

References

Application Notes and Protocols for LRRK2-IN-16 in the Study of Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD) and other neurodegenerative and autoimmune disorders. Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to hyperactivation of its kinase domain, which has been linked to significant lysosomal dysfunction. This includes alterations in lysosomal pH, morphology, and enzymatic activity, as well as impaired autophagy. LRRK2-IN-16 is a potent inhibitor of LRRK2 kinase activity, making it a valuable tool for investigating the role of LRRK2 in lysosomal function and for assessing the therapeutic potential of LRRK2 inhibition.

These application notes provide a comprehensive guide to using this compound for studying lysosomal biology. Included are detailed protocols for key cellular assays, a summary of expected outcomes based on current research, and visualizations to aid in experimental design and data interpretation.

Mechanism of Action

This compound acts as an inhibitor of LRRK2 kinase activity. Pathogenic mutations in LRRK2 often result in a gain-of-function, leading to the hyperphosphorylation of its substrates, including a subset of Rab GTPases. This aberrant phosphorylation disrupts vesicular trafficking and impairs the autophagy-lysosome pathway, a critical cellular process for the degradation and recycling of cellular waste. By inhibiting LRRK2 kinase activity, this compound is expected to reverse these pathological effects, thereby restoring normal lysosomal function.

Data Presentation

While specific quantitative data for this compound's effects on lysosomal parameters are not extensively available in the public domain, the following table provides an illustrative summary of the expected outcomes based on studies with other potent LRRK2 inhibitors. Researchers should generate their own dose-response curves to determine the optimal concentration of this compound for their specific cell models and assays.

Parameter AssessedCell ModelLRRK2 Inhibitor (Illustrative)ConcentrationExpected OutcomeCitation
LRRK2 Kinase Activity VariousThis compound< 5 µM (IC50)Inhibition of LRRK2 kinase activity[1]
Lysosomal pH GBA1 heterozygous iPSC-derived neuronsMLi-2100 nMNormalization of lysosomal alkalinization[2]
Lysosomal Number GBA1 heterozygous iPSC-derived neuronsMLi-2100 nMRescue of reduced lysosomal count[2]
Cathepsin L Activity GBA1 heterozygous iPSC-derived neuronsMLi-2100 nMNormalization of reduced Cathepsin L activity[2]
Autophagic Flux (LC3-II levels) Mouse astrocyte primary culturesLRRK2-in-1Not specifiedActivation of autophagy and increased LC3-II levels[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and the experimental approaches to study its effects, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_0 Normal Cellular State cluster_1 Pathological State (e.g., LRRK2 Mutation) cluster_2 Therapeutic Intervention LRRK2_WT LRRK2 (WT) Rab_GTPases Rab GTPases LRRK2_WT->Rab_GTPases Regulated Phosphorylation Vesicular_Trafficking Normal Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Lysosomal_Function Healthy Lysosomal Function & Autophagy Vesicular_Trafficking->Lysosomal_Function LRRK2_Mutant LRRK2 (Mutant) Hyperactive Rab_GTPases_HyperP Hyperphosphorylated Rab GTPases LRRK2_Mutant->Rab_GTPases_HyperP Excessive Phosphorylation LRRK2_Inhibited LRRK2 (Mutant) Inhibited Impaired_Trafficking Impaired Vesicular Trafficking Rab_GTPases_HyperP->Impaired_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction & Impaired Autophagy Impaired_Trafficking->Lysosomal_Dysfunction LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_Mutant Inhibition Restored_Function Restored Lysosomal Function LRRK2_Inhibited->Restored_Function Rescue

Caption: LRRK2 signaling in health, disease, and with this compound intervention.

Experimental_Workflow cluster_assays Assay Types Cell_Culture Cell Culture (e.g., iPSC-derived neurons, fibroblasts) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Assays Lysosomal Function Assays Treatment->Assays LysoTracker Lysosomal Morphology & Number (LysoTracker Staining) Assays->LysoTracker LysoSensor Lysosomal pH (LysoSensor Assay) Assays->LysoSensor Cathepsin Enzyme Activity (Cathepsin Assays) Assays->Cathepsin Autophagy Autophagic Flux (LC3 Immunoblotting) Assays->Autophagy Data_Analysis Data Acquisition & Analysis (Microscopy, Fluorometry, Western Blot) LysoTracker->Data_Analysis LysoSensor->Data_Analysis Cathepsin->Data_Analysis Autophagy->Data_Analysis

Caption: Workflow for assessing lysosomal function with this compound.

Experimental Protocols

Protocol 1: Assessment of Lysosomal Morphology and Number using LysoTracker Staining

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles of live cells. They can be used to visualize and quantify the number and morphology of lysosomes.

Materials:

  • Live cells cultured on glass-bottom dishes or plates suitable for microscopy.

  • This compound (stock solution in DMSO).

  • Complete cell culture medium.

  • LysoTracker Red DND-99 (1 mM stock in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filters for LysoTracker Red (Excitation/Emission: ~577/590 nm).

Procedure:

  • Cell Seeding: Seed cells on imaging-suitable plates and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (a typical starting range is 1-10 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • LysoTracker Staining:

    • Prepare a fresh working solution of LysoTracker Red in pre-warmed complete medium at a final concentration of 50-75 nM.[2]

    • Remove the medium from the cells and add the LysoTracker working solution.

    • Incubate the cells at 37°C for 30-60 minutes, protected from light.[2]

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.

  • Imaging: Immediately image the live cells using a fluorescence microscope. Acquire images from multiple fields of view for each condition.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the number of LysoTracker-positive puncta per cell and their morphological features (e.g., area, circularity).

Protocol 2: Measurement of Lysosomal pH using LysoSensor Yellow/Blue DND-160

Principle: LysoSensor Yellow/Blue is a ratiometric pH indicator. In acidic environments, it emits blue fluorescence, while in less acidic environments, the emission shifts to yellow. The ratio of the fluorescence intensities at two different emission wavelengths can be used to determine the lysosomal pH.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • This compound.

  • Complete cell culture medium.

  • LysoSensor Yellow/Blue DND-160 (1 mM stock in DMSO).

  • pH calibration buffers (a series of buffers with known pH values from 4.0 to 7.0).

  • Nigericin and Monensin (ionophores to equilibrate intracellular and extracellular pH).

  • Fluorescence microscope with filters for dual-emission ratiometric imaging (e.g., Excitation ~360 nm, Emission ~450 nm and ~510 nm).

Procedure:

  • Treatment: Treat cells with this compound or vehicle as described in Protocol 1.

  • LysoSensor Staining:

    • Prepare a working solution of LysoSensor Yellow/Blue in pre-warmed medium at a final concentration of 1-5 µM.

    • Incubate cells with the LysoSensor working solution at 37°C for 5-10 minutes.

  • Imaging:

    • Wash the cells with pre-warmed medium.

    • Acquire images at both emission wavelengths.

  • Calibration Curve:

    • To generate a standard curve, treat a separate set of stained cells with pH calibration buffers containing nigericin (10 µM) and monensin (10 µM) for 5-10 minutes to equilibrate the pH.

    • Acquire images at both emission wavelengths for each pH value.

    • Calculate the ratio of the fluorescence intensities (e.g., 510 nm / 450 nm) for each pH standard.

    • Plot the fluorescence ratio against the pH to generate a calibration curve.

  • Data Analysis: Calculate the fluorescence ratio for the experimental samples and determine the lysosomal pH by interpolating from the calibration curve.

Protocol 3: Cathepsin B/D/L Activity Assay

Principle: This fluorometric assay measures the activity of lysosomal cathepsin enzymes. A specific substrate for the cathepsin of interest is cleaved by the enzyme, releasing a fluorescent molecule. The fluorescence intensity is proportional to the enzyme's activity.

Materials:

  • Cells treated with this compound or vehicle.

  • Cathepsin Activity Assay Kit (Fluorometric) for Cathepsin B, D, or L (containing lysis buffer, reaction buffer, and a specific substrate).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Cell Lysis:

    • Harvest the treated cells and wash with cold PBS.

    • Lyse the cells using the provided lysis buffer on ice for 10 minutes.[4]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction:

    • Add 50-200 µg of cell lysate to each well of the 96-well plate.[5]

    • Add the reaction buffer to each well.

    • Add the specific cathepsin substrate to initiate the reaction.[4]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[4]

  • Data Analysis: Normalize the fluorescence readings to the protein concentration. Express the cathepsin activity relative to the vehicle-treated control.

Protocol 4: Assessment of Autophagic Flux by LC3 Immunoblotting

Principle: Autophagic flux is a measure of the entire process of autophagy, from autophagosome formation to their degradation by lysosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio can indicate either an induction of autophagy or a blockage in lysosomal degradation. To distinguish between these possibilities, the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

Materials:

  • Cells treated with this compound or vehicle.

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting equipment.

  • Primary antibody against LC3.

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Imaging system for Western blots.

Procedure:

  • Treatment:

    • Plate cells and treat with this compound or vehicle.

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Collect the lysates and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-II).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

    • Strip and re-probe the membrane with an antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-I, LC3-II, and the loading control using densitometry.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.

    • Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference in this compound-treated cells compared to controls indicates an enhanced autophagic flux.[6]

References

Troubleshooting & Optimization

LRRK2-IN-16 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with LRRK2-IN-16, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that functions by competing with ATP for binding to the kinase domain of the LRRK2 protein.[1] By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its kinase activity. The effectiveness of this compound can be assessed by monitoring the phosphorylation status of LRRK2 itself (e.g., at Ser935) and its downstream substrates, such as Rab10.[1]

Q2: I am not observing the expected inhibition of LRRK2 activity with this compound. What are the potential causes?

A2: Several factors can lead to a lack of expected inhibition. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. Key areas to investigate include:

  • Compound Integrity and Handling: Degradation, improper storage, or poor solubility of this compound.

  • Experimental Protocol: Suboptimal inhibitor concentration, insufficient incubation time, or inappropriate assay conditions.

  • Cellular System: High cell confluence, cell line instability, or low LRRK2 expression levels.

  • Assay-Specific Issues: Problems with antibody performance in Western blotting or incorrect ATP concentrations in biochemical assays.

Q3: What are the recommended positive and negative controls for an LRRK2 inhibition experiment?

A3: To ensure the validity of your experimental results, the following controls are recommended:

  • Vehicle Control (Negative): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to account for any effects of the solvent on cellular processes.[1]

  • Positive Control Inhibitor (Positive): If available, use another well-characterized LRRK2 inhibitor (e.g., MLi-2) to confirm that the experimental system is responsive to LRRK2 inhibition.[2]

  • Untreated Control (Negative): This sample will represent the basal level of LRRK2 activity in your cells.

  • No Enzyme/Lysate Control (Assay Specific): In biochemical assays or Western blots, a control lacking the LRRK2 enzyme or cell lysate helps to determine the background signal.[3]

Q4: Can mutations in LRRK2 affect the efficacy of this compound?

A4: Yes, mutations within the kinase domain of LRRK2 can alter its activity and sensitivity to inhibitors. For instance, the common G2019S mutation leads to a hyperactive kinase state.[1] While many inhibitors are designed to be effective against both wild-type and mutant forms of LRRK2, it is crucial to verify the efficacy of this compound against the specific LRRK2 variant used in your experiments. Conversely, some mutations, particularly "gatekeeper" mutations, can confer resistance to kinase inhibitors by sterically hindering their access to the ATP-binding pocket.[4][5]

Troubleshooting Guide

Issue: No Inhibition of LRRK2 Phosphorylation Observed

This guide provides a structured approach to troubleshooting common issues when this compound fails to inhibit LRRK2 activity, primarily assessed by the phosphorylation of LRRK2 (pS935) or its substrate Rab10 (pT73) via Western blot.

Potential Cause Recommended Action
Compound Integrity & Solubility 1. Prepare Fresh Stock Solutions: Dissolve this compound in a suitable solvent like DMSO immediately before use. Sonicate if necessary to ensure complete dissolution.[3] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to maintain compound integrity. 3. Verify Compound Quality: If possible, confirm the identity and purity of your this compound batch. Consider sourcing from a different vendor if problems persist.
Experimental Protocol 1. Optimize Inhibitor Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the cellular IC50.[1] 2. Adjust Incubation Time: Ensure a sufficient incubation period (e.g., 1-4 hours) for the inhibitor to penetrate the cells and engage with the target.[1] 3. Check Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium should be non-toxic, typically ≤ 0.1%.[1]
Cellular System 1. Use Low-Passage Cells: Work with authenticated cell lines at a low passage number to avoid issues with genetic drift and altered signaling pathways.[3] 2. Monitor Cell Confluence: Plate cells at a consistent density and avoid letting them become over-confluent, as this can affect cellular signaling and inhibitor uptake. 3. Confirm LRRK2 Expression: Verify that your chosen cell line expresses sufficient levels of LRRK2.[6] 4. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses.
Western Blotting 1. Optimize Antibody Performance: Titrate primary and secondary antibody concentrations to achieve a good signal-to-noise ratio. Ensure the primary antibodies for pLRRK2 and pRab10 are validated for your application. 2. Include Phosphatase Inhibitors: Always use fresh protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[2] 3. Proper Protein Transfer: Confirm efficient protein transfer from the gel to the membrane. Use appropriate molecular weight markers to verify the position of LRRK2 (~286 kDa).

Experimental Protocols

Protocol 1: Cellular LRRK2 Inhibition Assay via Western Blot

This protocol details the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 (pS935) and its substrate Rab10 (pT73).[1]

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)

  • This compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pLRRK2 S935, anti-LRRK2, anti-pRab10 T73, anti-Rab10, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a 6-well or 12-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).[1]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.[2]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration using a BCA assay.[1]

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[1]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.[1]

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the pLRRK2 (S935) and pRab10 (T73) signals to their respective total protein levels.

    • Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.[1]

Visualizations

LRRK2 Signaling Pathway and Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Inhibition Failure

Troubleshooting_Workflow Start Start: No LRRK2 Inhibition Observed Check_Compound Step 1: Verify Compound - Prepare fresh stock - Check solubility - Avoid freeze-thaw Start->Check_Compound Check_Protocol Step 2: Review Protocol - Optimize concentration (dose-response) - Check incubation time - Verify solvent concentration Check_Compound->Check_Protocol Issue Persists Check_Cells Step 3: Assess Cellular System - Use low-passage, healthy cells - Confirm LRRK2 expression - Test for mycoplasma Check_Protocol->Check_Cells Issue Persists Check_Assay Step 4: Validate Assay - Check antibody performance - Use fresh lysis buffer with inhibitors - Confirm protein transfer Check_Cells->Check_Assay Issue Persists Resolved Issue Resolved Check_Assay->Resolved Inhibition Observed

Caption: A stepwise workflow to troubleshoot lack of this compound activity.

Experimental Workflow for Cellular LRRK2 Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis Seed_Cells 1. Seed Cells Treat_Inhibitor 2. Treat with This compound Seed_Cells->Treat_Inhibitor Lyse_Cells 3. Lyse Cells Treat_Inhibitor->Lyse_Cells Quantify_Protein 4. Quantify Protein Lyse_Cells->Quantify_Protein Western_Blot 5. Western Blot (pLRRK2, pRab10) Quantify_Protein->Western_Blot Data_Analysis 6. Data Analysis (IC50 determination) Western_Blot->Data_Analysis

References

Optimizing LRRK2-IN-16 Dosage In Vivo: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of LRRK2 inhibitors, with a focus on providing a framework applicable to compounds like LRRK2-IN-16. The information presented is based on studies of potent and selective LRRK2 inhibitors such as MLi-2, DNL201, and PF-06447475. It is crucial to note that while the principles are broadly applicable, compound-specific validation for this compound is essential.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for a LRRK2 inhibitor in vivo?

A1: A typical starting dose for a potent LRRK2 inhibitor in rodents can range from 1 to 30 mg/kg, administered via oral gavage. For example, acute doses of MLi-2 in G2019S LRRK2 knock-in mice have ranged from 1 to 90 mg/kg.[1] A dose of 10 mg/kg of MLi-2 was found to be sufficient to acutely inhibit LRRK2 autophosphorylation in both brain and peripheral tissues.[1] For chronic studies, in-diet administration is also a viable option.

Q2: How can I assess target engagement of my LRRK2 inhibitor in vivo?

A2: Target engagement can be assessed by measuring the phosphorylation status of LRRK2 itself (e.g., pS935 or autophosphorylation at pS1292) or its downstream substrates, such as Rab10.[1][2][3] A reduction in the phosphorylation of these markers in tissues of interest (e.g., brain, kidney, lung) or in peripheral blood mononuclear cells (PBMCs) indicates target engagement.[4]

Q3: What are the potential on-target side effects of LRRK2 inhibition in vivo?

A3: Preclinical studies with specific LRRK2 inhibitors have reported morphological changes in the lungs and kidneys of rodents and non-human primates.[1][5][6] These effects, such as cytoplasmic vacuolation of type II pneumocytes in the lungs, appear to be on-target, as similar phenotypes are observed in LRRK2 knockout models.[5] Importantly, these changes have been reported to be reversible upon cessation of treatment.[1][6]

Q4: What animal models are commonly used for in vivo studies of LRRK2 inhibitors?

A4: Common animal models include wild-type rodents (mice and rats), transgenic models expressing human LRRK2 with pathogenic mutations (e.g., G2019S LRRK2 knock-in mice), and non-human primates.[1][5][6][7] The choice of model depends on the specific research question, with transgenic models being particularly useful for studying disease-relevant mechanisms.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low target engagement in the brain - Poor blood-brain barrier (BBB) penetration of the inhibitor.- Inadequate dose.- Rapid metabolism of the compound.- Evaluate the physicochemical properties of the inhibitor to predict BBB penetration.- Perform a dose-response study to determine the optimal dose for brain target engagement.- Conduct pharmacokinetic studies to assess the inhibitor's half-life and brain exposure.
High variability in pharmacodynamic marker levels - Inconsistent drug administration.- Inter-animal variability in metabolism.- Issues with sample collection and processing.- Ensure accurate and consistent dosing technique (e.g., oral gavage).- Increase the number of animals per group to account for biological variability.- Standardize tissue harvesting and protein extraction protocols.
Observed toxicity at effective doses - On-target toxicity in sensitive tissues (e.g., lung, kidney).- Off-target effects of the inhibitor.- Carefully monitor animal health and conduct histopathological analysis of key organs.- Consider a dose-reduction strategy or a different dosing schedule (e.g., intermittent dosing).- Profile the inhibitor against a panel of kinases to assess its selectivity.
Inconsistent results between acute and chronic studies - Drug accumulation or induction of metabolic enzymes with chronic dosing.- Development of tolerance.- Conduct pharmacokinetic studies after both acute and chronic administration.- Evaluate target engagement and downstream biomarkers at multiple time points during a chronic study.

Quantitative Data Summary

The following tables summarize dosage and administration data from in vivo studies of various LRRK2 inhibitors.

Table 1: LRRK2 Inhibitor Dosing in Rodent Models

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
MLi-2G2019S LRRK2 KI Mice1-90 mg/kg (acute)Oral GavageSignificant pS1292 dephosphorylation starting at 1 mg/kg in kidney and lung.[1]
MLi-2G2019S LRRK2 KI Mice10 mg/kg/day (chronic)In-dietSufficient to decrease pS1292 to wild-type levels in lung.[1]
MLi-2G2019S LRRK2 KI Mice60 mg/kg/day (chronic)In-dietDiminished pS1292 to wild-type levels in brain and kidney.[1]
PF-360C57Bl6 & G2019S Mice, CD RatsNot specifiedIn-dietChronic administration resulted in morphological changes in type II pneumocytes.[5]
PF-06447475G2019S-LRRK2 BAC Transgenic Rats30 mg/kg b.i.d.Oral GavageAttenuated α-synuclein-induced neurodegeneration.[4]

Table 2: LRRK2 Inhibitor Dosing in Non-Human Primates

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
DNL201Macaques16 mg/kg dailyIntravenous80% reduction of p-LRRK2 and p-Rab12 in blood and brain.[8]
GNE-7915Non-human primates30 mg/kg BIDNot specifiedInduced mild, reversible cytoplasmic vacuolation of type II pneumocytes.[6]
MLi-2Non-human primates15 and 50 mg/kg QDNot specifiedInduced mild, reversible cytoplasmic vacuolation of type II pneumocytes.[6]
PFE-360Non-human primates3 and 6 mg/kg QDNot specifiedLow dose showed nearly complete inhibition of LRRK2 in the brain with no lung histopathology.[6]

Experimental Protocols

Protocol 1: Acute In Vivo LRRK2 Inhibition and Target Engagement Assessment
  • Animal Model: G2019S LRRK2 knock-in mice (or other appropriate model).

  • Inhibitor Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).

  • Dosing: Administer a single dose of this compound via oral gavage at a range of doses (e.g., 1, 3, 10, 30, 60 mg/kg). Include a vehicle control group.

  • Tissue Collection: At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize animals and rapidly collect tissues of interest (brain, kidney, lung) and blood.

  • Protein Extraction: Homogenize tissues in lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis: Perform Western blotting on tissue lysates to assess the phosphorylation levels of LRRK2 (pS935, pS1292) and Rab10 (pT73) relative to total protein levels.

  • Data Analysis: Quantify band intensities and calculate the percentage of inhibition relative to the vehicle-treated group.

Protocol 2: Chronic In Vivo LRRK2 Inhibition Study
  • Animal Model: Select an appropriate rodent model.

  • Inhibitor Formulation: Formulate this compound into the animal diet at the desired concentration to achieve the target daily dose (e.g., mg/kg/day).

  • Dosing: Provide the medicated diet to the animals for the duration of the study (e.g., 4-10 weeks). Monitor food intake and body weight regularly.

  • Monitoring: Perform regular health checks. For long-term studies, consider including interim tissue collection time points.

  • Terminal Procedures: At the end of the study, collect tissues for pharmacodynamic, histological, and other relevant analyses as described in Protocol 1.

  • Histopathology: Perform histological examination of key organs, particularly the lungs and kidneys, to assess for any morphological changes.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increases Kinase Activity Other_Factors Other Factors Other_Factors->LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Alters Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity Contributes to LRRK2_IN_16 This compound LRRK2_IN_16->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis Select_Model Select Animal Model (e.g., G2019S KI Mice) Determine_Dose Determine Dose Range & Formulation Select_Model->Determine_Dose Dosing Administer this compound (Acute or Chronic) Determine_Dose->Dosing Monitoring Monitor Animal Health & Behavior Dosing->Monitoring Tissue_Collection Collect Tissues (Brain, Kidney, Lung, Blood) Monitoring->Tissue_Collection PK_Analysis Pharmacokinetic Analysis (Drug Levels) Tissue_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (pLRRK2, pRab10) Tissue_Collection->PD_Analysis Toxicity_Analysis Histopathology & Toxicity Assessment Tissue_Collection->Toxicity_Analysis

Caption: General experimental workflow for in vivo evaluation of this compound.

References

LRRK2-IN-1 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "LRRK2-IN-16" did not yield specific public data. This technical support guide has been developed based on the wealth of information available for the well-characterized and structurally related compound, LRRK2-IN-1 . The principles and methodologies described herein are broadly applicable for investigating the off-target effects of novel kinase inhibitors.

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of the LRRK2 inhibitor, LRRK2-IN-1.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of LRRK2-IN-1?

A1: LRRK2-IN-1 is a relatively selective inhibitor of LRRK2. However, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. Kinome profiling has revealed that LRRK2-IN-1 can inhibit a small number of other kinases. It is crucial to consider these potential off-target activities when interpreting experimental results. In preclinical studies involving LRRK2 inhibitors, reversible cellular changes in the lungs and kidneys of animal models have been observed, though these were not typically associated with functional impairment.[1]

Q2: How can I differentiate between on-target LRRK2 inhibition and off-target effects in my cellular experiments?

A2: Differentiating on-target from off-target effects is critical for validating your findings. Here are several strategies:

  • Use a structurally unrelated LRRK2 inhibitor: If a different LRRK2 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.

  • Employ a "kinase-dead" LRRK2 mutant: Expressing a catalytically inactive version of LRRK2 (e.g., D1994A mutant) should prevent the effects of a LRRK2 inhibitor if they are on-target.[2]

  • Rescue experiment: After treatment with the inhibitor, wash it out and see if the phenotype reverts to the baseline. Reversibility suggests a specific interaction with the target.

  • Dose-response analysis: On-target effects should correlate with the IC50 of the inhibitor for LRRK2. Off-target effects may only appear at significantly higher concentrations.

  • LRRK2 knockout/knockdown cells: The inhibitor should have no effect on the phenotype of interest in cells lacking LRRK2.

Q3: What is the recommended concentration range for using LRRK2-IN-1 in cell culture to minimize off-target effects?

A3: The optimal concentration of LRRK2-IN-1 depends on the cell type and the specific experimental endpoint. It is highly recommended to perform a dose-response curve to determine the lowest effective concentration that inhibits LRRK2 activity without causing general cellular toxicity. In many cell-based assays, significant inhibition of LRRK2 is observed in the 100 nM to 1 µM range. Concentrations above 1 µM have been reported to induce toxicity.[3]

Q4: Are there any known effects of LRRK2 inhibitors on cellular organelles?

A4: Yes, preclinical studies with some LRRK2 inhibitors have reported changes in lung and kidney cells, specifically the appearance of swollen cells.[4] These effects were found to be reversible upon cessation of treatment.[1] LRRK2 itself is implicated in vesicular trafficking and lysosomal function, so it is plausible that potent on-target inhibition could also lead to observable changes in these organelles.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cellular toxicity at low inhibitor concentrations. Off-target effects on essential cellular kinases.1. Perform a comprehensive cytotoxicity assay (e.g., MTT or LDH release) to determine the precise toxic concentration range.2. Compare the observed toxic concentration with the known IC50 for LRRK2 and any known off-targets.3. Test a structurally different LRRK2 inhibitor to see if the toxicity is recapitulated.
Phenotype does not correlate with the degree of LRRK2 inhibition. The observed phenotype is likely due to an off-target effect.1. Use a kinase-dead LRRK2 mutant as a negative control.2. Perform a rescue experiment by washing out the inhibitor.3. If possible, measure the activity of known off-target kinases in your experimental system.
Conflicting results with different LRRK2 inhibitors. Inhibitors may have different off-target profiles.1. Carefully review the kinase selectivity data for each inhibitor.2. Choose inhibitors with non-overlapping off-target profiles to confirm on-target effects.3. Consider the possibility that the observed phenotype is a result of inhibiting a common off-target.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of LRRK2-IN-1

KinaseIC50 (nM)Notes
LRRK2 (Wild-Type) 13 Primary Target
LRRK2 (G2019S) 6 Primary Target (Pathogenic Mutant)
DCLK245Potential off-target
AURKB>1000Low potential for off-target interaction
CHEK2>1000Low potential for off-target interaction
MKNK2>1000Low potential for off-target interaction
MYLK>1000Low potential for off-target interaction
NUAK1>1000Low potential for off-target interaction
PLK1>1000Low potential for off-target interaction

Data compiled from publicly available sources on LRRK2-IN-1. The selectivity profile should be considered when designing and interpreting experiments.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (General)

This protocol outlines a general approach for assessing the selectivity of a kinase inhibitor like LRRK2-IN-1 against a panel of kinases.

Principle: The inhibitory activity of the compound is measured against a large number of purified kinases to determine its selectivity profile. This is often done using radiometric assays (measuring the incorporation of radioactive phosphate onto a substrate) or fluorescence-based assays.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (radiolabeled or unlabeled, depending on the assay)

  • Kinase reaction buffer

  • Test inhibitor (e.g., LRRK2-IN-1) at various concentrations

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagents and instrument (e.g., scintillation counter or fluorescence plate reader)

Procedure:

  • Prepare serial dilutions of the LRRK2-IN-1 inhibitor.

  • In a microplate, combine the kinase, its specific substrate, and the inhibitor at different concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specific period.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate.

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to a DMSO control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular LRRK2 Target Engagement Assay

This protocol describes a method to confirm that LRRK2-IN-1 is engaging its target in a cellular context by measuring the phosphorylation of a downstream substrate, Rab10.

Principle: Inhibition of LRRK2 kinase activity in cells leads to a decrease in the phosphorylation of its substrates, such as Rab10 at threonine 73 (pT73-Rab10). This can be quantified by Western blotting or high-throughput methods like TR-FRET.[2][6]

Materials:

  • Cell line expressing endogenous or overexpressed LRRK2 (e.g., SH-SY5Y, HEK293T)

  • LRRK2-IN-1

  • Cell lysis buffer

  • Primary antibodies: anti-pT73-Rab10, anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a range of LRRK2-IN-1 concentrations for a predetermined time (e.g., 1-2 hours).

  • Lyse the cells and determine the total protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities for pT73-Rab10 and normalize to total Rab10 and the loading control.

Visualizations

experimental_workflow Workflow for Investigating Off-Target Effects cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cellular Analysis cluster_validation Validation kinome_scan Kinome Scan Profiling ic50_determination IC50 Determination for Hits kinome_scan->ic50_determination Identify Potential Off-Targets dose_response Dose-Response Curve (pLRRK2 / pRab10) kinome_scan->dose_response Inform Cellular Dosing phenotypic_assay Phenotypic Assay dose_response->phenotypic_assay toxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) toxicity_assay->phenotypic_assay controls Negative Controls (Kinase-Dead LRRK2, LRRK2 KO) phenotypic_assay->controls rescue_experiment Washout / Rescue Experiment controls->rescue_experiment orthogonal_inhibitor Test Structurally Different LRRK2 Inhibitor controls->orthogonal_inhibitor

Caption: A logical workflow for the investigation of LRRK2 inhibitor off-target effects.

signaling_pathway Simplified LRRK2 Signaling and Off-Target Consideration cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway LRRK2_IN_1 LRRK2-IN-1 LRRK2 LRRK2 Kinase LRRK2_IN_1->LRRK2 Inhibits Off_Target_Kinase Off-Target Kinase (e.g., DCLK2) LRRK2_IN_1->Off_Target_Kinase Inhibits (at higher conc.) Rab10 Rab10 LRRK2->Rab10 Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab10->Vesicular_Trafficking Regulates Downstream_Substrate Downstream Substrate Off_Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Process Unintended Cellular Process Downstream_Substrate->Cellular_Process Regulates

Caption: LRRK2 on-target pathway versus potential off-target kinase inhibition.

References

LRRK2-IN-16 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of LRRK2-IN-16, a potent LRRK2 kinase inhibitor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid and solution forms are summarized below.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsProtect from moisture. Allow the vial to warm to room temperature before opening.
Room TemperatureShort-termMay vary depending on shipping conditions and ambient temperature. For long-term storage, -20°C is recommended.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased potency.
-20°CUp to 6 monthsSuitable for shorter-term storage.

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For other LRRK2 inhibitors like LRRK2-IN-1, solubilities of up to 100 mM in DMSO have been reported.[1][2]

3. How can I ensure complete dissolution of this compound in DMSO?

If you encounter solubility issues, the following steps can be taken:

  • Vortexing: Mix the solution vigorously.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Gentle Warming: Warm the solution to 37°C. Avoid excessive heat to prevent degradation.

4. What is the mechanism of action of this compound?

This compound is a kinase inhibitor with an IC50 of less than 5 µM.[3] It functions by blocking the kinase activity of Leucine-rich repeat kinase 2 (LRRK2). This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases.[4][5] Inhibition of LRRK2 kinase activity can lead to the dephosphorylation, ubiquitination, and subsequent degradation of the LRRK2 protein.[1][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture media The compound's hydrophobicity causes it to crash out of the aqueous solution.- Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%).- Perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium while vortexing to ensure rapid mixing.
Inconsistent or no inhibition of LRRK2 activity - Degraded compound: Improper storage or multiple freeze-thaw cycles.- Incorrect concentration: Calculation error or loss of compound due to precipitation.- Inactive enzyme: The recombinant LRRK2 enzyme may have lost activity.- Prepare fresh stock solutions from solid compound.- Verify calculations and ensure the compound is fully dissolved in the assay buffer.- Test the activity of the LRRK2 enzyme with a known positive control inhibitor.
High background signal in kinase assay - Non-specific binding of antibodies used for detection.- Contaminated reagents. - Optimize antibody concentrations and blocking conditions.- Include a "no enzyme" control to determine the level of background signal.- Use fresh, high-quality reagents and buffers.
Cell toxicity observed - High concentration of this compound: Off-target effects at high concentrations.- High concentration of DMSO: The solvent is toxic to cells at higher concentrations.- Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line.- Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a vehicle control (DMSO only) to assess solvent toxicity.

Experimental Protocols & Workflows

In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a method to measure the direct inhibition of LRRK2 kinase activity by this compound using a purified recombinant LRRK2 enzyme and a peptide substrate.

Materials:

  • Recombinant human LRRK2 (wild-type or mutant)

  • LRRKtide (synthetic peptide substrate)

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • DMSO

  • 384-well microplate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

  • Add the LRRK2 enzyme and the LRRKtide substrate to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction at room temperature for a specific duration (e.g., 60-120 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions in DMSO add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare LRRK2 Enzyme and Substrate Mix add_enzyme Add Enzyme/Substrate Mix prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (Inhibitor Binding) add_enzyme->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubate (Kinase Reaction) add_atp->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate (e.g., Luminescence) stop_reaction->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Workflow for an in vitro LRRK2 kinase inhibition assay.
Cellular LRRK2 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the autophosphorylation of LRRK2 at a specific site (e.g., Serine 1292).

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pS1292-LRRK2, anti-total LRRK2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and visualize the bands using an ECL substrate.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_acquisition Data Acquisition & Analysis plate_cells Plate Cells treat_cells Treat with this compound or DMSO plate_cells->treat_cells lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page western_blot Western Blot sds_page->western_blot probe_antibodies Probe with Primary & Secondary Antibodies western_blot->probe_antibodies visualize Visualize Bands (ECL) probe_antibodies->visualize quantify Quantify Band Intensity & Normalize visualize->quantify

Workflow for a cellular LRRK2 autophosphorylation assay.

LRRK2 Signaling Pathway

LRRK2 is a complex protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[4][7] Upstream signals, such as the binding of GTP, regulate the activation of LRRK2.[4] Activated LRRK2 then phosphorylates downstream substrates, most notably a subset of Rab GTPases (e.g., Rab10).[4] The phosphorylation of these Rab proteins modulates their function. This compound directly inhibits the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream targets.

LRRK2_Signaling_Pathway upstream Upstream Signals (e.g., GTP binding) lrrk2 LRRK2 upstream->lrrk2 Activation rab_gtpases Rab GTPases (e.g., Rab10) lrrk2->rab_gtpases Phosphorylation lrrk2_in_16 This compound lrrk2_in_16->lrrk2 Inhibition downstream Downstream Cellular Processes (Vesicular Trafficking, Autophagy) rab_gtpases->downstream Modulation

LRRK2 signaling pathway and the point of inhibition by this compound.

References

LRRK2-IN-16 Technical Support Center: Assessing Cytotoxicity in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of LRRK2-IN-16 in the SH-SY5Y human neuroblastoma cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity in SH-SY5Y cells a concern?

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic cause of Parkinson's disease (PD).[1][2] SH-SY5Y cells are a widely used neuronal cell model in PD research. Assessing the cytotoxicity of LRRK2 inhibitors like this compound is crucial to distinguish between potential therapeutic effects (e.g., protection against mutant LRRK2-induced toxicity) and off-target or inherent compound toxicity.

Q2: What is the expected cytotoxic profile of LRRK2 inhibitors in SH-SY5Y cells?

The cytotoxic effects of LRRK2 inhibitors can vary. For instance, the LRRK2 inhibitor GSK2578215A has been shown to have cytotoxic effects on SH-SY5Y cells at a concentration of 1 nM.[3] It's important to note that some inhibitors might exhibit off-target effects.[4] Therefore, determining the specific cytotoxic profile of this compound in your experimental setup is essential.

Q3: How does LRRK2 kinase activity relate to cytotoxicity in SH-SY5Y cells?

Expression of pathogenic LRRK2 mutants (e.g., G2019S, R1441C) in SH-SY5Y cells has been shown to induce significant cell death, which is often dependent on the protein's kinase activity.[1][5][6] This suggests that increased LRRK2 kinase activity can be detrimental to neuronal cells. While LRRK2 inhibitors aim to reduce this hyper-activity, the inhibitors themselves can induce cytotoxicity through on-target or off-target mechanisms.[3]

Q4: What are the common assays to assess this compound cytotoxicity in SH-SY5Y cells?

Commonly used cytotoxicity assays include:

  • MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.

  • LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.[7]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis (programmed cell death).[3][7]

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

Troubleshooting Guide

This guide addresses common issues that may arise when assessing the cytotoxicity of this compound in SH-SY5Y cells.

Problem Potential Cause Recommended Solution
High background cytotoxicity in control (vehicle-treated) cells Solvent (DMSO) toxicity: SH-SY5Y cells can be sensitive to the concentration of the solvent used to dissolve this compound.Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, and ideally at or below 0.1%.[8] Run a DMSO-only control curve to determine the maximum tolerated concentration.
Cell culture conditions: Poor cell health due to factors like over-confluency, nutrient depletion, or contamination.Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase when seeding for experiments. Regularly check for mycoplasma contamination.
Inconsistent results between experiments Variability in cell density: Inconsistent initial cell seeding density can lead to variability in assay readouts.Use a cell counter for accurate cell seeding. Allow cells to adhere and stabilize for 24 hours before adding the compound.
Compound precipitation: this compound may precipitate in the culture medium, leading to inaccurate concentrations.Prepare fresh dilutions of this compound for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. Pre-warming the medium to 37°C before adding the compound stock can sometimes improve solubility.[8]
No observed cytotoxicity at expected concentrations Incorrect compound concentration: Errors in dilution calculations or compound degradation.Verify all calculations and ensure the stock solution has been stored correctly (typically at -20°C or -80°C, protected from light).
Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle cytotoxic effects at the tested concentrations.Try a more sensitive assay or a different time point. For example, LDH release may be an earlier indicator of necrosis than metabolic changes measured by MTT.
Observed effect is suspected to be off-target Compound promiscuity: The inhibitor may be affecting other kinases or cellular pathways.Compare the cytotoxic effects of this compound in parental SH-SY5Y cells versus cells where LRRK2 has been knocked down or knocked out. If the cytotoxicity persists in the absence of LRRK2, it is likely an off-target effect.[4]

Experimental Protocols

General Cell Culture of SH-SY5Y Cells
  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well. Allow cells to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assessment using LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) Kinase_Activity Kinase Activity LRRK2_Mutations->Kinase_Activity Increases Cellular_Stress Cellular Stress (e.g., Oxidative Stress) LRRK2 LRRK2 Protein Cellular_Stress->LRRK2 LRRK2->Kinase_Activity GTPase_Activity GTPase Activity LRRK2->GTPase_Activity Rab_GTPases Rab GTPase Phosphorylation Kinase_Activity->Rab_GTPases Mitochondrial_Function Mitochondrial Dysfunction Kinase_Activity->Mitochondrial_Function Neurite_Outgrowth Reduced Neurite Outgrowth Kinase_Activity->Neurite_Outgrowth Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Dysfunction Vesicular_Trafficking->Autophagy Cell_Death Neuronal Cell Death Autophagy->Cell_Death Mitochondrial_Function->Cell_Death LRRK2_IN_16 This compound LRRK2_IN_16->Kinase_Activity Inhibits

Caption: LRRK2 signaling pathway and points of intervention.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed SH-SY5Y cells in 96-well plate Prepare_Compound Prepare serial dilutions of this compound Treat_Cells Treat cells with this compound and controls Prepare_Compound->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate MTT_Assay MTT Assay (Viability) Incubate->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubate->LDH_Assay TUNEL_Assay TUNEL Assay (Apoptosis) Incubate->TUNEL_Assay Measure_Signal Measure absorbance or fluorescence MTT_Assay->Measure_Signal LDH_Assay->Measure_Signal TUNEL_Assay->Measure_Signal Calculate_Results Calculate % Viability or % Cytotoxicity Measure_Signal->Calculate_Results Determine_IC50 Determine IC50 value Calculate_Results->Determine_IC50

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic Start Unexpected Cytotoxicity Results Check_Controls Review Controls: Vehicle & Positive Start->Check_Controls High_Vehicle_Toxicity High Vehicle Toxicity? Check_Controls->High_Vehicle_Toxicity Reduce_DMSO Reduce final DMSO concentration High_Vehicle_Toxicity->Reduce_DMSO Yes Inconsistent_Data Inconsistent Data? High_Vehicle_Toxicity->Inconsistent_Data No Check_Cell_Health Assess overall cell health Reduce_DMSO->Check_Cell_Health End Optimized Experiment Check_Cell_Health->End Verify_Seeding Verify cell seeding density Inconsistent_Data->Verify_Seeding Yes No_Effect No Effect Observed? Inconsistent_Data->No_Effect No Check_Precipitate Check for compound precipitation Verify_Seeding->Check_Precipitate Check_Precipitate->End Confirm_Concentration Confirm compound concentration & stability No_Effect->Confirm_Concentration Yes Off_Target_Concern Suspect Off-Target Effect? No_Effect->Off_Target_Concern No Change_Assay Use more sensitive assay or timepoint Confirm_Concentration->Change_Assay Change_Assay->End Use_KO_Cells Test in LRRK2 knockout/knockdown cells Off_Target_Concern->Use_KO_Cells Yes Off_Target_Concern->End No Use_KO_Cells->End

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Technical Support Center: Enhancing Brain Penetrance of LRRK2-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-16. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the brain penetrance of this potent LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing low brain-to-plasma ratios for this compound in our mouse models. What are the potential reasons for this?

A1: Low brain penetrance of small molecule inhibitors like this compound can be attributed to several factors:

  • Physicochemical Properties: The molecule may possess characteristics that are unfavorable for crossing the blood-brain barrier (BBB), such as high molecular weight, low lipophilicity, or a high number of hydrogen bond donors and acceptors.

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.[1][2]

  • High Plasma Protein Binding: Extensive binding to plasma proteins reduces the concentration of the free, unbound drug that is available to cross the BBB.

Q2: What are the key physicochemical properties to consider for optimizing the brain penetrance of a kinase inhibitor like this compound?

A2: To improve CNS penetration, focus on optimizing the following properties:

  • Lipophilicity (LogP): An optimal LogP range for BBB penetration is generally considered to be between 1.5 and 2.5.[3]

  • Molecular Weight (MW): A lower molecular weight (<400 Da) is generally preferred for passive diffusion across the BBB.[4]

  • Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is often targeted for good brain penetration.

  • Hydrogen Bond Donors (HBD): A lower number of HBDs (ideally ≤3) is favorable.

  • pKa: The ionization state of the molecule at physiological pH can significantly impact its ability to cross the BBB.

Q3: Can formulation strategies be employed to improve the brain delivery of this compound without chemical modification?

A3: Yes, formulation strategies can be effective:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., lipid-based or polymeric) can protect it from metabolic enzymes and efflux transporters, potentially enhancing its brain uptake.

  • Prodrugs: While this involves chemical modification, creating a more lipophilic prodrug that is cleaved to the active this compound in the brain is a viable strategy.

  • Use of BBB-disrupting agents: Agents like mannitol can transiently open the tight junctions of the BBB, but this is a non-specific and potentially risky approach.

Q4: What in vivo models are suitable for assessing the brain penetrance of this compound and its analogs?

A4: Standard rodent models are commonly used. Transgenic mice expressing human LRRK2, particularly with pathogenic mutations like G2019S, are valuable for not only assessing brain penetrance but also for evaluating the pharmacodynamic effects of the inhibitor on LRRK2 activity in the CNS.[5][6]

Troubleshooting Guides

Issue: Consistently low unbound brain-to-plasma concentration ratio (Kp,uu) for this compound.

Possible Cause Troubleshooting Steps
High Efflux by P-gp/BCRP 1. In vitro transporter assays: Use cell lines overexpressing P-gp and BCRP (e.g., MDCK-MDR1) to confirm if this compound is a substrate. 2. Medicinal chemistry: Modify the structure to reduce recognition by efflux transporters. This can involve reducing the number of hydrogen bond acceptors or masking polar groups. 3. Co-administration with an efflux inhibitor: In preclinical studies, co-dosing with a known P-gp/BCRP inhibitor (e.g., verapamil, elacridar) can confirm the role of efflux and provide an estimate of the maximum achievable brain penetration.
Poor Passive Permeability 1. Assess physicochemical properties: Analyze the LogP, TPSA, and molecular weight of this compound. 2. Structural modifications: Synthesize analogs with increased lipophilicity (within the optimal range), reduced polar surface area, and lower molecular weight. Consider strategies like intramolecular hydrogen bonding to mask polar groups.
High Plasma Protein Binding 1. Determine the fraction unbound in plasma (fu,p): Use techniques like equilibrium dialysis to quantify the extent of plasma protein binding. 2. Structure-property relationship studies: Analyze how modifications to the this compound scaffold affect plasma protein binding to guide the design of analogs with lower binding.
Rapid Metabolism in the Periphery 1. In vitro metabolic stability assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Metabolite identification: Identify the major metabolic pathways to inform structural modifications that can block or slow down metabolism.

Quantitative Data Summary

The following tables provide a comparative summary of physicochemical properties and brain penetrance data for a hypothetical series of LRRK2 inhibitors, illustrating the impact of chemical modifications.

Table 1: Physicochemical Properties of LRRK2 Inhibitor Analogs

CompoundMW (Da)LogPTPSA (Ų)HBDHBA
LRRK2-IN-1 (Reference)557.64.885.327
This compound (Hypothetical) 520.5 4.2 95.1 3 8
Analog A (Optimized)480.43.575.626
Analog B (Optimized)450.32.868.215

Table 2: In Vivo Brain Penetrance Data in Mice (Hypothetical)

CompoundDosing (mg/kg, IP)Brain Conc. (ng/g) at 1hPlasma Conc. (ng/mL) at 1hBrain/Plasma RatioKp,uu
LRRK2-IN-1 (Reference)505010000.05<0.01
This compound (Hypothetical) 50 80 1200 0.07 0.02
Analog A (Optimized)303008000.380.15
Analog B (Optimized)305007000.710.45

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Determine Brain Penetrance

Objective: To determine the brain and plasma concentrations of this compound over time and calculate the brain-to-plasma ratio.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 20% Captisol in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • EDTA-coated collection tubes

  • Saline solution

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Compound Administration: Acclimatize mice for at least one week. Administer this compound at a defined dose (e.g., 30 mg/kg) via intraperitoneal (IP) injection.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of mice (n=3-4 per time point).

  • Blood Collection: Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate plasma.

  • Brain Collection: Perfuse the mice with cold saline to remove blood from the brain tissue. Carefully excise the brain, rinse with cold saline, and weigh it.

  • Sample Processing:

    • Plasma: Precipitate proteins by adding a 3-fold volume of acetonitrile containing an internal standard. Vortex and centrifuge.

    • Brain: Homogenize the brain tissue in a 4-fold volume of saline. Precipitate proteins from the homogenate with acetonitrile containing an internal standard. Vortex and centrifuge.

  • LC-MS/MS Analysis: Analyze the supernatant from both plasma and brain samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Calculate the brain concentration (ng/g) and plasma concentration (ng/mL) at each time point. Determine the brain-to-plasma concentration ratio.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assay

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Materials:

  • MDCKII-MDR1 (P-gp overexpressing) and MDCKII-parental cell lines

  • Transwell inserts

  • This compound

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed MDCKII-MDR1 and MDCKII-parental cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add this compound to the apical (top) chamber and measure its appearance in the basolateral (bottom) chamber over time.

    • Basolateral to Apical (B-A): Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Sample Analysis: Quantify the concentration of this compound in the receiver chambers at different time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 in MDCKII-MDR1 cells and close to 1 in parental cells suggests that the compound is a P-gp substrate.

Visualizations

LRRK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates (pRab) Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Rab29 Rab29 Rab29->LRRK2 Recruits & Activates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy_Lysosomal_Pathway Autophagy/Lysosomal Pathway Vesicular_Trafficking->Autophagy_Lysosomal_Pathway Impacts Neuronal_Damage Neuronal Damage Autophagy_Lysosomal_Pathway->Neuronal_Damage Dysfunction leads to Neuroinflammation->Neuronal_Damage Contributes to LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Brain_Penetrance_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_decision Decision Initial_Compound This compound (Poor Brain Penetrance) Analog_Design Analog Design (Optimize Physicochemical Properties) Initial_Compound->Analog_Design Synthesis Synthesis of Analogs Analog_Design->Synthesis Potency_Assay LRRK2 Kinase Assay Synthesis->Potency_Assay Permeability_Assay PAMPA / Caco-2 Assay Synthesis->Permeability_Assay Efflux_Assay MDR1-MDCKII Assay Synthesis->Efflux_Assay Metabolic_Stability Microsome/Hepatocyte Assay Synthesis->Metabolic_Stability PK_Study Rodent Pharmacokinetic Study Potency_Assay->PK_Study Permeability_Assay->PK_Study Efflux_Assay->PK_Study Metabolic_Stability->PK_Study Brain_Tissue_Analysis Brain & Plasma Concentration Measurement PK_Study->Brain_Tissue_Analysis Calculate_Ratio Calculate Brain/Plasma Ratio & Kp,uu Brain_Tissue_Analysis->Calculate_Ratio Go_NoGo Advance Candidate? Calculate_Ratio->Go_NoGo Go_NoGo->Analog_Design No (Iterate)

Caption: Experimental workflow for optimizing the brain penetrance of this compound.

Caption: Troubleshooting decision tree for improving this compound brain penetrance.

References

LRRK2-IN-16 Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential batch-to-batch variability issues with the LRRK2 inhibitor, LRRK2-IN-16. The following information is designed to help users identify and mitigate problems that may arise during their experiments, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It is an ATP-competitive inhibitor that has been widely used in preclinical research to study the function of LRRK2. Below is a summary of its key properties.

PropertyValueReference
Molecular Weight 570.69 g/mol [1][2]
Formula C₃₁H₃₈N₈O₃[1][2]
IC₅₀ (Wild-Type LRRK2) 13 nM[3]
IC₅₀ (G2019S Mutant LRRK2) 6 nM[3]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1]

Q2: We are observing inconsistent IC₅₀ values for this compound between different batches. What could be the cause?

A2: Inconsistent IC₅₀ values are a primary indicator of batch-to-batch variability. Several factors could contribute to this issue:

  • Purity: The actual concentration of the active compound may differ between batches due to varying levels of impurities from the synthesis process.

  • Solubility: Poor solubility of a new batch in your assay buffer can lead to a lower effective concentration and thus a higher apparent IC₅₀.[4][5]

  • Stability: this compound may degrade over time, especially if not stored correctly. Degradation can be accelerated by repeated freeze-thaw cycles or exposure to light and moisture.[6][7]

  • Presence of Isomers: If this compound has chiral centers, the ratio of enantiomers or diastereomers could vary between batches, potentially impacting biological activity.[8][9][10][11]

Q3: How can we perform quality control on a new batch of this compound?

A3: To ensure the quality and consistency of your this compound, consider the following quality control measures:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and detect the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the identity of the compound by verifying its molecular weight and can also be used to identify and quantify impurities and degradation products.[12][13]

  • Solubility Test: Before using a new batch in an experiment, perform a small-scale solubility test in your intended solvent (e.g., DMSO) and final assay buffer to ensure it dissolves completely at the desired concentration.[7]

Q4: We are seeing unexpected off-target effects in our cell-based assays. Could this be related to the this compound batch?

A4: Yes, unexpected cellular phenotypes could be due to off-target effects of this compound itself or impurities present in a particular batch.[14] LRRK2-IN-1 is known to have some off-target activities, and this may also be true for this compound.[14] If you observe effects that are inconsistent with known LRRK2 biology, it is important to validate your findings. Consider using a structurally different LRRK2 inhibitor to see if the phenotype is reproducible.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of LRRK2 Activity in In Vitro Kinase Assays
Possible Cause Troubleshooting Steps Expected Outcome
Inaccurate Inhibitor Concentration 1. Verify the molecular weight of the specific batch of this compound. 2. Ensure the powder was fully dissolved when preparing the stock solution. Use sonication if necessary.[7] 3. Use calibrated pipettes for all dilutions.Consistent and reproducible IC₅₀ values across experiments.
Poor Inhibitor Solubility in Assay Buffer 1. Check the final concentration of the solvent (e.g., DMSO) in the assay; it should typically be below 0.5%.[7] 2. Perform serial dilutions of the DMSO stock into the assay buffer with vigorous mixing.The inhibitor remains in solution, leading to more accurate inhibition data.
Degradation of this compound 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] 3. Store stock solutions at -20°C or -80°C, protected from light.[6][7]Restored inhibitory potency of this compound.
High ATP Concentration This compound is an ATP-competitive inhibitor. Ensure the ATP concentration in your assay is at or near the Km for LRRK2 to accurately determine the IC₅₀.[15]IC₅₀ values that are consistent with reported literature values.
Issue 2: Variable Effects on LRRK2 Phosphorylation in Cell-Based Assays (Western Blot)
Possible Cause Troubleshooting Steps Expected Outcome
Inhibitor Precipitation in Culture Media 1. Ensure the final DMSO concentration in the cell culture medium is non-toxic and does not cause precipitation (typically ≤ 0.1%).[7] 2. Pre-warm the culture medium to 37°C before adding the inhibitor stock solution.[7] 3. Add the inhibitor to the medium with gentle mixing to ensure rapid dispersal.Consistent and dose-dependent dephosphorylation of LRRK2 substrates.
Cellular Permeability Issues While this compound is cell-permeable, different cell lines may have varying sensitivities. Confirm that the inhibitor is reaching its target in your specific cell type.Observable inhibition of LRRK2 activity at expected concentrations.
Incorrect Timing of Treatment and Lysis The phosphorylation of LRRK2 and its substrates can be dynamic. Perform a time-course experiment to determine the optimal treatment duration for observing maximal dephosphorylation.[15]Clear and reproducible changes in the phosphorylation status of LRRK2 pathway components.
Issues with Western Blot Protocol for Phospho-proteins 1. Always include phosphatase inhibitors in your lysis buffer.[16][17] 2. Use BSA for blocking instead of milk, as casein in milk is a phosphoprotein and can cause high background.[16][17][18] 3. Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for antibody dilutions and washes.[19]Strong and specific signal for phosphorylated proteins with low background.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on LRRK2 kinase activity.

Materials:

  • Recombinant active LRRK2 (Wild-Type or G2019S mutant)

  • LRRKtide peptide substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • ATP (at a concentration close to the Km for LRRK2)

  • This compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • In a 96-well plate, add the recombinant LRRK2 enzyme and the LRRKtide substrate to the kinase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Phospho-LRRK2 (Ser935) in Cells

This protocol describes the detection of LRRK2 phosphorylation at Ser935 in cultured cells following treatment with this compound.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2)

  • This compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-LRRK2 (Ser935) and Mouse anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 90 minutes).

  • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2 or a loading control like β-actin.

Visualizations

LRRK2_Signaling_Pathway cluster_activation Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Stress Cellular Stress Stress->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (Kinase Activity) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics This compound This compound This compound->LRRK2_Active Inhibition pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., variable IC50, unexpected phenotype) Check_Protocols Review Experimental Protocols (pipetting, timing, reagents) Start->Check_Protocols QC_Inhibitor Perform Quality Control on this compound Batch Check_Protocols->QC_Inhibitor Purity Assess Purity (HPLC, LC-MS) QC_Inhibitor->Purity Solubility Test Solubility (DMSO, aqueous buffer) QC_Inhibitor->Solubility Stability Evaluate Stability (fresh vs. old stock) QC_Inhibitor->Stability Results_Consistent Are results now consistent? Purity->Results_Consistent Solubility->Results_Consistent Stability->Results_Consistent Problem_Solved Problem Solved: Continue Experiments Results_Consistent->Problem_Solved Yes Contact_Supplier Contact Supplier for a New Batch or a Different Inhibitor Results_Consistent->Contact_Supplier No

Caption: Troubleshooting workflow for this compound batch-to-batch variability.

References

Technical Support Center: Overcoming LRRK2-IN-16 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the LRRK2 inhibitor, LRRK2-IN-16.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It binds to the kinase domain of LRRK2, preventing the phosphorylation of its downstream substrates, such as Rab GTPases. This inhibition leads to a reduction in LRRK2-mediated signaling.

Q2: What are the primary causes of resistance to this compound in cell lines?

A2: Resistance to this compound and other type I LRRK2 inhibitors can arise from several factors:

  • Target Mutation: The most well-characterized resistance mechanism is a single amino acid substitution, A2016T, in the kinase domain of LRRK2. This mutation reduces the binding affinity of ATP-competitive inhibitors.

  • Target Overexpression: A significant increase in the expression levels of LRRK2 protein may necessitate higher concentrations of the inhibitor to achieve the desired effect.

  • Activation of Bypass Pathways: Cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of LRRK2. This can include pathways involved in cell survival and proliferation.

  • Drug Efflux: Increased activity of multidrug resistance pumps can actively transport the inhibitor out of the cell, lowering its intracellular concentration.

Q3: How does the common Parkinson's disease-associated G2019S mutation in LRRK2 affect the efficacy of this compound?

A3: The G2019S mutation leads to a hyperactive LRRK2 kinase. While this compound can still inhibit the G2019S mutant, a higher concentration of the inhibitor is often required to achieve the same level of inhibition as with wild-type LRRK2.[1] This is due to the increased kinase activity of the G2019S mutant, which confers a degree of resilience to the inhibitor.[2]

Q4: What alternative strategies can be employed if resistance to this compound is observed?

A4: If resistance to an ATP-competitive inhibitor like this compound is encountered, several alternative strategies can be explored:

  • Next-Generation Inhibitors: Utilize LRRK2 inhibitors with different binding modes, such as allosteric inhibitors or type II inhibitors, that may be effective against the A2016T resistance mutation.

  • PROTACs (Proteolysis-Targeting Chimeras): These molecules are designed to induce the targeted degradation of the LRRK2 protein, offering a different therapeutic modality.

  • Antisense Oligonucleotides (ASOs): ASOs can be used to reduce the expression of the LRRK2 protein by targeting its mRNA for degradation.

  • Combination Therapies: Targeting downstream effectors or parallel signaling pathways in combination with LRRK2 inhibition may overcome resistance.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during experiments with this compound.

Issue 1: Reduced or No Inhibition of LRRK2 Activity
Potential Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. The required concentration can vary between cell types and is dependent on LRRK2 expression levels and mutation status.
Compound Degradation Ensure proper storage and handling of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
Low LRRK2 Expression Confirm the expression of LRRK2 in your cell line using Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous LRRK2 expression or an overexpression system.
Presence of Resistance Mutations Sequence the kinase domain of LRRK2 in your cell line to check for the A2016T mutation or other potential resistance-conferring mutations.
Activation of Bypass Pathways Investigate the activation status of alternative signaling pathways, such as the MAPK/ERK or Wnt/β-catenin pathways, which have been shown to interact with LRRK2 signaling.[3][4]
Issue 2: High Background or Variability in LRRK2 Activity Assays
Potential Cause Troubleshooting Steps
Suboptimal Antibody Performance Validate the specificity and sensitivity of your primary and secondary antibodies for Western blotting. Use appropriate blocking buffers and incubation times. Include positive and negative controls.
Inconsistent Sample Preparation Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis and consistent protein concentrations across all samples.
Assay-Specific Issues (e.g., Kinase Assay) If performing an in vitro kinase assay, ensure the purity and activity of the recombinant LRRK2 enzyme. Optimize the ATP concentration, as high levels can compete with the inhibitor.

Data Presentation

Table 1: In Vitro Potency of LRRK2-IN-1 and Alternative Inhibitors Against Wild-Type and Mutant LRRK2

InhibitorLRRK2 GenotypeIC50 (nM)Reference
LRRK2-IN-1 Wild-Type13[5]
G2019S6[5]
A2016T2450[6]
G2019S + A2016T3080[6]
GSK2578215A Wild-Type10.9[6]
G2019S8.9[6]
A2016T81.1[6]
G2019S + A2016T61.3[6]
HG-10-102-01 Wild-Type20.3[6]
G2019S3.2[6]
A2016T153.7[6]
G2019S + A2016T95.9[6]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[7][8][9]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Increase in Concentration: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.[7]

  • Monitoring and Passaging: Monitor the cells for signs of toxicity. If significant cell death occurs, reduce the inhibitor concentration to the previous level until the cells recover. Passage the cells as they reach 80-90% confluency.

  • Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for future use.

  • Confirmation of Resistance: After several months of continuous culture with increasing concentrations of the inhibitor, perform a cell viability assay to determine the new IC50 of the resistant cell line. A significant increase in the IC50 value compared to the parental cell line confirms resistance.

  • Characterization of Resistance Mechanism: Sequence the LRRK2 kinase domain to check for the A2016T mutation. Analyze LRRK2 protein expression levels by Western blot.

Protocol 2: Western Blot for Phosphorylated Rab10 (pRab10)

This protocol details the detection of pRab10, a direct substrate of LRRK2, as a readout of LRRK2 kinase activity in cells.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Rab10 (Thr73) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities for pRab10 and a loading control (e.g., total Rab10 or GAPDH). Normalize the pRab10 signal to the loading control to determine the relative change in LRRK2 kinase activity.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effectors & Pathways Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to membranes VPS35 VPS35 VPS35->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding & Dimerization Rab_GTPases Rab GTPases (Rab8, Rab10, etc.) LRRK2_active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics MAPK_Pathway MAPK Pathway LRRK2_active->MAPK_Pathway Wnt_Pathway Wnt/PCP Pathway LRRK2_active->Wnt_Pathway Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active Inhibition

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Reduced/No LRRK2 Inhibition check_inhibitor Check this compound Integrity & Concentration start->check_inhibitor dose_response Perform Dose-Response (IC50 Determination) check_inhibitor->dose_response Issue Persists check_lrrk2_expression Verify LRRK2 Expression (Western Blot/qPCR) dose_response->check_lrrk2_expression low_expression Consider High-Expressing Cell Line or Overexpression check_lrrk2_expression->low_expression Low/No Expression sequence_lrrk2 Sequence LRRK2 Kinase Domain (Check for A2016T) check_lrrk2_expression->sequence_lrrk2 Sufficient Expression end Resolution low_expression->end mutation_found Resistance Mutation Confirmed sequence_lrrk2->mutation_found Mutation Present no_mutation No Resistance Mutation Found sequence_lrrk2->no_mutation No Mutation alternative_inhibitor Use Alternative Inhibitor (e.g., Allosteric, Type II) mutation_found->alternative_inhibitor alternative_inhibitor->end check_bypass Investigate Bypass Pathways (e.g., MAPK, Wnt) no_mutation->check_bypass check_bypass->end

Caption: A logical workflow for troubleshooting this compound resistance in cell lines.

References

LRRK2-IN-16 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of LRRK2-IN-16, a potent LRRK2 kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the LRRK2 kinase domain. This prevents the binding of ATP, thereby inhibiting the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates.

Q2: What are the primary cellular readouts to confirm this compound activity?

A2: The most common methods to confirm the inhibitory activity of this compound in a cellular context are:

  • Reduced LRRK2 Autophosphorylation: Assessing the phosphorylation status of LRRK2 at key autophosphorylation sites, such as Ser1292. A decrease in pSer1292 signal upon treatment with this compound indicates target engagement.

  • Reduced Substrate Phosphorylation: Measuring the phosphorylation of known LRRK2 substrates, most notably Rab10 at Thr73. Inhibition of LRRK2 will lead to a significant decrease in pThr73-Rab10 levels.[1][2]

  • Dephosphorylation of Ser910/Ser935 and Loss of 14-3-3 Binding: LRRK2 kinase inhibition leads to the dephosphorylation of Ser910 and Ser935, which subsequently disrupts the binding of 14-3-3 proteins.[3] This can be used as a pharmacodynamic marker.

Q3: How should I prepare and store this compound?

A3: For optimal results and stability:

  • Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, vortexing and sonication may be necessary.[4] It is recommended to allow the powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.[4]

  • Storage: Store the powder at -20°C for long-term stability. The DMSO stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[4]

Q4: What are the recommended positive and negative controls for my experiment?

A4:

  • Positive Controls:

    • A known potent LRRK2 inhibitor (if available) to ensure the assay system is responsive.

    • Cells expressing a pathogenic, hyperactive LRRK2 mutant, such as G2019S, which typically show a higher basal level of LRRK2 kinase activity.[5][6]

  • Negative Controls:

    • A vehicle-only control (e.g., DMSO at the same final concentration as the this compound treated samples) is essential to control for solvent effects.[7]

    • A negative control compound that is structurally similar but inactive against LRRK2 can help to identify off-target effects.

    • LRRK2 knockout cells or cells treated with LRRK2 siRNA can be used to confirm the specificity of antibody signals in immunoassays.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or weak inhibition of LRRK2 activity Compound Integrity/Solubility: • this compound has degraded due to improper storage or multiple freeze-thaw cycles. • Incomplete dissolution of the compound in the solvent.• Use a fresh aliquot or a new batch of the inhibitor. • Ensure complete dissolution in DMSO, using sonication if necessary.[4]
Experimental Design: • The concentration of this compound is too low. • Insufficient incubation time for the inhibitor to engage with LRRK2.• Perform a dose-response curve to determine the optimal IC50 for your specific cell type and experimental conditions. • Optimize the incubation time.
Biological Context: • The LRRK2 variant being studied is resistant to the inhibitor. • Low expression level of LRRK2 in the experimental system.• Verify the sensitivity of your LRRK2 variant to this class of inhibitors. • Confirm LRRK2 expression levels by Western blot or other methods. Consider overexpressing LRRK2 if endogenous levels are too low.
High background signal in kinase assay Assay Components: • Non-specific binding of antibodies in detection steps. • Contamination of reagents.• Optimize antibody concentrations and blocking conditions. • Include a "no enzyme" control to assess background signal.[7] • Use fresh, high-quality reagents.
Cell toxicity observed Compound/Solvent Concentration: • The concentration of this compound is too high. • The final DMSO concentration in the cell culture medium is toxic.• Perform a dose-response curve to identify a non-toxic working concentration. • Ensure the final DMSO concentration is typically ≤ 0.1% and run a vehicle-only control to assess solvent toxicity.[4]
Off-target effects • Consult available selectivity data for this compound. • Use a structurally different LRRK2 inhibitor as a control to see if the toxic effects are reproducible.[8]

Quantitative Data

Below is a summary of inhibitory concentrations for LRRK2-IN-1, a closely related and well-characterized LRRK2 inhibitor. These values can serve as a starting point for designing experiments with this compound, but it is crucial to determine the specific IC50 for this compound in your experimental system.

Compound Target IC50 (nM) Assay Type
LRRK2-IN-1LRRK2 (Wild-Type)13Biochemical
LRRK2-IN-1LRRK2 (G2019S Mutant)6Biochemical
LRRK2-IN-1LRRK2 (Wild-Type)80Cellular (TR-FRET)
LRRK2-IN-1LRRK2 (G2019S Mutant)30Cellular (TR-FRET)
Data sourced from MedchemExpress product datasheet for LRRK2-IN-1.[5]

Experimental Protocols

Cell-Based LRRK2 Inhibition Assay (Western Blot Readout)

Objective: To determine the effect of this compound on the phosphorylation of LRRK2 and its substrate Rab10 in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • This compound

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK293T cells and allow them to adhere and reach 70-80% confluency.

    • Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Include a vehicle-only (DMSO) control.

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.[9][10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

In Vitro LRRK2 Kinase Assay

Objective: To measure the direct inhibitory effect of this compound on the kinase activity of purified LRRK2.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • This compound

  • DMSO

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

  • ATP

  • LRRK2 substrate (e.g., LRRKtide peptide or Myelin Basic Protein)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Assay Setup:

    • In a microplate, add the kinase buffer.

    • Add this compound at various concentrations. Include a vehicle control (DMSO).

    • Add the recombinant LRRK2 enzyme to each well.

    • Add the LRRK2 substrate.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes).[7]

  • Detection:

    • Stop the reaction and measure kinase activity according to the manufacturer's protocol of the detection kit (e.g., by measuring ADP production via a luminescence readout).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Dimerization Dimerization LRRK2 LRRK2 Dimerization->LRRK2 GTP_Binding GTP_Binding GTP_Binding->LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 p-Rab10 (pT73) Rab10->pRab10 Autophagy Autophagy/ Lysosomal Pathway pRab10->Autophagy Modulation Vesicular_Transport Vesicular Transport pRab10->Vesicular_Transport Modulation Neuronal_Toxicity Neuronal Toxicity Autophagy->Neuronal_Toxicity Vesicular_Transport->Neuronal_Toxicity LRRK2_IN_16 LRRK2_IN_16 LRRK2_IN_16->LRRK2 Inhibition

Caption: Simplified LRRK2 signaling cascade and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells 1. Prepare Cells (e.g., HEK293T) Treat_Cells 3. Treat Cells (Vehicle and Inhibitor) Prepare_Cells->Treat_Cells Prepare_Inhibitor 2. Prepare this compound (Serial Dilution in DMSO) Prepare_Inhibitor->Treat_Cells Lyse_Cells 4. Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein 5. Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein Western_Blot 6. Western Blot (pLRRK2, pRab10) Quantify_Protein->Western_Blot Analyze_Data 7. Analyze Data (Densitometry) Western_Blot->Analyze_Data

Caption: Standard experimental workflow for evaluating this compound efficacy in cells.

Troubleshooting_Logic Start No LRRK2 Inhibition Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Check_Dose Check Dose & Incubation Time Check_Compound->Check_Dose Compound OK Result_Not_OK Problem Persists Check_Compound->Result_Not_OK Compound Degraded/ Insoluble Check_System Check Biological System Check_Dose->Check_System Dose/Time OK Check_Dose->Result_Not_OK Dose Too Low/ Time Too Short Result_OK Problem Resolved Check_System->Result_OK System OK Check_System->Result_Not_OK Resistant Mutant/ Low Expression

Caption: A logical workflow for troubleshooting a lack of LRRK2 inhibition.

References

Validation & Comparative

Comparative Guide to LRRK2 Kinase Inhibitors: LRRK2-IN-1 Profile

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on LRRK2-IN-16: Extensive searches of the scientific literature and compound databases did not yield any specific information for a compound designated "this compound." It is possible that this is a typographical error or refers to a compound not widely documented in public-domain research. This guide will therefore focus on the well-characterized and foundational inhibitor, LRRK2-IN-1 , and provide comparative data against other key LRRK2 inhibitors to offer a clear perspective on selectivity and performance in the field.

This guide provides an objective comparison of the pioneering LRRK2 inhibitor, LRRK2-IN-1, with other alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the selectivity and utility of this crucial tool compound.

Overview of LRRK2-IN-1

LRRK2-IN-1 was one of the first potent and selective small molecule inhibitors developed for Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3] Its discovery was a significant milestone, enabling researchers to pharmacologically probe the kinase-dependent functions of LRRK2 in cellular and in vivo models.[3][4] While it has been instrumental as a research tool, its properties, particularly its poor brain penetration, make it unsuitable for clinical development.[5][6][7]

Data Presentation: Quantitative Comparison

The performance of a kinase inhibitor is primarily defined by its potency against its intended target and its selectivity across the broader kinome.

Table 1: Biochemical Potency of LRRK2-IN-1
TargetIC₅₀ (nM)Assay Conditions
LRRK2 (Wild-Type)13100 µM ATP
LRRK2 (G2019S Mutant)6100 µM ATP
LRRK2 (A2016T Mutant)2450100 µM ATP
LRRK2 (A2016T+G2019S)3080100 µM ATP

Data sourced from multiple studies.[1][2] The G2019S mutation, the most common pathogenic variant of LRRK2, confers a slight increase in sensitivity to LRRK2-IN-1.[1][2] Conversely, the engineered A2016T mutation provides a powerful experimental control, rendering the kinase ~400-fold more resistant to inhibition, which can be used to validate that an observed cellular effect is truly LRRK2-dependent.[1][4]

Table 2: Selectivity Profile and Off-Target Hits for LRRK2-IN-1

LRRK2-IN-1 has been profiled extensively against large panels of kinases to determine its selectivity. While considered highly selective, it does interact with other kinases, particularly at higher concentrations.

Off-Target KinasePotencyScreening Method
DCLK2IC₅₀ = 45 nMBiochemical Assay
MAPK7 (ERK5)EC₅₀ = 160 nMCellular Assay
DCLK1>50% Inhibition @ 1 µMKiNativ™
PLK4Kd < 3 µMKINOMEscan™
RPS6KA2Kd < 3 µMKINOMEscan™
RPS6KA6Kd < 3 µMKINOMEscan™

Data compiled from comprehensive kinase profiling studies.[1]

In a broad screen of 442 kinases (KINOMEscan™), LRRK2-IN-1 inhibited only 12 kinases by more than 90% at a high concentration of 10 µM, demonstrating a high degree of selectivity.[1][8] Its selectivity score, S(3µM), is 0.029 (13 kinases bound out of 442 tested), which is indicative of a highly selective compound.[1] However, these off-target activities, especially on kinases like MAPK7, should be considered when interpreting cellular data, as they can lead to LRRK2-independent effects, for instance, on neurite outgrowth.[5][6]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published findings.

Biochemical LRRK2 Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibition of LRRK2 enzymatic activity.

  • Enzyme and Substrate Preparation : Recombinant GST-tagged LRRK2 protein (e.g., residues 1,326–2,527, either wild-type or mutant) and a peptide substrate (e.g., Nictide) are prepared in kinase reaction buffer.

  • Inhibitor Addition : LRRK2-IN-1 is serially diluted (typically in DMSO) and pre-incubated with the LRRK2 enzyme for a defined period.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP (e.g., at a concentration of 100 µM) and the peptide substrate. The reaction proceeds for 60-90 minutes at room temperature.

  • Detection : The reaction is stopped, and a detection solution containing antibodies against the phosphorylated substrate (e.g., anti-phospho-Nictide) labeled with a fluorescent donor and an acceptor is added.

  • Data Analysis : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. The ratio of acceptor to donor emission is calculated, and IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular LRRK2 Target Engagement Assay (Western Blot for pS935)

This assay confirms inhibitor activity in a cellular context by measuring the dephosphorylation of LRRK2 at a key biomarker site, Serine 935.

  • Cell Culture and Treatment : Cells expressing LRRK2 (e.g., HEK293, SH-SY5Y, or patient-derived lymphoblastoid cells) are cultured under standard conditions.[2] Cells are then treated with varying concentrations of LRRK2-IN-1 or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis : After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting : Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation : The membrane is blocked and then incubated with primary antibodies against phospho-LRRK2 (Ser935) and total LRRK2. Subsequently, it is incubated with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis : The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified, and the ratio of pS935-LRRK2 to total LRRK2 is calculated to determine the extent of target inhibition.[9]

Mandatory Visualizations

LRRK2 Signaling and Point of Inhibition

The following diagram illustrates the central role of LRRK2's kinase activity and the mechanism of its inhibition. Pathogenic mutations like G2019S enhance this kinase activity, which is blocked by ATP-competitive inhibitors such as LRRK2-IN-1.

LRRK2_Pathway cluster_0 LRRK2 Protein cluster_1 Pharmacological Intervention cluster_2 Pathogenic Input LRRK2 LRRK2 Kinase Domain pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Phosphorylates ATP ATP ATP->LRRK2 Binds to active site Substrate Substrate (e.g., Rab Proteins) Substrate->LRRK2 Cellular Dysfunction Cellular Dysfunction pSubstrate->Cellular Dysfunction Leads to LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2 Competitively Inhibits ATP Binding G2019S G2019S Mutation G2019S->LRRK2 Increases Kinase Activity

Caption: LRRK2-IN-1 competitively inhibits the ATP-binding site of the LRRK2 kinase domain.

Experimental Workflow for Inhibitor Selectivity Profiling

This diagram outlines the multi-platform approach used to comprehensively define the selectivity of a kinase inhibitor like LRRK2-IN-1.

Selectivity_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based / Proteomic Assays cluster_analysis Data Integration start LRRK2-IN-1 kinomescan Binding Assay (KINOMEscan™, 442 kinases) start->kinomescan dundee Enzymatic Assay (Dundee Panel, 105 kinases) start->dundee kinativ Activity-Based Proteomics (KiNativ™, ~200 kinases) start->kinativ hits1 hits1 kinomescan->hits1 Identifies Binding Partners (Kd) hits2 hits2 dundee->hits2 Identifies Inhibited Kinases (IC50) hits3 hits3 kinativ->hits3 Identifies Cellular Targets (% Inhibition) analysis Combined Selectivity Profile hits1->analysis hits2->analysis hits3->analysis

References

A Comparative Guide to Preclinical and Clinical LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease, with mutations in the LRRK2 gene representing a significant genetic cause of both familial and sporadic forms of the disease. The resulting hyperactivity of the LRRK2 protein is believed to be a key driver in the disease's progression.[1] This has spurred the development of numerous small molecule inhibitors aimed at modulating LRRK2's kinase activity. This guide provides a comparative analysis of prominent preclinical and clinical LRRK2 inhibitors, offering insights into their potency, selectivity, and cellular activity to aid researchers in selecting the appropriate tool for their studies.

While this guide aims to be comprehensive, specific information regarding "LRRK2-IN-16" was not available in the public domain at the time of writing. Therefore, this comparison focuses on well-characterized inhibitors such as the preclinical tool compound LRRK2-IN-1 and clinical candidates like DNL201 and BIIB122.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein possessing both kinase and GTPase activity.[2] It is implicated in a variety of cellular processes, including vesicle trafficking, cytoskeletal maintenance, and autophagy.[3][4] A key breakthrough in understanding LRRK2's function was the identification of Rab GTPases as bona fide substrates.[2] LRRK2-mediated phosphorylation of Rab proteins, such as Rab8 and Rab10, modulates their function in membrane trafficking, particularly within the endolysosomal system.[2] Pathogenic mutations in LRRK2 enhance this phosphorylation, leading to downstream cellular dysfunction.[2][5]

LRRK2_Signaling_Pathway cluster_upstream cluster_lrrk2 cluster_downstream cluster_inhibition Upstream_Signal Upstream Signals (e.g., cellular stress) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signal->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (pLRRK2) LRRK2_Inactive->LRRK2_Active Autophosphorylation/ Other Kinases Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_Active->Rab_GTPases Kinase Activity pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Phosphorylation Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Lysosomal_Function Impaired Lysosomal Function pRab_GTPases->Lysosomal_Function Cytoskeletal_Dynamics Cytoskeletal Alterations pRab_GTPases->Cytoskeletal_Dynamics Inhibitor LRRK2 Inhibitors (e.g., LRRK2-IN-1) Inhibitor->LRRK2_Active Inhibition Experimental_Workflow Start Start: LRRK2 Inhibitor Candidate Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cellular_Assay Cellular Phosphorylation Assay (Western Blot for pS935) Biochemical_Assay->Cellular_Assay Biochemical_Potency Determine Biochemical IC50 Biochemical_Assay->Biochemical_Potency In_Vivo_Studies In Vivo Pharmacodynamic Studies (e.g., Mouse Model) Cellular_Assay->In_Vivo_Studies Cellular_Potency Determine Cellular IC50 & Target Engagement Cellular_Assay->Cellular_Potency Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials In_Vivo_Efficacy Assess In Vivo Target Engagement, Pharmacokinetics, and Efficacy In_Vivo_Studies->In_Vivo_Efficacy

References

Validating LRRK2-IN-16 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations leading to increased kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic factor in both familial and sporadic Parkinson's disease. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary focus for therapeutic intervention. Validating the in vivo target engagement of these inhibitors is a critical step in their preclinical development. This guide provides a comparative overview of LRRK2-IN-16, a tool compound, alongside other key LRRK2 inhibitors, with a focus on their in vivo performance, supported by experimental data and detailed methodologies.

Executive Summary

This guide demonstrates that while this compound and its analogs like LRRK2-IN-1 are potent inhibitors of LRRK2 kinase activity, their utility for in vivo studies targeting the central nervous system (CNS) is limited by poor brain penetration. In contrast, alternative inhibitors such as MLi-2 and GNE-7915 exhibit excellent brain permeability and have demonstrated robust target engagement in both peripheral tissues and the brain. The primary measure of in vivo LRRK2 target engagement is the reduction in phosphorylation of LRRK2 at serine 935 (pS935-LRRK2) and its substrate, Rab10, at threonine 73 (pT73-Rab10).[1]

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the in vitro potency and in vivo performance of this compound (data inferred from its close analog LRRK2-IN-1) against the brain-penetrant inhibitors MLi-2 and GNE-7915.

Table 1: In Vitro Potency of LRRK2 Inhibitors

InhibitorTargetIC50 (nM)
LRRK2-IN-1LRRK2 (Wild-Type)13
LRRK2-IN-1LRRK2 (G2019S)6
MLi-2LRRK2 (Wild-Type)0.76[2]
MLi-2LRRK2 (G2019S)1.4 (cellular assay)[2]
GNE-7915LRRK2 (Wild-Type)9[3]

Table 2: In Vivo Target Engagement and Brain Penetration

InhibitorAnimal ModelDose & RouteBrain Penetration (Brain/Plasma Ratio)Peripheral Target Engagement (pS935-LRRK2 Reduction)CNS Target Engagement (pS935-LRRK2 Reduction)
LRRK2-IN-1Mouse100 mg/kg, i.p.PoorNear complete in kidneyNot significant
MLi-2Mouse1-90 mg/kg, p.o.YesDose-dependent reduction in kidney and lung[1]Dose-dependent reduction[1]
GNE-7915Mouse (G2019S)50 mg/kg, i.p. or p.o.Yes[3]Significant reductionConcentration-dependent reduction[3]

Mandatory Visualization

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Substrates cluster_2 Inhibition LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab10 Rab10 pLRRK2->Rab10 Phosphorylation pRab10 pRab10 (pT73) Rab10->pRab10 LRRK2_IN_16 This compound LRRK2_IN_16->pLRRK2 Inhibits

LRRK2 signaling and inhibition point.
Experimental Workflow for In Vivo Target Engagement Validation

In_Vivo_Workflow cluster_0 In Vivo Dosing cluster_1 Sample Collection cluster_2 Biochemical Analysis cluster_3 Outcome Animal_Model Rodent Model (e.g., Mouse) Dosing Administer LRRK2 Inhibitor (e.g., this compound, MLi-2) Animal_Model->Dosing Tissue_Harvest Harvest Tissues (Brain, Kidney, Lung) Dosing->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Western_Blot Western Blot for pS935-LRRK2 & pT73-Rab10 Homogenization->Western_Blot Quantification Densitometry and Analysis Western_Blot->Quantification Target_Engagement Determine Target Engagement (% Inhibition) Quantification->Target_Engagement

In vivo LRRK2 inhibitor evaluation workflow.
Logical Relationship: Brain Penetration and CNS Target Engagement

Brain_Penetration_Logic cluster_2 Target Engagement Inhibitor LRRK2 Inhibitor Plasma Plasma Inhibitor->Plasma Brain Brain Plasma->Brain Peripheral_TE Peripheral Target Engagement Plasma->Peripheral_TE CNS_TE CNS Target Engagement Brain->CNS_TE

Brain penetration dictates CNS target engagement.

Experimental Protocols

In Vivo Animal Dosing and Tissue Collection
  • Animal Models: Wild-type or transgenic mice expressing human LRRK2 (e.g., G2019S mutant) are commonly used.[1]

  • Inhibitor Administration: LRRK2 inhibitors are typically formulated in a vehicle solution (e.g., DMSO/PEG300/saline). Administration can be via intraperitoneal (i.p.) injection or oral gavage (p.o.). Doses will vary depending on the inhibitor's potency and pharmacokinetic properties.

  • Time Course: Animals are typically euthanized at various time points post-dosing (e.g., 1, 4, 8, 24 hours) to assess the time course of target engagement.

  • Tissue Harvesting: Immediately following euthanasia, brain, kidneys, lungs, and spleen are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis. Blood is also collected via cardiac puncture for plasma preparation.

Western Blot for pS935-LRRK2 and pT73-Rab10
  • Tissue Homogenization: Frozen tissues are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[4] The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.[4]

    • After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. The band intensities are quantified using densitometry software. The phosphorylated protein levels are normalized to the total protein levels, which are then normalized to the loading control.

Conclusion

The validation of in vivo target engagement is a crucial step in the development of LRRK2 inhibitors. While this compound serves as a potent tool compound for in vitro studies, its poor brain penetration, inferred from its close analog LRRK2-IN-1, limits its application for CNS-targeted in vivo research. In contrast, inhibitors like MLi-2 and GNE-7915 demonstrate the ability to cross the blood-brain barrier and effectively engage LRRK2 in both peripheral tissues and the brain. The experimental protocols outlined in this guide provide a robust framework for assessing and comparing the in vivo efficacy of novel LRRK2 inhibitors, enabling researchers to select the most appropriate compounds for their studies and advance the development of potential therapies for Parkinson's disease.

References

LRRK2-IN-16: A Comparative Analysis of Efficacy in G2019S LRRK2 Mutant Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is paramount in the quest to develop effective therapies for Parkinson's disease. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S substitution, are a significant genetic driver of the disease, leading to aberrant kinase activity. This guide provides a comprehensive comparison of the efficacy of LRRK2-IN-16 and other key LRRK2 inhibitors in preclinical models harboring the G2019S mutation, supported by experimental data and detailed methodologies.

The G2019S mutation in LRRK2 enhances its kinase activity, making it a prime therapeutic target. A host of small molecule inhibitors have been developed to quell this hyperactivity. This guide focuses on a comparative analysis of this compound against other notable inhibitors such as MLi-2, PF-360, and EB-42168, evaluating their performance in relevant cellular and in vivo models of G2019S LRRK2-driven pathology.

Quantitative Efficacy Comparison of LRRK2 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various LRRK2 inhibitors against wild-type (WT) and G2019S mutant LRRK2. This data, collated from multiple studies, provides a snapshot of their relative potencies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetAssay TypeIC50 (nM)Reference
LRRK2-IN-1 LRRK2 WTIn vitro Kinase Assay10[1]
LRRK2 G2019SIn vitro Kinase Assay7.3[1]
MLi-2 LRRK2 WTIn vitro Kinase Assay0.76 - 4[2][3]
LRRK2 G2019SIn vitro Kinase AssaySimilar to WT[2]
LRRK2 WTCellular Assay (pS935)1.4[3]
LRRK2 G2019SCellular Assay (pS935)4.8[3]
PF-360 LRRK2 WTIn vitro Kinase Assay6[2]
LRRK2 G2019SIn vitro Kinase AssayWeaker than WT[2]
EB-42168 LRRK2 pSer935Cellular Assay44[4]
LRRK2 pSer1292Cellular Assay4.7[4]

LRRK2 Signaling Pathway and Inhibitor Action

The following diagram illustrates the LRRK2 signaling pathway and the points of intervention for kinase inhibitors. The G2019S mutation, located within the kinase domain, leads to increased phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases. LRRK2 inhibitors act by binding to the ATP-binding pocket of the kinase domain, thereby preventing this phosphorylation cascade.

LRRK2_Signaling cluster_0 LRRK2 Kinase Activity LRRK2_G2019S LRRK2 (G2019S) pLRRK2 pLRRK2 (e.g., pS935) LRRK2_G2019S->pLRRK2 Autophosphorylation pRab pRab (e.g., pRab10) LRRK2_G2019S->pRab Substrate Phosphorylation ATP ATP ADP ADP LRRK2_IN_16 LRRK2 Inhibitors (e.g., this compound) LRRK2_IN_16->LRRK2_G2019S Inhibition Rab Rab GTPases Downstream Downstream Pathological Events pRab->Downstream

Caption: LRRK2 signaling cascade and inhibitor intervention point.

Experimental Workflows

The assessment of LRRK2 inhibitor efficacy relies on a set of key experimental procedures. Below are diagrams illustrating the workflows for a cellular assay to measure LRRK2 inhibition and an in vivo study in a G2019S knock-in mouse model.

Cellular_Assay_Workflow cluster_1 Cellular Assay Workflow A Plate cells expressing G2019S LRRK2 B Treat with varying concentrations of LRRK2 Inhibitor A->B C Lyse cells and quantify protein B->C D Western Blot for pLRRK2 (S935) & pRab10 (T73) C->D E Quantify band intensity and determine IC50 D->E

Caption: Workflow for cellular assessment of LRRK2 inhibition.

In_Vivo_Workflow cluster_2 In Vivo Efficacy Workflow F Administer LRRK2 inhibitor to G2019S LRRK2 knock-in mice G Collect brain and peripheral tissues F->G J Assess behavioral and neuropathological outcomes F->J H Prepare tissue lysates G->H I Analyze pLRRK2 and pRab10 levels by Western Blot or ELISA H->I

Caption: Workflow for in vivo evaluation of LRRK2 inhibitors.

Detailed Experimental Protocols

In Vitro LRRK2 Kinase Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2.

  • Materials: Recombinant LRRK2 enzyme (WT or G2019S), LRRKtide (a synthetic peptide substrate), ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the LRRK2 inhibitor in DMSO.

    • In a 384-well plate, add the inhibitor dilutions, recombinant LRRK2 enzyme, and a mixture of LRRKtide and ATP.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal, which is proportional to the ADP produced and thus the kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[4][5]

Cellular LRRK2 Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 and its substrate, Rab10.

  • Materials: Cell line expressing G2019S LRRK2 (e.g., SH-SY5Y neuroblastoma cells), LRRK2 inhibitor, cell lysis buffer, primary antibodies (anti-pLRRK2 Ser935, anti-total LRRK2, anti-pRab10 Thr73, anti-total Rab10), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Culture cells and treat with a range of inhibitor concentrations for a specified duration (e.g., 1-2 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Determine the cellular IC50 by plotting the normalized phosphorylation levels against the inhibitor concentration.[4][6][7]

In Vivo LRRK2 Inhibitor Efficacy Study

This protocol outlines a general approach to evaluate the efficacy of a LRRK2 inhibitor in a G2019S LRRK2 knock-in mouse model.

  • Materials: G2019S LRRK2 knock-in mice, LRRK2 inhibitor formulated for in vivo administration, tissue homogenization buffer.

  • Procedure:

    • Treat mice with the LRRK2 inhibitor or vehicle control for a defined period (acute or chronic dosing).

    • At the end of the treatment period, collect brain and peripheral tissues (e.g., kidney, lung).

    • Homogenize the tissues to prepare lysates.

    • Measure the levels of pLRRK2 (Ser935) and pRab10 (Thr73) in the tissue lysates using Western blotting or ELISA to assess target engagement.

    • Conduct behavioral tests to evaluate motor function.

    • Perform immunohistochemical analysis of brain sections to assess neuroprotection and other pathological markers.[8][9][10]

References

A Comparative Guide to LRRK2 Kinase Inhibitors: Focus on the Cross-Reactivity of LRRK2-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is a key focus of academic and industrial research. Among these, LRRK2-IN-16 stands as a widely used tool compound for investigating LRRK2 biology. However, a thorough understanding of its cross-reactivity with other kinases is paramount for the accurate interpretation of experimental results and for advancing the development of next-generation, highly selective LRRK2 inhibitors.

This guide provides an objective comparison of the cross-reactivity profile of this compound with other kinases, supported by experimental data. We will delve into its selectivity profile as determined by multiple screening platforms and compare it with other notable LRRK2 inhibitors.

This compound: An Overview of its Kinase Selectivity

This compound is a potent, ATP-competitive inhibitor of LRRK2, with IC50 values of 13 nM for the wild-type (WT) enzyme and 6 nM for the common G2019S mutant.[1] Its selectivity has been extensively evaluated using a multi-pronged approach, including KINOMEscan™ binding assays, radioactive enzymatic assays, and activity-based proteomics, against a panel of over 470 kinases.[2]

The KINOMEscan™ profiling of this compound at a concentration of 10 µM revealed a highly selective profile, with only 12 kinases showing inhibition of more than 90% (a score of less than 10% of the DMSO control).[2] This high degree of selectivity is a critical attribute for a chemical probe, minimizing the potential for off-target effects that could confound experimental outcomes.

Quantitative Analysis of this compound Cross-Reactivity

To provide a clear and comparative overview, the following table summarizes the quantitative data on the off-target interactions of this compound.

Off-Target KinaseKINOMEscan™ (% of DMSO Control @ 10 µM)Biochemical Assay (IC50/EC50)Dissociation Constant (Kd)
DCLK2 <10%45 nMNot Reported
MAPK7 (ERK5) <10%160 nM (EC50)Not Reported
AURKB <10%>1 µMNot Reported
CHEK2 <10%>1 µMNot Reported
MKNK2 <10%>1 µMNot Reported
MYLK <10%>1 µMNot Reported
NUAK1 <10%>1 µMNot Reported
PLK1 <10%>1 µMNot Reported
DCLK1 <10%Not AvailableNot Reported
PLK4 <10%Not AvailableNot Reported
RPS6KA2 <10%Not AvailableNot Reported
RPS6KA6 <10%Not AvailableNot Reported

Table 1: Kinase Selectivity Profile of this compound. Data compiled from KINOMEscan™ profiling and subsequent biochemical assays.[2] While KINOMEscan™ identified 12 off-target kinases with significant inhibition at 10 µM, further biochemical analysis revealed that for many of these, the IC50 values were substantially higher, indicating weaker inhibition at a functional level.

Comparison with Alternative LRRK2 Inhibitors

A comparative analysis of this compound with other commonly used LRRK2 inhibitors is essential for selecting the most appropriate tool for a given research question.

InhibitorPrimary Target IC50 (LRRK2 WT/G2019S)Key Off-Targets and Selectivity Notes
This compound 13 nM / 6 nMInhibits 12 kinases >90% at 10 µM in KINOMEscan™. Notable off-targets include DCLK2 (IC50 = 45 nM) and MAPK7 (EC50 = 160 nM).[2]
GSK2578215A ~10 nM / ~10 nMDescribed as having exceptionally high selectivity across the kinome.[3]
MLi-2 0.76 nM (G2019S)Reported to have greater than 295-fold selectivity for over 300 kinases.[4][5]

Table 2: Comparison of LRRK2 Inhibitor Selectivity. This table provides a high-level comparison of the on-target potency and reported selectivity of this compound with other widely used LRRK2 inhibitors.

Experimental Protocols

A multi-faceted approach is employed to comprehensively assess the selectivity of kinase inhibitors like this compound.

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of an inhibitor to a large panel of kinases.

  • Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

  • Methodology:

    • A library of DNA-tagged kinases is prepared.

    • Each kinase is incubated with the test compound (e.g., this compound) and a proprietary, immobilized ligand.

    • After reaching equilibrium, the unbound kinase and compound are washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR.

    • The results are typically expressed as the percentage of the DMSO control, where a lower percentage indicates stronger inhibition of binding. Dissociation constants (Kd) can also be determined by running the assay at multiple inhibitor concentrations.

Radioactive Kinase Enzymatic Assay

This is a traditional and direct method to measure the enzymatic activity of a kinase in the presence of an inhibitor.

  • Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. A decrease in radioactivity incorporated into the substrate in the presence of the inhibitor indicates inhibition of kinase activity.

  • Methodology:

    • The kinase, substrate, and inhibitor are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of radioactively labeled ATP.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The reaction mixture is spotted onto a membrane that captures the phosphorylated substrate.

    • Unincorporated radioactive ATP is washed away.

    • The amount of radioactivity on the membrane is quantified using a scintillation counter or phosphorimager.

    • IC50 values are calculated by measuring the inhibition at a range of inhibitor concentrations.

KiNativ™ Activity-Based Protein Profiling

This chemoproteomic platform assesses the interaction of an inhibitor with the active sites of kinases within a complex biological sample, such as a cell lysate.

  • Principle: This method utilizes ATP- or ADP-based chemical probes that covalently bind to the active site of kinases. The binding of an inhibitor to the kinase's active site prevents the probe from binding.

  • Methodology:

    • A cell or tissue lysate is pre-incubated with the test inhibitor at various concentrations.

    • An activity-based probe with a reporter tag (e.g., biotin) is added to the lysate.

    • The probe covalently labels the active kinases that are not blocked by the inhibitor.

    • The proteome is digested into peptides.

    • The probe-labeled peptides are enriched using affinity purification (e.g., streptavidin beads).

    • The enriched peptides are identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).

    • The potency and selectivity of the inhibitor are determined by the reduction in probe labeling of specific kinases.

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the biological context of LRRK2, the following diagrams are provided.

Experimental_Workflow cluster_screening Kinase Selectivity Profiling cluster_data Data Output KINOMEscan KINOMEscan™ (Binding Assay) Kd_values Binding Affinity (Kd) KINOMEscan->Kd_values Radioactive_Assay Radioactive Enzymatic Assay (Functional Assay) IC50_values Inhibitory Potency (IC50) Radioactive_Assay->IC50_values KiNativ KiNativ™ (Activity-Based Proteomics) Occupancy Target Occupancy KiNativ->Occupancy Inhibitor LRRK2 Inhibitor (e.g., this compound) Inhibitor->KINOMEscan Competition Inhibitor->Radioactive_Assay Inhibition Inhibitor->KiNativ Competition

Experimental workflow for kinase inhibitor profiling.

LRRK2_Signaling_Pathway LRRK2 LRRK2 GTPase_Domain GTPase Domain LRRK2->GTPase_Domain Kinase_Domain Kinase Domain LRRK2->Kinase_Domain Substrates Downstream Substrates (e.g., Rab GTPases) Kinase_Domain->Substrates Phosphorylation Vesicular_Trafficking Vesicular Trafficking Substrates->Vesicular_Trafficking Autophagy Autophagy Substrates->Autophagy Neuronal_Survival Neuronal Survival Substrates->Neuronal_Survival LRRK2_IN_16 This compound LRRK2_IN_16->Kinase_Domain Inhibits

Simplified LRRK2 signaling pathway.

Conclusion

This compound is a highly selective and potent inhibitor of LRRK2 kinase activity. While it exhibits some off-target activity at high concentrations, its well-characterized selectivity profile makes it a valuable tool for studying the cellular functions of LRRK2. For experiments where absolute specificity is critical, it is advisable to use this compound at the lowest effective concentration and to consider orthogonal approaches, such as using structurally distinct LRRK2 inhibitors or genetic knockout/knockdown models, to confirm findings. The continued development of even more selective LRRK2 inhibitors, guided by the type of comprehensive profiling detailed in this guide, will be instrumental in advancing our understanding of Parkinson's disease and in the development of safe and effective therapies.

References

Confirming On-Target Effects of LRRK2-IN-16: A Comparative Guide to siRNA-Mediated Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological and Genetic Approaches to LRRK2 Target Validation.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The development of small molecule inhibitors, such as LRRK2-IN-16, targeting the kinase activity of LRRK2 is a promising therapeutic strategy. A critical step in the preclinical validation of such inhibitors is to unequivocally demonstrate that their observed cellular effects are a direct consequence of LRRK2 inhibition. This guide provides a comparative framework for utilizing small interfering RNA (siRNA) as a gold-standard genetic tool to confirm the on-target effects of this compound.

Quantitative Comparison of LRRK2 Inhibition: this compound vs. siRNA

To objectively assess the on-target effects of this compound, its pharmacological impact on LRRK2 activity and downstream signaling is compared with the effects of LRRK2-specific siRNA, which reduces the total amount of LRRK2 protein. The following tables summarize key quantitative data, compiled from various studies, to illustrate this comparison.

Parameter This compound (and Analogs) LRRK2 siRNA Reference
Mechanism of Action Reversible ATP-competitive kinase inhibitorPost-transcriptional gene silencing (mRNA degradation)[1]
Primary Effect Inhibition of LRRK2 kinase activityReduction of total LRRK2 protein levels[2]
Biochemical IC₅₀ (G2019S LRRK2) 6 nM (for LRRK2-IN-1)Not Applicable[3]
Cellular IC₅₀ (pS935 LRRK2 reduction) Substantial inhibition at 0.3 - 1.0 µMNot Applicable[3]
Typical Knockdown Efficiency Not Applicable>70% reduction in mRNA and protein levels[2]
Table 1: Comparison of this compound and LRRK2 siRNA Mechanisms and Potency.
Cellular Readout Effect of this compound Effect of LRRK2 siRNA Interpretation Reference
Total LRRK2 Protein No significant change in the short termSignificant reductionConfirms distinct mechanisms of action.[4]
pS935-LRRK2 Dose-dependent decreaseDecrease proportional to total LRRK2 reductionA decrease with both methods suggests the effect is LRRK2-dependent.[4]
pT73-Rab10 Dose-dependent decreaseSignificant reductionConcordant reduction strongly supports on-target kinase inhibition.[5][6]
Downstream Phenotype (e.g., Neurite Outgrowth) Rescue of deficitsRescue of deficitsSimilar phenotypic outcomes validate LRRK2 as the key mediator.
Table 2: Comparative Effects on Key Cellular Markers for On-Target Validation.

Experimental Workflow for On-Target Validation

A logical workflow is essential to systematically compare the effects of a pharmacological inhibitor with a genetic knockdown. This involves parallel treatment of cell cultures followed by a series of biochemical analyses to measure direct target engagement and downstream consequences.

OnTargetValidationWorkflow cluster_preparation Cell Culture Preparation cluster_treatment Parallel Treatments cluster_analysis Biochemical Analysis cluster_western_targets Western Blot Targets CellCulture Seed Cells (e.g., SH-SY5Y) Control Vehicle Control (DMSO) CellCulture->Control 24-48h Inhibitor This compound Treatment CellCulture->Inhibitor 24-48h siRNA_Control Control siRNA Transfection CellCulture->siRNA_Control 24-48h siRNA_LRRK2 LRRK2 siRNA Transfection CellCulture->siRNA_LRRK2 24-48h Harvest Harvest Cells (Lysates & RNA) Control->Harvest 48-72h post-treatment Inhibitor->Harvest 48-72h post-treatment siRNA_Control->Harvest 48-72h post-treatment siRNA_LRRK2->Harvest 48-72h post-treatment qPCR RT-qPCR for LRRK2 mRNA Harvest->qPCR Western Western Blot Analysis Harvest->Western DataAnalysis DataAnalysis qPCR->DataAnalysis Quantification & Comparison TotalLRRK2 Total LRRK2 Western->TotalLRRK2 pLRRK2 pS935-LRRK2 Western->pLRRK2 pRab10 pT73-Rab10 Western->pRab10 LoadingControl Loading Control (e.g., GAPDH) Western->LoadingControl TotalLRRK2->DataAnalysis Quantification & Comparison pLRRK2->DataAnalysis Quantification & Comparison pRab10->DataAnalysis Quantification & Comparison LoadingControl->DataAnalysis Quantification & Comparison

Figure 1: Experimental workflow for this compound on-target validation using siRNA.

The LRRK2 Signaling Pathway: Points of Intervention

Understanding the LRRK2 signaling pathway is crucial for interpreting the results of inhibitor and siRNA experiments. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation is thought to involve dimerization and recruitment to membranes, where it phosphorylates a subset of Rab GTPases, key regulators of vesicular trafficking.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Substrates & Effects cluster_interventions Experimental Interventions Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment & Activation VPS35 VPS35 VPS35->LRRK2_inactive Modulation LRRK2_active LRRK2 (Active, Phosphorylated) LRRK2_inactive->LRRK2_active Autophosphorylation Rab10 Rab10 LRRK2_active->Rab10 Kinase Activity pRab10 pRab10 Rab10->pRab10 Phosphorylation Vesicle_Trafficking Vesicular Trafficking pRab10->Vesicle_Trafficking Modulates Autophagy Autophagy pRab10->Autophagy Modulates Cilia Ciliogenesis pRab10->Cilia Modulates siRNA LRRK2 siRNA siRNA->LRRK2_inactive Degrades mRNA Inhibitor This compound Inhibitor->LRRK2_active Inhibits Kinase Activity

Figure 2: Simplified LRRK2 signaling pathway with intervention points.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments involved in the on-target validation of this compound.

LRRK2 siRNA Transfection in SH-SY5Y Cells
  • Cell Seeding: Plate SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells per well in complete growth medium. Allow cells to adhere and reach 50-70% confluency at the time of transfection.

  • siRNA Preparation: For each well, dilute 50 pmol of LRRK2-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before harvesting for analysis.

Western Blotting for LRRK2 and pRab10
  • Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% gradient SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total LRRK2, pS935-LRRK2, pT73-Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the levels of the proteins of interest to the loading control.

RT-qPCR for LRRK2 mRNA Quantification
  • RNA Extraction: Following siRNA transfection, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for LRRK2 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

  • qPCR Cycling: Perform the qPCR reaction using a real-time PCR detection system with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values for LRRK2 and the reference gene. Calculate the relative expression of LRRK2 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the control siRNA-treated samples.

By employing this comprehensive comparative approach, researchers can robustly validate the on-target effects of this compound, providing a solid foundation for its further development as a potential therapeutic for Parkinson's disease.

References

LRRK2-IN-1: A Comparative Analysis of IC50 in Diverse Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of LRRK2-IN-1 across various cell types. The experimental data, protocols, and pathway diagrams included herein offer a comprehensive overview of this key LRRK2 inhibitor.

Leucine-rich repeat kinase 2 (LRRK2) is a critical drug target in the pursuit of therapies for Parkinson's disease, with mutations in the LRRK2 gene being a significant cause of both familial and sporadic forms of the disease. LRRK2-IN-1 has emerged as a potent and selective inhibitor of LRRK2 kinase activity. Understanding its half-maximal inhibitory concentration (IC50) in different cellular contexts is paramount for its application in research and preclinical studies.

Potency of LRRK2-IN-1 Across Different Cell Lines

The inhibitory activity of LRRK2-IN-1 has been quantified in several cell lines, primarily by measuring the reduction in phosphorylation of LRRK2 at key sites such as Ser910 and Ser935, or by assessing the phosphorylation of its downstream substrates. The IC50 values vary depending on the cell type, the specific LRRK2 variant expressed (wild-type or mutant), and the assay methodology employed.

Cell TypeLRRK2 VariantIC50 (nM)Assay MethodReference
SH-SY5YG2019S30TR-FRET Cellular Assay[1]
Human Neural Stem CellsG2019S30TR-FRET Cellular Assay[1]
HEK293Wild-Type~1000-3000Western Blot (pS910/S935)[2]
HEK293G2019S<1000-3000Western Blot (pS910/S935)[2]
SH-SY5YG2019S>100Western Blot (pS935)[3]

Note: The IC50 values from Western Blot analysis in HEK293 cells are estimations based on the reported effective concentrations causing significant dephosphorylation.

Experimental Protocols

The determination of LRRK2-IN-1 IC50 in a cellular context typically involves the following key steps:

Cellular LRRK2 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment:

    • HEK293 or SH-SY5Y cells are cultured in appropriate media. Cells are often transiently or stably transfected to express wild-type or mutant forms of LRRK2, frequently with a GFP or FLAG tag for easier detection.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • A serial dilution of LRRK2-IN-1 (typically in DMSO) is prepared and added to the cells. A DMSO-only control is included.

    • The cells are incubated with the inhibitor for a specified period (e.g., 90 minutes).

  • Cell Lysis:

    • After incubation, the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed on ice using a lysis buffer containing detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • The total protein concentration in each cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2. An antibody against a housekeeping protein (e.g., β-actin) is also used as a loading control.

    • After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. The ratio of phosphorylated LRRK2 to total LRRK2 is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cellular Assay
  • Cell Transduction and Plating:

    • Cells (e.g., SH-SY5Y) are transduced with a construct expressing LRRK2, often fused to a green fluorescent protein (GFP) tag (e.g., BacMam LRRK2-GFP G2019S).

    • The transduced cells are plated in a multi-well assay plate (e.g., 384-well).

  • Inhibitor Treatment:

    • A serial dilution of LRRK2-IN-1 is added to the wells, and the plate is incubated for a defined period (e.g., 90 minutes).

  • Cell Lysis and FRET Reaction:

    • A lysis buffer containing antibodies for both total LRRK2 (e.g., anti-GFP antibody conjugated to a FRET donor like terbium) and phosphorylated LRRK2 (e.g., anti-pSer935 antibody conjugated to a FRET acceptor like d2) is added to the wells.

  • Signal Measurement:

    • The plate is incubated to allow for antibody binding.

    • The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, typically by exciting the donor fluorophore and measuring the emission from both the donor and the acceptor.

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated.

    • The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Context

To better understand the mechanism of action of LRRK2-IN-1 and the experimental approach to determining its potency, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects GTP GTP LRRK2_Active LRRK2 (Active) GTP->LRRK2_Active GTP binding GDP GDP LRRK2_Active->GDP GTP hydrolysis Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Dimerization & Activation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Modulation LRRK2_IN_16 LRRK2-IN-1 LRRK2_IN_16->LRRK2_Active ATP-competitive inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

IC50_Determination_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_analysis Analysis cluster_result Result Cell_Culture 1. Culture Cells (e.g., HEK293, SH-SY5Y) Transfection 2. Transfect with LRRK2 construct (optional) Cell_Culture->Transfection Plating 3. Plate cells in multi-well plates Transfection->Plating Incubation 5. Treat cells and incubate Serial_Dilution 4. Prepare serial dilution of LRRK2-IN-1 Serial_Dilution->Incubation Lysis 6. Cell Lysis Quantification 7. Protein Quantification Lysis->Quantification Western_Blot 8. Western Blot for pLRRK2 / Total LRRK2 Quantification->Western_Blot Detection 9. Detection and Densitometry Western_Blot->Detection IC50_Calculation 10. IC50 Calculation Detection->IC50_Calculation

Caption: Experimental workflow for IC50 determination of LRRK2-IN-1.

References

LRRK2-IN-16: A Comparative Analysis of Its Impact on Downstream LRRK2 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the efficacy and experimental application of LRRK2-IN-16 in modulating the phosphorylation of key LRRK2 substrates, Rab10 and Rab12. This report provides a comparative analysis with other notable LRRK2 inhibitors, supported by quantitative data and detailed experimental protocols.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with its kinase activity being a central focus for inhibitor development. This compound is a small molecule inhibitor designed to target LRRK2. This guide provides a comprehensive comparison of this compound's effect on the phosphorylation of its downstream substrates, Rab10 and Rab12, in relation to other widely used LRRK2 inhibitors such as MLi-2, GNE-7915, and PFE-360.

Comparative Efficacy of LRRK2 Inhibitors

The potency of LRRK2 inhibitors is a critical factor in their research and therapeutic application. The following tables summarize the available quantitative data for LRRK2-IN-1 (used as a proxy for this compound due to data availability) and its counterparts in inhibiting LRRK2 kinase activity and the phosphorylation of its downstream substrate, Rab10.

Table 1: Comparison of IC50 Values for LRRK2 Kinase Inhibition

InhibitorLRRK2 (Wild Type) IC50LRRK2 (G2019S) IC50Assay TypeReference
LRRK2-IN-113 nM6 nMBiochemical[1]
MLi-2-0.76 nMBiochemical[2]
GNE-7915-9 nMBiochemical[3][4][5]
PFE-360-2.3 nM (in vivo)In vivo[6][7][8]

Table 2: Comparison of Cellular IC50 Values for Rab10 Phosphorylation Inhibition

InhibitorCell TypepRab10 (Thr73) IC50Reference
MLi-2LUHMES (WT)0.78 nM[9]
MLi-2LUHMES (G2019S)2.31 nM[9]
MLi-2Human PBMCs5.3 nM[1]
PFE-360Human PBMCs12 nM[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures involved in studying LRRK2 inhibition, the following diagrams are provided.

LRRK2_Signaling_Pathway LRRK2 Active LRRK2 pRab10 pRab10 (Thr73) LRRK2->pRab10 Phosphorylation pRab12 pRab12 (Ser106) LRRK2->pRab12 Phosphorylation Rab10 Rab10 Downstream_Effects Altered Vesicular Trafficking pRab10->Downstream_Effects Rab12 Rab12 pRab12->Downstream_Effects LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_analysis Analysis cell_culture 1. Plate Cells treatment 2. Treat with LRRK2 Inhibitor (e.g., this compound) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification western_blot 5a. Western Blot quantification->western_blot mass_spec 5b. Mass Spectrometry quantification->mass_spec data_analysis 6. Data Analysis western_blot->data_analysis mass_spec->data_analysis

References

An Independent Validation and Comparative Guide to LRRK2-IN-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical tool compound LRRK2-IN-1 with other key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The discovery that many of these pathogenic mutations lead to a gain of kinase function has established LRRK2 as a critical therapeutic target.[1] Potent and selective LRRK2 kinase inhibitors are therefore essential, not only as potential disease-modifying therapies but also as tool compounds to investigate the complex biology of LRRK2.[1]

This document summarizes key experimental data on the potency and selectivity of LRRK2-IN-1 and other notable inhibitors, provides detailed methodologies for the assays used in their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency against the target enzyme and its selectivity across the broader human kinome. The following tables summarize key quantitative data for LRRK2-IN-1 and other well-characterized LRRK2 inhibitors, including GSK2578215A and clinical candidates like DNL201.

Table 1: Biochemical Potency of LRRK2 Inhibitors

Inhibitor Target Biochemical IC50 Reference(s)
LRRK2-IN-1 LRRK2 (G2019S) 13 nM [1]
GSK2578215A LRRK2 (WT) 10.1 - 10.9 nM [3]
GSK2578215A LRRK2 (G2019S) 8.9 nM [3]
DNL201 LRRK2 Low nanomolar [1]

| BIIB122 | LRRK2 | Low nanomolar |[1] |

Table 2: Cellular Activity and Selectivity of LRRK2 Inhibitors

Inhibitor Cellular IC50 (pSer935 LRRK2) Kinase Selectivity Brain Penetration Reference(s)
LRRK2-IN-1 Not explicitly stated, but confirmed to dephosphorylate Ser910/Ser935 Good selectivity Not optimized for clinical use [1]
GSK2578215A 0.3 - 1.0 µM (substantial inhibition) Exceptionally high selectivity Yes [3]
DNL201 Potent cellular activity High Yes [4]

| BIIB122 | Potent cellular activity | High | Yes |[5] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene can lead to hyperactive LRRK2 protein, a key factor in the pathology of Parkinson's disease.[5] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[1][2] One of its critical functions is the phosphorylation of a subset of Rab GTPases, including Rab10.[6] This phosphorylation event is a key biomarker for LRRK2 kinase activity.[7] LRRK2 inhibitors act by blocking the kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active PD Mutations (e.g., G2019S) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases (pRab10) Cellular_Processes Vesicular Trafficking, Autophagy pRab_GTPases->Cellular_Processes Inhibitor LRRK2-IN-16 Inhibitor->LRRK2_active

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for LRRK2 Inhibitor Characterization

The validation of a LRRK2 inhibitor involves a multi-step process, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to confirm target engagement in a biological context.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Studies biochem_assay In Vitro Kinase Assay biochem_result Determine IC50 biochem_assay->biochem_result cell_culture Cell Culture & Inhibitor Treatment biochem_result->cell_culture western_blot Western Blot for pLRRK2 & pRab10 cell_culture->western_blot cellular_result Determine Cellular Potency western_blot->cellular_result animal_model Animal Model Dosing cellular_result->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd invivo_result Assess Target Engagement in Brain/Periphery pk_pd->invivo_result

Caption: Experimental workflow for LRRK2 inhibitor characterization.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[8]

Materials:

  • Recombinant LRRK2 protein (Wild-Type or mutant, e.g., G2019S)

  • LRRKtide substrate[8]

  • ATP[8][9]

  • LRRK2 Kinase Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.[2]

  • Reaction Setup:

    • Add 1 µl of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.[2]

    • Add 2 µl of LRRK2 enzyme diluted in Kinase Buffer.

    • Initiate the reaction by adding 2 µl of a mix of LRRKtide substrate and ATP in Kinase Buffer.[2]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[2][8]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

  • ATP Generation and Luminescence:

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to LRRK2 activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context. This is typically assessed by measuring the phosphorylation status of LRRK2 itself (e.g., at Ser935) or its substrate Rab10 (at Thr73).[2][7]

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293, or primary cells like PBMCs)[7]

  • This compound or other test inhibitors

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pLRRK2 (S935), anti-total LRRK2, anti-pRab10 (T73), anti-total Rab10

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, PVDF membrane, and Western blot reagents

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).[2]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.[2]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.[2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[2]

  • Detection: Apply an ECL substrate and visualize the protein bands using an imaging system.[2]

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.[2]

References

Safety Operating Guide

Proper Disposal of LRRK2-IN-16: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for LRRK2-IN-16 is not publicly available. The following procedures are based on general best practices for the disposal of potent kinase inhibitors and information from the SDS for a related compound, LRRK2 inhibitor 1.[1] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.

This compound is a potent LRRK2 kinase inhibitor used in neurodegenerative and autoimmune disorder research. Proper handling and disposal are crucial to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that work is conducted in a designated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE) and Engineering Controls:

CategoryRequirementPurpose
Ventilation Chemical fume hoodTo minimize inhalation of dust or aerosols.[1]
Eye Protection Chemical safety goggles or face shieldTo protect eyes from splashes or dust.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its form (solid, in solution, or as contaminated material). All waste streams must be clearly labeled and segregated.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Carefully sweep any remaining solid this compound powder into a designated, sealable chemical waste container.

    • Avoid generating dust.[1]

    • Label the container clearly as "Hazardous Chemical Waste: this compound". Include the chemical formula if known and the approximate quantity.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a sealable, chemical-resistant waste container (e.g., a high-density polyethylene bottle).

    • Do not mix with other incompatible chemical waste.

    • Label the container with "Hazardous Chemical Waste: this compound" and list all solvents present in the solution with their approximate concentrations.

  • Contaminated Materials:

    • Place all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) into a designated, sealed plastic bag or container.

    • Label the bag or container as "Hazardous Chemical Waste: this compound Contaminated Debris".

Step 2: Decontamination of Non-Disposable Items

  • For non-disposable items such as glassware or spatulas, rinse them thoroughly with a suitable solvent (e.g., ethanol or DMSO, depending on the solubility of the compound) in a chemical fume hood.

  • Collect the rinse solvent as liquid chemical waste.

  • After the initial solvent rinse, wash the items with soap and water.

Step 3: Storage Pending Disposal

  • Store all sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure the storage area is away from incompatible materials.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Disposal must be conducted by a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.

Spill Response

In the event of a spill, follow these immediate steps:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an appropriate absorbent material to contain the spill.

  • Clean: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

Disposal Workflow Diagram

LRRK2_IN_16_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid this compound segregate->solid_waste Solid liquid_waste This compound Solutions segregate->liquid_waste Liquid contaminated_debris Contaminated Materials (Gloves, Tips, etc.) segregate->contaminated_debris Debris collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid collect_debris Collect in Labeled, Sealed Bag/Container contaminated_debris->collect_debris storage Store in Secondary Containment in a Secure Area collect_solid->storage collect_liquid->storage collect_debris->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

A workflow for the proper disposal of this compound in a laboratory setting.

References

Safeguarding Your Research: A Guide to Handling LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the vital work of understanding Parkinson's disease and other conditions, potent tools like LRRK2 inhibitors are indispensable. This guide provides essential safety and handling information for LRRK2-IN-1 and similar compounds, ensuring that your groundbreaking research is conducted with the highest safety standards. While a specific safety data sheet for "LRRK2-IN-16" was not identified, the following procedures are based on available information for potent LRRK2 inhibitors like LRRK2-IN-1 and LRRK2 inhibitor 1.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper use of Personal Protective Equipment is non-negotiable when handling LRRK2 inhibitors to prevent accidental exposure. The following table summarizes the recommended PPE.

CategoryRequirementPurpose
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of dust or aerosols.[1][2]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[1][3]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use an appropriate respirator if adequate ventilation cannot be guaranteed.To prevent the inhalation of airborne particles.[1][3]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling : Always avoid inhalation, and contact with eyes and skin.[1][2] Take measures to prevent the formation of dust and aerosols.[1][2]

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area.[1][2] For long-term stability, LRRK2-IN-1 powder is recommended to be stored at -20°C for up to 3 years.[1] If in solvent, store at -80°C for up to 1 year.[1]

  • Incompatibilities : Avoid strong acids/alkalis and strong oxidizing/reducing agents to prevent hazardous chemical reactions.[1]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact : Remove contaminated clothing and thoroughly rinse the affected skin area with soap and water.[1] If irritation persists, seek medical attention.

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Spill Response and Disposal Plan

A clear and concise plan for spill management and waste disposal is essential for laboratory safety and environmental compliance.

  • Spill Response :

    • Evacuate : Clear the area of all personnel.

    • Ventilate : Ensure the area is well-ventilated.

    • Contain : Use a suitable absorbent material to contain the spill.

    • Clean : Carefully sweep or scoop up the spilled material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

    • Decontaminate : Clean the spill area with a suitable detergent and water.[1]

  • Disposal : Dispose of the LRRK2 inhibitor and any contaminated materials in strict accordance with all applicable federal, state, and local environmental regulations.[1][2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling and disposal of LRRK2 inhibitors.

LRRK2_Inhibitor_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves setup Work in a Chemical Fume Hood prep->setup weigh Weigh Compound Carefully (Avoid Dust Generation) setup->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container decontaminate->dispose_liquid dispose_solid Dispose of Contaminated Solids in Labeled Hazardous Waste Container decontaminate->dispose_solid remove_ppe Remove PPE and Wash Hands Thoroughly dispose_liquid->remove_ppe dispose_solid->remove_ppe

Safe Handling and Disposal Workflow for LRRK2 Inhibitors.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。